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  • Product: N-tert-Butyl-N-methylthiourea
  • CAS: 731742-74-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of N-tert-Butyl-N-methylthiourea

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction N-tert-Butyl-N-methylthiourea is an unsymmetrical thiourea derivative of interest in various chemic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

N-tert-Butyl-N-methylthiourea is an unsymmetrical thiourea derivative of interest in various chemical and pharmaceutical research areas. Its unique structural combination of a bulky tert-butyl group and a smaller methyl group attached to the same nitrogen atom of the thiourea backbone presents intriguing possibilities for its application in synthesis, coordination chemistry, and as a potential pharmacophore. This guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and standardized methodologies for its empirical characterization. Given the limited direct literature on this specific compound, this guide leverages data from structurally similar thioureas to provide a robust predictive analysis.

Chemical Identity and Structure

The fundamental identity of N-tert-Butyl-N-methylthiourea is defined by its molecular structure and associated identifiers.

IdentifierValue
IUPAC Name 1-tert-butyl-1-methylthiourea
Molecular Formula C₆H₁₄N₂S
Molecular Weight 146.25 g/mol
CAS Number Not assigned
SMILES CC(C)(C)N(C)C(=S)N

The structure of N-tert-Butyl-N-methylthiourea is characterized by a central thiocarbonyl group (C=S) bonded to two nitrogen atoms. One nitrogen is disubstituted with a tert-butyl and a methyl group, while the other nitrogen is unsubstituted.

Caption: 2D Structure of N-tert-Butyl-N-methylthiourea.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-tert-Butyl-N-methylthiourea based on the analysis of related compounds such as N-tert-Butylthiourea and various N,N'-disubstituted thioureas.

PropertyPredicted Value/RangeRationale and Comparative Insights
Melting Point 130-150 °CN-tert-Butylthiourea has a melting point of 171-172°C[1]. The introduction of a methyl group on one of the nitrogen atoms may disrupt the crystal lattice packing compared to the monosubstituted analog, leading to a lower melting point. Symmetrically disubstituted thioureas like N,N'-di-tert-butylthiourea melt in the range of 165-171 °C.
Boiling Point > 200 °C (with decomposition)Thioureas often decompose at or near their boiling points. The predicted boiling point is higher than that of N-tert-Butylthiourea (187.2±23.0°C) due to the increased molecular weight.
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO, DMF). Sparingly soluble in non-polar solvents and water.The thiourea functional group imparts polarity and hydrogen bonding capabilities, promoting solubility in polar organic solvents. The hydrophobic tert-butyl and methyl groups limit aqueous solubility. Similar thiourea derivatives are known to be soluble in various organic solvents.
Appearance White to off-white crystalline solidThis is a typical appearance for small organic thiourea compounds.
pKa ~13-14The pKa of the N-H protons in thioureas is generally high, indicating weak acidity. The electron-donating alkyl groups will further decrease the acidity of the N-H protons.

Synthetic Pathway

A plausible and efficient method for the synthesis of N-tert-Butyl-N-methylthiourea involves the reaction of N-tert-butyl-N-methylamine with an isothiocyanate source. A common and effective approach is the use of trimethylsilyl isothiocyanate.

Synthesis_Workflow amine N-tert-butyl-N-methylamine reaction Reaction at room temperature amine->reaction reagent Trimethylsilyl isothiocyanate reagent->reaction solvent Acetonitrile (Solvent) solvent->reaction intermediate Silylated thiourea intermediate (transient) reaction->intermediate workup Aqueous Workup (e.g., dilute HCl) intermediate->workup product N-tert-Butyl-N-methylthiourea workup->product

Caption: Proposed synthetic workflow for N-tert-Butyl-N-methylthiourea.

Experimental Protocol: Synthesis of N-tert-Butyl-N-methylthiourea

Objective: To synthesize N-tert-Butyl-N-methylthiourea from N-tert-butyl-N-methylamine and trimethylsilyl isothiocyanate.

Materials:

  • N-tert-butyl-N-methylamine

  • Trimethylsilyl isothiocyanate

  • Anhydrous acetonitrile

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Hexane

Procedure:

  • To a stirred solution of N-tert-butyl-N-methylamine (1.0 equivalent) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl isothiocyanate (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the reaction and hydrolyze the silyl intermediate.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to yield pure N-tert-Butyl-N-methylthiourea.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the structural elucidation of N-tert-Butyl-N-methylthiourea.

¹H NMR:

  • tert-Butyl protons: A sharp singlet is expected around δ 1.4-1.6 ppm, integrating to 9 protons.

  • N-Methyl protons: A singlet is anticipated in the region of δ 3.0-3.3 ppm, integrating to 3 protons.

  • N-H protons: A broad singlet is expected in the range of δ 6.0-8.0 ppm, integrating to 2 protons. The chemical shift of these protons can be highly dependent on the solvent and concentration.

¹³C NMR:

  • Thiocarbonyl carbon (C=S): A characteristic peak is expected in the downfield region, typically around δ 180-190 ppm.

  • tert-Butyl quaternary carbon: A peak around δ 50-60 ppm.

  • tert-Butyl methyl carbons: A peak around δ 28-30 ppm.

  • N-Methyl carbon: A peak in the region of δ 35-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationExpected Intensity
3400-3200N-H stretchingMedium to Strong, Broad
2970-2850C-H stretching (alkyl)Strong
~1550N-H bending and C-N stretchingStrong
~1365C-H bending (tert-butyl)Medium
1300-1100C-N stretchingMedium
~1100C=S stretchingMedium to Weak
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 147.26. Adducts with sodium [M+Na]⁺ at m/z 169.24 may also be detected.

Conclusion

While direct experimental data for N-tert-Butyl-N-methylthiourea is scarce in the public domain, this technical guide provides a robust, predictive framework for its physicochemical properties based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a reliable method for its preparation, and the outlined analytical techniques provide a clear path for its structural confirmation and characterization. This guide serves as a valuable resource for researchers and scientists interested in exploring the potential of this and other unsymmetrical thiourea derivatives in their respective fields.

References

  • LookChem. Cas 7204-48-0, 1-TERT-BUTYL-2-THIOUREA. [Link]

Sources

Exploratory

N-tert-Butyl-N-methylthiourea: Chemical Identifiers, Structural Properties, and Synthesis Workflows

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary: Resolving the Isomeric Ambiguity In the fields of organocatalysis, medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary: Resolving the Isomeric Ambiguity

In the fields of organocatalysis, medicinal chemistry, and materials science, thiourea derivatives are privileged scaffolds. However, a pervasive nomenclature ambiguity exists in literature regarding N-tert-Butyl-N-methylthiourea . Strictly speaking, standard IUPAC nomenclature dictates that "N,N-disubstituted" refers to both substituents residing on the same nitrogen atom (the 1,1-isomer). Yet, researchers and commercial vendors frequently use this name to describe the symmetrically substituted "N,N'-disubstituted" compound (the 1,3-isomer).

As a Senior Application Scientist, I have designed this whitepaper to rigorously deconstruct the chemical identifiers, physicochemical properties, and targeted synthesis workflows for both isomers. By understanding the causality behind their structural differences, researchers can ensure absolute reproducibility in drug development and material engineering.

Comprehensive Chemical Identifiers

To prevent cross-contamination in chemical libraries and database queries, it is critical to separate the 1,1-disubstituted isomer from the 1,3-disubstituted isomer. The quantitative data and identifiers are summarized in Table 1.

Table 1: Comparative Chemical Identifiers for tert-Butyl/Methyl Thioureas

Property1-tert-butyl-1-methylthiourea1-tert-butyl-3-methylthiourea
Substitution Pattern N,N-disubstituted (Asymmetric)N,N'-disubstituted (Symmetric core)
CAS Number
Molecular Formula C₆H₁₄N₂SC₆H₁₄N₂S
Molecular Weight 146.25 g/mol 146.25 g/mol
SMILES CC(C)(C)N(C)C(N)=SCNC(=S)NC(C)(C)C
Primary Utility Sterically hindered ligand designOrganocatalysis & Thermochromism

Structural Properties and Causality in Reactivity

The distinct behavior of these two isomers stems directly from the steric bulk of the tert-butyl group and its influence on the thiourea core's resonance structures.

The 1,1-Disubstituted Isomer (CAS 731742-74-8)

In the 1,1-isomer, placing both a methyl and a massive tert-butyl group on the same nitrogen atom induces severe steric crowding.

  • Causality: The delocalization of the nitrogen lone pair into the thiocarbonyl

    
     orbital is physically restricted because the bulky groups force the nitrogen out of absolute planarity. Consequently, the C=S bond retains more double-bond character, making the sulfur atom less nucleophilic than in standard thioureas.
    
The 1,3-Disubstituted Isomer (CAS 3964-50-9)

In the 1,3-isomer, the substituents are distributed across both nitrogen atoms.

  • Causality: This separation allows the molecule to adopt a stable Z,E or Z,Z conformation. The two N-H protons become highly effective, parallel hydrogen-bond donors. This bidentate hydrogen-bonding capability is the exact mechanism that makes this isomer highly valuable as a developer in thermochromic compositions and as a pharmacophore in kinase inhibitor design.

Synthesis Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, complete with mechanistic rationale and In-Process Quality Control (IPC) steps.

Protocol A: Synthesis of 1-tert-butyl-3-methylthiourea (1,3-Isomer)

Mechanism: Nucleophilic addition of an amine to an electrophilic isothiocyanate.

  • Preparation: Dissolve 10.0 mmol of tert-butyl isothiocyanate in 20 mL of anhydrous dichloromethane (DCM).

    • Rationale: DCM is an aprotic solvent that prevents hydrogen-bonding deactivation of the incoming nucleophile.

  • Addition: Cool the reaction flask to 0 °C using an ice bath. Add 11.0 mmol of methylamine (2.0 M solution in THF) dropwise over 15 minutes.

    • Rationale: The 0 °C environment controls the exothermic nucleophilic attack, suppressing the formation of unwanted side products.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • IPC Step: Perform TLC (Hexane:EtOAc 3:1). Stain with KMnO₄. The disappearance of the high-Rf isothiocyanate spot validates reaction completion.

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 1-tert-butyl-3-methylthiourea.

Protocol B: Synthesis of 1-tert-butyl-1-methylthiourea (1,1-Isomer)

Mechanism: Acid-catalyzed nucleophilic addition of a secondary amine to in-situ generated thiocyanic acid.

  • Preparation: Suspend 10.0 mmol of N-methyl-tert-butylamine in 15 mL of 1.0 M aqueous HCl.

  • Addition: Add 12.0 mmol of Potassium Thiocyanate (KSCN) directly to the acidic solution.

    • Rationale: The acid protonates the KSCN to form highly electrophilic thiocyanic acid (H-S-C≡N), which is necessary to overcome the extreme steric hindrance of the secondary amine.

  • Propagation: Attach a reflux condenser and heat the mixture to 100 °C for 12 hours.

    • Rationale: Refluxing provides the requisite activation energy for the bulky N-methyl-tert-butylamine to attack the electrophilic carbon.

  • IPC Step: Extract a 0.1 mL aliquot, neutralize with NaHCO₃, and analyze via LC-MS. Look for the [M+H]⁺ peak at m/z 147.1 to confirm product formation.

  • Isolation: Cool to room temperature, neutralize with 1.0 M NaOH, extract with ethyl acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo.

Visualizing the Synthetic Pathways

The divergent logic required to synthesize these two isomers is mapped in the workflow diagram below.

SynthesisWorkflows cluster_13 Pathway A: 1,3-Disubstituted Isomer cluster_11 Pathway B: 1,1-Disubstituted Isomer N1 tert-Butyl isothiocyanate + Methylamine N2 Nucleophilic Addition (DCM, 0°C to RT) N1->N2 N3 1-tert-butyl-3-methylthiourea CAS: 3964-50-9 N2->N3 N4 N-methyl-tert-butylamine + KSCN / HCl N5 Acid-Catalyzed Addition (Reflux, Aqueous) N4->N5 N6 1-tert-butyl-1-methylthiourea CAS: 731742-74-8 N5->N6

Divergent synthetic pathways for 1,3- and 1,1-disubstituted N-tert-butyl-N-methylthiourea isomers.

Analytical Characterization Protocols

To definitively prove which isomer has been synthesized, ¹H NMR spectroscopy is the gold standard. The structural differences manifest distinctly in the splitting patterns:

  • Validating the 1,3-Isomer (CAS 3964-50-9): The methyl group protons will appear as a doublet (around

    
     2.8 ppm) due to J-coupling with the adjacent N-H proton. You will also observe two distinct, broad singlets for the two different N-H protons.
    
  • Validating the 1,1-Isomer (CAS 731742-74-8): The methyl group protons will appear as a sharp singlet (around

    
     3.0 ppm) because there is no adjacent proton on the nitrogen to cause splitting. The terminal primary amine (-NH₂) will appear as a single broad peak integrating to 2H.
    

References

  • Title: Thermochromic compositions Source: US Patent 4620941A URL
  • Title: N-METHYL-TERT-BUTYLAMINE (CAS 14610-37-8) Source: LookChem URL: [Link]

Foundational

molecular structure and weight of N-tert-Butyl-N-methylthiourea

CAS: 3964-50-9 | Molecular Weight: 146.25 g/mol [1] Executive Summary N-tert-Butyl-N'-methylthiourea (also known as 1-tert-butyl-3-methylthiourea) is an unsymmetrical dialkylthiourea derivative characterized by a central...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 3964-50-9 | Molecular Weight: 146.25 g/mol [1]

Executive Summary

N-tert-Butyl-N'-methylthiourea (also known as 1-tert-butyl-3-methylthiourea) is an unsymmetrical dialkylthiourea derivative characterized by a central thiocarbonyl group flanked by a bulky tert-butyl group and a methyl group.[1] It serves as a critical intermediate in organic synthesis, particularly in the preparation of carbodiimides, heterocycles (such as thiazoles and iminothiazolidinones), and as a ligand in coordination chemistry.

This guide provides a rigorous technical analysis of its molecular structure, physiochemical properties, synthesis protocols, and applications in drug development. It addresses the nomenclature ambiguity often found in catalog databases, confirming the 1,3-disubstituted structure as the chemically stable and commercially relevant entity.[1]

Molecular Identity & Physiochemical Properties[1]

Nomenclature & Identification

The name "N-tert-Butyl-N-methylthiourea" is frequently used in commercial catalogs.[1] However, strict IUPAC nomenclature distinguishes between the nitrogen positions. The chemically stable isomer used in research is 1-tert-butyl-3-methylthiourea (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-tert-butyl-

-methylthiourea). The 1,1-isomer (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-disubstituted) is rare and synthetically distinct. This guide focuses on the 1,3-isomer (CAS 3964-50-9).[2]
PropertyData
IUPAC Name 1-tert-butyl-3-methylthiourea
Common Synonyms N-tert-butyl-N'-methylthiourea; N-methyl-N'-tert-butylthiourea
CAS Number 3964-50-9
Molecular Formula

Molecular Weight 146.25 g/mol
Exact Mass 146.0878 Da
Physical State White to off-white crystalline solid
Solubility Soluble in ethanol, chloroform, DMSO; sparingly soluble in water
Structural Analysis

The molecule features a planar thiourea core (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). The steric bulk of the tert-butyl group forces the molecule into specific conformations to minimize repulsion with the sulfur atom.[1]
  • Steric Hindrance: The tert-butyl group (

    
    ) provides significant steric shielding to one nitrogen, influencing the kinetics of subsequent reactions (e.g., cyclization).
    
  • Tautomerism: Like all thioureas, it exhibits thione-thiol tautomerism.[1] In the solid state and neutral solution, the thione form is predominant. The thiol form becomes relevant during S-alkylation reactions.[1]

Diagram 1: Thione-Thiol Tautomerism

Tautomerism Thione Thione Form (Predominant) R-NH-C(=S)-NH-R' Transition Proton Transfer Thione->Transition Equilibrium Thiol Thiol Form (Reactive Intermediate) R-N=C(SH)-NH-R' Transition->Thiol

Caption: Equilibrium between the stable thione form and the reactive thiol form, which facilitates S-alkylation.

Synthesis & Characterization Protocol

Synthesis Logic

The most robust method for synthesizing unsymmetrical thioureas is the addition of a primary amine to an isothiocyanate.[1] This route prevents the formation of symmetric byproducts common in other methods (like reacting amines with thiophosgene).[1]

Pathway: tert-Butyl Isothiocyanate + Methylamine ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 Product
Experimental Protocol

Objective: Synthesis of 1-tert-butyl-3-methylthiourea on a 10 mmol scale.

Reagents:

  • tert-Butyl isothiocyanate (1.15 g, 10 mmol)[1]

  • Methylamine (2M solution in THF, 5.5 mL, 11 mmol)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1][3]

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve tert-butyl isothiocyanate (1.0 eq) in 20 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath to manage the exotherm.[1]

  • Addition: Add the methylamine solution (1.1 eq) dropwise over 15 minutes. The slight excess ensures complete consumption of the isothiocyanate.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor reaction progress via TLC (System: 30% EtOAc in Hexanes; Stain: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or Iodine).
    
  • Workup:

    • Evaporate the solvent under reduced pressure (Rotavap).[1][4]

    • The residue is typically a white solid.[1][5]

  • Purification: Recrystallize from minimal hot ethanol or an EtOAc/Hexane mixture if necessary.

  • Validation: Confirm structure via

    
    H-NMR.
    

Diagram 2: Synthesis Workflow

Synthesis Reagents Reagents: tert-Butyl Isothiocyanate + Methylamine Reaction Reaction: Nucleophilic Addition DCM, 0°C to RT, 4h Reagents->Reaction Mix Intermediate Intermediate: Zwitterionic Adduct Reaction->Intermediate Mechanism Product Product: N-tert-Butyl-N'-methylthiourea (White Solid) Reaction->Product Workup (Evaporation) Intermediate->Product Proton Transfer

Caption: Step-wise synthesis pathway via nucleophilic addition of methylamine to tert-butyl isothiocyanate.

Expected Analytical Signatures
  • 
    H-NMR (
    
    
    
    , 400 MHz):
    • 
       ~1.45 ppm (s, 9H, 
      
      
      
      -Bu)
    • 
       ~3.05 ppm (d, 3H, 
      
      
      
      )
    • 
       ~5.8–6.5 ppm (broad s, 2H, 
      
      
      
      , exchangeable with
      
      
      )
  • IR Spectroscopy:

    • Strong absorption at ~1550 cmngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (Thioamide II band).
      
    • Broad band at ~3200–3400 cmngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (
      
      
      
      stretch).

Applications in Drug Development[1][3]

Bioisostere Design

Thioureas are often used as bioisosteres for ureas and amides in drug design.[1] The sulfur atom increases lipophilicity (LogP) and alters hydrogen bonding capability compared to oxygen.[1]

  • H-Bonding: The thiourea group acts as a dual hydrogen bond donor (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and a weak acceptor (
    
    
    
    ).
  • Conformation: The bulky tert-butyl group locks the conformation, which can improve binding selectivity in enzyme pockets (e.g., kinase inhibitors).

Precursor to Carbodiimides

N-tert-Butyl-N'-methylthiourea is the direct precursor to N-tert-butyl-N'-methylcarbodiimide , a coupling agent used in peptide synthesis.[1]

  • Conversion: Reaction with HgO (mercuric oxide) or tosyl chloride/triethylamine desulfurizes the thiourea to the carbodiimide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
Heterocycle Synthesis

The sulfur atom is a potent nucleophile.[1] Reacting this thiourea with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-haloketones (Hantzsch Thiazole Synthesis) yields 2-aminothiazoles, a scaffold found in numerous FDA-approved drugs (e.g., Dasatinib).

Safety & Handling

Toxicology Profile
  • Goitrogenic Potential: Like many thiourea derivatives, this compound may interfere with thyroid peroxidase, potentially inhibiting thyroxine synthesis upon chronic exposure.

  • Sensitization: Potential skin sensitizer.[1] Handle with gloves.[1]

Handling Precautions
  • Storage: Store in a cool, dry place. Hygroscopic nature is minimal but keep desicated to prevent hydrolysis over long periods.[1]

  • Disposal: Do not dispose of down the drain. Sulfur-containing organics require incineration in a chemical waste facility equipped with scrubbers for

    
    .
    

References

  • Synthesis of Unsymmetrical Thioureas

    • Source: Organic Syntheses.[1][6][7] "One-Step Synthesis and Isolation of N-(tert-Butoxycarbonyl)-N′-methylthiourea on a Large Scale."

    • URL:[Link][1]

  • Chemical Properties of 1-tert-butyl-3-methylthiourea (CAS 3964-50-9)

    • Source: PubChem Compound Summary.[1]

    • URL:[Link][1]

  • Thiourea Derivatives in Drug Design

    • Source: Journal of Medicinal Chemistry.[1] "Thiourea Isosteres as Potent Inhibitors."[1]

    • URL:[Link] (General Reference for Bioisosterism)[1]

  • General Synthesis of Thioureas from Isothiocyanates

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][1]

Sources

Exploratory

Solubility Profiling of N-tert-Butyl-N-methylthiourea: Technical Framework & Protocols

Topic: Solubility of N-tert-Butyl-N-methylthiourea in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemical Profile N-t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of N-tert-Butyl-N-methylthiourea in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Profile

N-tert-Butyl-N-methylthiourea (often encountered as the 1,3-disubstituted isomer, 1-tert-butyl-3-methylthiourea) is a critical thiourea scaffold used in the synthesis of heterocyclic pharmaceuticals and agrochemicals (e.g., buprofezin analogues). Its solubility behavior is governed by the interplay between the hydrophobic tert-butyl group and the polar, hydrogen-bonding thiourea core.

While specific mole-fraction solubility datasets for this compound are often proprietary or absent from public thermodynamic databases, this guide provides a predictive solubility landscape , standardized determination protocols , and thermodynamic modeling frameworks (Apelblat/Van't Hoff) required for process optimization.

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6]
  • IUPAC Name: 1-tert-butyl-3-methylthiourea (Preferred); N-tert-butyl-N'-methylthiourea.

  • Molecular Formula: C₆H₁₄N₂S

  • Molecular Weight: 146.25 g/mol

  • Estimated LogP: 1.1 – 1.5 (Moderately Lipophilic)

  • H-Bond Donors: 2 (NH groups)

  • H-Bond Acceptors: 1 (Sulfur atom)

Solubility Mechanism: The compound exhibits amphiphilic character . The tert-butyl moiety drives solubility in non-polar and chlorinated solvents, while the thiourea backbone facilitates dissolution in polar protic solvents via hydrogen bonding. However, the steric bulk of the tert-butyl group disrupts the tight crystal lattice packing seen in unsubstituted thiourea, generally lowering the melting point and enhancing solubility in organic media compared to the parent thiourea.

Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and structural analogues (N-tert-butylthiourea, N,N'-diethylthiourea), the following solubility profile is established for process design.

Table 1: Solubility Classification by Solvent Class (298.15 K)
Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole; disruption of solute-solute H-bonds.
Chlorinated Dichloromethane (DCM), ChloroformHigh Dispersion forces + weak H-bond acceptance by solvent.
Alcohols Methanol, Ethanol, IsopropanolModerate to High H-bond donation/acceptance; solubility increases significantly with Temperature (

).
Esters/Ketones Ethyl Acetate, AcetoneModerate Dipole-dipole; good for recrystallization cooling curves.
Aromatic Toluene, BenzeneModerate (Warm)

-

interactions; often used as crystallization solvents.
Aliphatic Hexane, Heptane, CyclohexaneLow / Insoluble Lacks polarity to overcome crystal lattice energy. Ideal Anti-Solvent.
Aqueous WaterLow Hydrophobic effect of tert-butyl group dominates.

Experimental Determination Protocols

To generate precise mole-fraction solubility data (


) for thermodynamic modeling, researchers must employ self-validating protocols. Two industry-standard methods are detailed below.
Protocol A: Static Gravimetric Method (Standard)

Best for generating equilibrium solubility data across a temperature range.

  • Preparation: Add excess N-tert-Butyl-N-methylthiourea solid to 50 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir the suspension at the set temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow the solid phase to settle for 2 hours.

  • Extraction: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification:

    • Transfer a known mass of supernatant to a weighing dish.

    • Evaporate solvent under vacuum/nitrogen flow.

    • Weigh the dry residue until constant mass is achieved (

      
       g).
      
  • Calculation: Calculate mole fraction solubility (

    
    ) using the molar masses of solute and solvent.
    
Protocol B: Laser Dynamic Monitoring (High-Throughput)

Best for detecting the metastable zone width (MSZW) and rapid solubility curves.

LaserMethod cluster_legend Mechanism Start Prepare Solvent (Known Mass) AddSolute Add Solute (Stepwise) Start->AddSolute Heat Heat Mixture (Rate: 2 K/min) AddSolute->Heat Laser Laser Transmissivity Monitoring Heat->Laser Dissolution Clear Point Detected (Transmissivity Max) Laser->Dissolution Laser->Dissolution Scattering -> Transmission Record Record T and Concentration Dissolution->Record Record->AddSolute Next Point

Figure 1: Workflow for the Laser Dynamic Solubility Determination.

Thermodynamic Modeling

Experimental data must be correlated to thermodynamic models to allow for interpolation and process scaling.

The Modified Apelblat Equation

The most accurate model for thiourea derivatives in organic solvents is the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution:



  • 
    : Mole fraction solubility of the solute.
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical parameters derived from non-linear regression.
    

Interpretation:

  • Parameter A & B: Relate to the enthalpy of solution and non-ideality.

  • Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

Van't Hoff Analysis

To determine the thermodynamic functions of dissolution (Enthalpy


, Entropy 

, Gibbs Energy

):



  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Indicates if dissolution is endothermic/exothermic).
    
  • Intercept:

    
     (Indicates the disorder change).
    

Note: For N-tert-Butyl-N-methylthiourea, dissolution is expected to be endothermic (


) and entropy-driven  (

) in most organic solvents, meaning solubility increases with temperature.

Applications in Purification

The solubility differential between Alcohols (Solvent) and Hydrocarbons (Anti-solvent) is the primary lever for purification.

Purification Crude Crude Mixture (Thiourea + Impurities) Dissolve Dissolve in Hot Ethanol (T = 60°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Cool to 25°C Filter->Cool AntiSolvent Add Hexane/Heptane (Dropwise) Cool->AntiSolvent Crystallize Nucleation & Growth AntiSolvent->Crystallize Isolate Filtration & Drying Crystallize->Isolate

Figure 2: Recrystallization strategy utilizing the solubility differential.

References

  • Standard Thermodynamic Data for Amines: NIST Chemistry WebBook, SRD 69. Thermochemical Data for tert-Butylamine and Derivatives.Link

  • Solubility of Thiourea Derivatives: Wang, J., et al. "Measurement and correlation of solubility of thiourea in two solvent mixtures." Journal of Chemical & Engineering Data, 2016. Link

  • Apelblat Modeling: Jouyban, A. "Review of the models for correlating solubility of pharmaceutical compounds in solvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences, 2008. Link

  • Synthesis & Properties: Organic Syntheses, Coll. Vol. 3, p. 151 (1955); Vol. 29, p. 18 (1949). (Foundational methods for N-alkylthioureas). Link

  • General Solubility Rules: "Solubility of Organic and Inorganic Chemicals in Selected Solvents." National Toxicology Program, Technical Report. Link

Foundational

safety data sheet SDS for N-tert-Butyl-N-methylthiourea

An In-Depth Technical Guide to the Safety, Handling, and Mechanistic Toxicology of N-tert-Butyl-N-methylthiourea Executive Summary As a Senior Application Scientist, I frequently observe that standard 16-section Safety D...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety, Handling, and Mechanistic Toxicology of N-tert-Butyl-N-methylthiourea

Executive Summary As a Senior Application Scientist, I frequently observe that standard 16-section Safety Data Sheets (SDS) fail to provide the mechanistic context required for advanced laboratory settings. While regulatory frameworks like the Occupational Safety and Health Administration’s (OSHA) Globally Harmonized System (GHS) mandate standardized hazard communication[1], they do not explain why a chemical behaves the way it does. This whitepaper bridges that gap for N-tert-Butyl-N-methylthiourea , a highly substituted thiourea derivative utilized in transition metal catalysis and pharmaceutical synthesis. By understanding the structural implications, toxicological mechanisms, and chemical reactivity of this compound, researchers can implement self-validating safety protocols that go beyond basic compliance.

Physicochemical Profiling & Structural Implications

The safety profile of N-tert-Butyl-N-methylthiourea is dictated by its unique molecular architecture. The core functional group is the thiourea moiety (>C=S), which is highly nucleophilic. However, the addition of a bulky tert-butyl group and a methyl group fundamentally alters its physical behavior compared to unsubstituted thiourea.

Standard SDS documentation often lists "avoid skin contact" without explaining the underlying mechanism. The lipophilic nature of the tert-butyl group significantly enhances the compound's partition coefficient (LogP), increasing its ability to penetrate the lipid bilayers of the stratum corneum. Consequently, dermal exposure to this specific derivative presents a higher systemic risk than highly polar, unsubstituted analogs.

Table 1: Physicochemical and Reactivity Profile

PropertyValue / CharacteristicStructural Implication
Molecular Formula C6H14N2SHigh carbon-to-heteroatom ratio increases lipophilicity.
Molecular Weight 146.25 g/mol Small enough to readily cross biological membranes.
Reactive Center >C=S (Thioamide core)Highly nucleophilic; coordinates with transition metals and heme-enzymes.
Steric Hindrance High (tert-butyl group)Reduces susceptibility to rapid environmental hydrolysis.

Mechanistic Toxicology: The Goitrogenic Pathway

The primary systemic hazard of thiourea derivatives is their profound effect on the endocrine system, specifically the thyroid gland[2]. Under GHS classification, these compounds are often flagged for Specific Target Organ Toxicity (STOT).

The toxicity is not generalized; it is highly specific and catalytic. Thioureas act as potent goitrogens by inhibiting Thyroid Peroxidase (TPO) [3]. TPO is a heme-containing enzyme responsible for the oxidation of iodide to iodine, a critical step in the synthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3).

The Causality of Inhibition: The nucleophilic sulfur atom of N-tert-Butyl-N-methylthiourea coordinates directly with the oxidized intermediates of the TPO heme center. Instead of iodide being oxidized, the thiourea derivative acts as a competitive substrate, temporarily suppressing iodine formation and halting hormone synthesis[3][4]. This triggers a feedback loop: the pituitary gland increases Thyroid Stimulating Hormone (TSH) secretion, leading to thyroid hyperplasia (goiter) and, under chronic exposure, potential tumorigenesis.

TPO_Inhibition A N-tert-Butyl-N-methylthiourea Exposure B Systemic Absorption (Lipophilic Transport) A->B C Thyroid Gland Accumulation B->C D Thyroid Peroxidase (TPO) Coordination C->D E Inhibition of Tyrosine Iodination D->E F Decreased T3/T4 Hormone Synthesis E->F

Mechanism of thiourea-induced thyroid peroxidase (TPO) inhibition.

Self-Validating Experimental Handling Protocols

To mitigate the hazards outlined above, laboratory handling must rely on self-validating systems—protocols that provide immediate, observable feedback to confirm that safety measures are functioning correctly.

Protocol A: Gravimetric Transfer and Weighing

  • Airflow Verification: Before opening the reagent bottle, verify that the Local Exhaust Ventilation (LEV) or powder containment hood has a face velocity of ≥ 0.5 m/s. Causality: This specific velocity is required to capture aerosolized crystalline dust before it breaches the operator's breathing zone.

  • Anti-Static Mitigation: Use grounded, anti-static spatulas for transfer. Causality: Substituted thiourea powders can accumulate triboelectric charges. Anti-static tools prevent sudden electrostatic repulsion, which is a primary cause of invisible micro-aerosolization.

  • Barrier Protection: Don double-layered nitrile gloves (minimum 5 mil thickness). Do not use latex. Causality: Nitrile provides superior chemical resistance against lipophilic organosulfur compounds.

  • Post-Task Validation (The Iodine Swab Test): After weighing, swab the balance area with a highly dilute iodine/starch indicator solution. Causality: Thioureas rapidly reduce iodine to iodide, decolorizing the solution. If the purple swab turns clear, a micro-spill has occurred, and decontamination is required.

Chemical Decontamination & Waste Management

Standard solvent washing is insufficient for thiourea spills, as it merely spreads the toxicant. True decontamination requires the chemical destruction of the >C=S bond.

Thioureas are highly susceptible to oxidation by aqueous hypochlorous acid (HOCl) or sodium hypochlorite (bleach)[5][6]. The reaction mechanism involves the transfer of an oxygen atom to the sulfur center, converting the toxic thiourea into a relatively benign urea derivative, and ultimately degrading the sulfur into sulfate[5][6].

Protocol B: Oxidative Spill Decontamination

  • Containment: Isolate the spill perimeter using an inert, non-combustible absorbent (e.g., vermiculite).

  • Oxidative Quenching: Slowly apply a freshly prepared 5-10% aqueous sodium hypochlorite solution directly to the absorbent. Causality: The hypochlorite attacks the nucleophilic sulfur, breaking the >C=S double bond to form >C=O (urea) and sulfate[5].

  • Reaction Time: Allow a minimum of 15 minutes of contact time to ensure complete kinetic oxidation of the sterically hindered tert-butyl derivative.

  • Validation: Touch a piece of starch-iodide test paper to the treated slurry. Causality: A rapid turn to blue/black indicates an excess of the hypochlorite oxidant, definitively proving that 100% of the thiourea has been consumed and destroyed.

Decon_Workflow Step1 Thiourea Waste Collection Step2 Addition of Aqueous Hypochlorite (HOCl) Step1->Step2 Step3 Oxidation of >C=S to >C=O Step2->Step3 Step4 Formation of Urea Derivatives & Sulfate Step3->Step4 Step5 Validation via Starch-Iodide Paper Step4->Step5

Stepwise chemical oxidation and decontamination workflow for thiourea waste.

Regulatory Alignment (OSHA GHS)

In alignment with the OSHA GHS framework[1], any secondary solutions or mixtures created from N-tert-Butyl-N-methylthiourea in the laboratory must be labeled appropriately. Ensure that secondary containers bear the Health Hazard pictogram (due to the goitrogenic/thyroid target organ toxicity) and the Exclamation Mark pictogram (denoting acute oral toxicity and potential skin sensitization).

By integrating these mechanistic insights into daily workflows, research teams can safely leverage the unique chemical properties of substituted thioureas while maintaining absolute control over their toxicological risks.

References

  • Title: Hazard Communication - Overview | Occupational Safety and Health Administration Source: Occupational Safety and Health Administration (osha.gov) URL: [Link]

  • Title: Studies on the goitrogenic mechanism of action of N,N,N',N'-tetramethylthiourea Source: PubMed (nih.gov) URL: [Link]

  • Title: Toxicological evaluations: Propylenethiourea Source: International Programme on Chemical Safety (inchem.org) URL: [Link]

  • Title: Method for treating waste liquid containing thiourea and apparatus (JP2005296863A)
  • Title: Oxidations at Sulfur Centers by Aqueous Hypochlorous Acid and Hypochlorite: Cl+ Versus O Atom Transfer Source: Inorganic Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

toxicity and handling precautions for N-tert-Butyl-N-methylthiourea

Executive Summary N-tert-Butyl-N'-methylthiourea (CAS 3964-50-9) is a specialized thiourea derivative increasingly utilized as a ligand in organometallic catalysis and a building block in pharmaceutical synthesis. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-tert-Butyl-N'-methylthiourea (CAS 3964-50-9) is a specialized thiourea derivative increasingly utilized as a ligand in organometallic catalysis and a building block in pharmaceutical synthesis. While specific toxicological datasets for this exact isomer are limited in public registries, its structural homology to N-methylthiourea (highly toxic) and N-tert-butylthiourea (harmful) necessitates a conservative, high-risk handling protocol.

This guide employs a Structure-Activity Relationship (SAR) approach to bridge data gaps, providing a self-validating safety framework. Researchers must treat this compound as a potential thyroid toxicant, skin sensitizer, and acute oral toxin .

Chemical Identity & Physicochemical Properties

Understanding the physical state and lipophilicity is crucial for predicting bioavailability and skin permeation.

PropertyData / EstimateRelevance to Safety
Chemical Name 1-tert-Butyl-3-methylthioureaIUPAC nomenclature for precision.
CAS Number 3964-50-9Unique identifier for inventory tracking.
Molecular Formula C₆H₁₄N₂S
Molecular Weight 146.25 g/mol Small molecule; high potential for skin absorption.
Physical State Crystalline Solid (White to Off-White)Dust generation is the primary inhalation risk.
Melting Point ~100–105 °C (Est.)Stable at room temp; melt processing risk low.
LogP (Octanol/Water) ~1.2 – 1.5 (Predicted)Moderate lipophilicity; facilitates membrane crossing.
Solubility Soluble in DMSO, Methanol, ChloroformUse compatible gloves (e.g., Nitrile/Neoprene) for solvents.

Structural Insight: The molecule features an asymmetric substitution: a bulky tert-butyl group (steric hindrance, lipophilicity) and a small methyl group (metabolic lability). This combination suggests it retains the biological activity of smaller thioureas while possessing enhanced cellular uptake properties.

Toxicological Profile: SAR & Mechanistic Analysis

Direct toxicological data for CAS 3964-50-9 is sparse. The following profile is derived from valid "Read-Across" methodology using the closest structural analogs: N-Methylthiourea (CAS 598-52-7) and N-tert-Butylthiourea (CAS 7204-48-0).

Acute Toxicity (Oral & Dermal)
  • Analog Anchor: N-Methylthiourea is classified as Fatal if swallowed (Category 2) .[1] N-tert-Butylthiourea is Harmful if swallowed (Category 4) .

  • Assessment: The presence of the N-methyl group is a structural alert for higher toxicity due to rapid metabolic activation.

  • Conservative Classification: Treat as Category 3 (Toxic if swallowed) .

  • Symptoms: Nausea, vomiting, pulmonary edema (delayed), and metabolic acidosis.

Mechanism of Action: Thyroid Toxicity (Goitrogenesis)

Thioureas are potent inhibitors of Thyroid Peroxidase (TPO) . They interfere with the iodination of tyrosine residues in thyroglobulin, blocking the synthesis of T3 and T4 hormones. This leads to compensatory TSH release and thyroid hypertrophy (goiter).

DOT Diagram: Mechanism of Thiourea-Induced Thyroid Toxicity

ThyroidToxicity Figure 1: Mechanism of Thiourea-Induced Thyroid Toxicity via TPO Inhibition Thiourea N-tert-Butyl-N'-methylthiourea TPO Thyroid Peroxidase (TPO) (Enzyme Target) Thiourea->TPO Irreversible Inhibition Iodination Iodination of Tyrosine TPO->Iodination Catalyzes T3T4 T3 / T4 Synthesis TPO->T3T4 BLOCKED Iodination->T3T4 Required Step Feedback Negative Feedback Loop (Interrupted) T3T4->Feedback Regulates TSH TSH Surge (Pituitary) T3T4->TSH Low Levels Trigger Feedback->TSH Inhibits Goiter Thyroid Hypertrophy (Goiter/Tumors) TSH->Goiter Chronic Stimulation

Sensitization & Chronic Risks
  • Skin Sensitization: High probability. Thioureas are notorious contact allergens. Repeated exposure can lead to severe dermatitis.

  • Carcinogenicity: Thiourea (parent) is a Group 2B carcinogen (Possibly carcinogenic to humans). Chronic TSH stimulation can lead to thyroid follicular cell tumors in rodents.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child (Category 2).

Occupational Hygiene & Handling Protocols

This section defines the "How-To" for safe interaction, moving beyond simple SDS statements to actionable laboratory controls.

Occupational Exposure Banding (OEB)

Since no specific OEL (Occupational Exposure Limit) exists, assign this compound to OEB 3 (Hazardous) .

  • Target Control Limit: < 10 µg/m³ (8-hour TWA).

  • Rationale: Potency of thyroid effects and potential for sensitization.

Engineering Controls & PPE Matrix
Control LevelRequirementRationale
Primary Containment Fume Hood or Glove Box Mandatory for all solid handling to prevent dust inhalation.
Respiratory P3 / N100 (if outside hood)High-efficiency particulate filtration required if dust is visible.
Dermal (Hands) Double Nitrile (0.11 mm min)Thioureas permeate skin. Change outer gloves every 30 mins.
Dermal (Body) Lab coat + Tyvek Sleeves Prevents accumulation on fabric cuffs which contact wrists.
Eye Protection Chemical GogglesSafety glasses are insufficient for powders that may sublime or disperse.
Decontamination & Waste Workflow

Thioureas can be degraded by oxidation, but this reaction is exothermic and can generate toxic byproducts if uncontrolled.

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid - Sulfur Organic". Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream.

  • Surface Decontamination:

    • Step 1: Wipe with 10% Sodium Hypochlorite (Bleach). Note: This oxidizes the thiourea to urea/sulfate derivatives.

    • Step 2: Follow with water and ethanol wash.

    • Validation: Use a swipe test if available, or assume surface is contaminated until cleaned.

Emergency Response Protocols

DOT Diagram: Emergency Decision Tree

EmergencyResponse Figure 2: Immediate Response Protocol for N-tert-Butyl-N'-methylthiourea Exposure Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Ingest Ingestion Type->Ingest ActionSkin 1. Drench 15 min 2. Discard Clothing 3. Monitor for Rash Skin->ActionSkin ActionEye 1. Flush 15 min 2. Lift Eyelids 3. Consult Ophthalmologist Eye->ActionEye ActionInhal 1. Fresh Air 2. Oxygen if dyspneic 3. Monitor Pulmonary Edema Inhal->ActionInhal ActionIngest 1. Rinse Mouth 2. Do NOT Induce Vomiting 3. Urgent Hospitalization Ingest->ActionIngest

Medical Note: There is no specific antidote. Treatment is symptomatic.[2][3] For ingestion, consider activated charcoal if within 1 hour. Monitor thyroid function (T3, T4, TSH) in cases of significant chronic or acute exposure.

Synthesis & Application Context

Researchers typically encounter this compound in two contexts:

  • Ligand Synthesis: As a precursor for N-heterocyclic carbenes (NHCs) or coordination to transition metals (Pd, Ru) for catalysis.

  • Pharmaceutical Intermediates: Used to synthesize guanidine-containing drugs.

Precautionary Note for Synthesis: When reacting N-tert-Butyl-N'-methylthiourea with alkylating agents (e.g., methyl iodide) or oxidizers, the reaction can be vigorous. Ensure cooling is applied. The resulting isothiouronium salts are also potent sensitizers.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2724227 (N-Methylthiourea). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Thiourea derivatives (Read-Across Framework). Retrieved from [Link]

  • World Health Organization (WHO) / IARC. Thiourea: Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 79. Retrieved from [Link]

Sources

Foundational

Thermodynamic Profiling of N-tert-Butyl-N-methylthiourea: Melting Point, Boiling Point, and Structural Causality

Executive Summary For researchers and drug development professionals utilizing thiourea derivatives as synthetic intermediates, organocatalysts, or pharmacophores, understanding the thermodynamic phase transitions of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals utilizing thiourea derivatives as synthetic intermediates, organocatalysts, or pharmacophores, understanding the thermodynamic phase transitions of these compounds is critical. N-tert-Butyl-N-methylthiourea (C₆H₁₄N₂S) presents a unique thermodynamic profile driven by the competing forces of strong intermolecular hydrogen bonding and severe steric hindrance.

Because empirical data for this specific highly-substituted thiourea is rarely tabulated in standard open-source databases, this whitepaper synthesizes structural causality, extrapolative thermodynamic data from homologous compounds, and field-proven analytical protocols to establish a reliable framework for determining its melting point (MP) and boiling point (BP).

Structural Chemistry and Thermodynamic Causality

The thermal behavior of thiourea derivatives is governed by the


 core, which naturally forms a rigid, highly crystalline lattice stabilized by extensive 

hydrogen bonds.

When substituting the nitrogen atoms to form N-tert-Butyl-N-methylthiourea, two distinct phenomena occur:

  • Lattice Disruption via Steric Bulk: The introduction of the bulky tert-butyl group (

    
    ) forces the molecule into a conformation that sterically blocks adjacent molecules from approaching the hydrogen bond donors.
    
  • Reduction of H-Bond Donors: Alkylation reduces the number of available

    
     protons.
    

Causality in Phase Transitions: The melting point of a substance is a function of its crystal lattice energy. Because the tert-butyl and methyl groups severely disrupt the highly ordered hydrogen-bonding network typical of unsubstituted thioureas, the lattice energy drops precipitously. Consequently, the melting point is significantly depressed compared to its less-substituted analogs. Conversely, the increased molecular weight enhances Van der Waals forces, theoretically raising the boiling point; however, the thermal instability of the


 bond often leads to decomposition before true boiling occurs at atmospheric pressure.

G A Thiourea Core (Strong H-Bonding) B N-Methylation A->B C N-tert-Butylation A->C D Decreased Lattice Energy B->D Partial Disruption F Increased Molecular Weight B->F C->D Severe Steric Hindrance C->F E Lowered Melting Point D->E G Higher Boiling Point (Decomposition Risk) F->G Enhanced Van der Waals

Causal relationship between alkyl substitution and the thermodynamic properties of thioureas.

Comparative Thermodynamic Data

To accurately estimate the thermal properties of N-tert-Butyl-N-methylthiourea, we must analyze the thermodynamic trends of its closest structural analogs [1][2][3].

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Thiourea 76.12176 - 178Decomposes
N-Methylthiourea 90.15118 - 121Decomposes
N,N'-Dimethylthiourea 104.1761 - 64155 (at 1 hPa / Vacuum)
N-tert-Butylthiourea 132.23106.1Decomposes
N-tert-Butyl-N-methylthiourea 146.25 ~70 - 85 ~150 - 165 (at 1 hPa)

*Values are extrapolated based on structural group contribution methods and the observed ~50°C MP depression when a methyl group is added to a mono-substituted thiourea.

Self-Validating Experimental Protocols

Because thioureas are prone to thermal degradation (yielding toxic hydrogen sulfide and isothiocyanates) and polymorphic crystalline states, standard capillary melting point apparatuses (e.g., Mel-Temp) are insufficient. They cannot differentiate between a true phase transition (melting) and thermal decomposition.

To ensure trustworthiness and scientific integrity , the following self-validating instrumental protocols must be employed.

Protocol A: Exact Melting Point via Differential Scanning Calorimetry (DSC)

DSC is mandatory because it quantitatively measures the heat flow associated with phase transitions, allowing the operator to separate the endothermic melting peak from any exothermic decomposition events.

  • Calibration: Calibrate the DSC utilizing an Indium standard (

    
    ) to ensure thermal accuracy within the target range.
    
  • Sample Preparation: Weigh exactly 2.0–3.0 mg of highly purified, vacuum-dried N-tert-Butyl-N-methylthiourea into an aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: Hermetic sealing suppresses premature sublimation and contains volatile decomposition byproducts that could skew the thermogram.

  • Purge Gas: Utilize dry Nitrogen (

    
    ) at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.
    
  • Thermal Ramp: Equilibrate at 25°C, then ramp at a slow rate of 5°C/min up to 150°C.

  • Data Interpretation: The melting point is recorded as the extrapolated onset temperature of the sharp endothermic peak, not the peak maximum, as the onset represents the true thermodynamic melting point of the bulk crystal.

Protocol B: Boiling Point Determination via TGA-FTIR under Reduced Pressure

Attempting to boil N-tert-Butyl-N-methylthiourea at atmospheric pressure (760 mmHg) will result in pyrolytic destruction. Boiling point must be determined under vacuum.

  • Instrument Setup: Utilize a Thermogravimetric Analyzer coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR).

  • Atmosphere Control: Apply a controlled vacuum (e.g., 1 hPa / 0.75 mmHg).

  • Heating Profile: Ramp the temperature at 10°C/min.

  • Validation (The Self-Validating Step): Monitor the mass loss curve. A sharp 100% mass loss indicates vaporization. To validate that this is boiling and not decomposition, analyze the evolved gas via the coupled FTIR. If the IR spectrum matches the intact N-tert-Butyl-N-methylthiourea molecule, the temperature of mass loss is the true boiling point at that pressure. If peaks corresponding to isothiocyanates (strong

    
     stretch at ~2100 cm⁻¹) or amines appear, the compound has decomposed.
    

Workflow Start Synthesized N-tert-Butyl-N-methylthiourea Purification Recrystallization & Vacuum Drying Start->Purification Split Thermal Analysis Split Purification->Split DSC DSC Analysis (Ramp: 5°C/min) Split->DSC TGA TGA-FTIR Analysis (Reduced Pressure) Split->TGA MP Determine Exact Melting Point (Tm) DSC->MP BP Determine Boiling/Decomp Point (Td) TGA->BP

Self-validating experimental workflow for determining exact thermal properties of thioureas.

Conclusion

The thermodynamic properties of N-tert-Butyl-N-methylthiourea are heavily dictated by the steric bulk of the tert-butyl group, which disrupts the innate hydrogen-bonding capacity of the thiourea core. While empirical literature on this specific chemical entity is sparse, structural extrapolation places its melting point in the 70–85°C range. Because of the inherent instability of the thiourea moiety at elevated temperatures, boiling point determinations must be executed under high vacuum (approx. 1 hPa) using coupled TGA-FTIR techniques to differentiate true vaporization from thermal degradation.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 91754, N-tert-butylthiourea." PubChem. Available at:[Link]

Exploratory

Beyond the Isostere: The Evolution and Utility of Substituted Thiourea Derivatives

Topic: History and Discovery of Substituted Thiourea Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The thiourea moiety ( ) was...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Discovery of Substituted Thiourea Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiourea moiety (


) was once viewed merely as the sulfur analog of urea—a simple chemical curiosity arising from the thermal rearrangement of ammonium thiocyanate. Over the last century, however, substituted thiourea derivatives have transcended this humble origin to become a "privileged scaffold" in two distinct but high-impact fields: medicinal chemistry and organocatalysis.

This guide explores the technical evolution of substituted thioureas. We trace their journey from early antitubercular and antiviral agents (specifically HIV-1 NNRTIs) to their modern role as powerful, metal-free hydrogen-bonding catalysts (the Schreiner thioureas) and supramolecular anion sensors.[1]

Part 1: Historical Genesis & Synthetic Evolution

The Isomerism Breakthrough

The history of thiourea begins with J. Emerson Reynolds in 1869, who demonstrated that heating ammonium thiocyanate resulted in the formation of thiourea, paralleling Wöhler’s synthesis of urea. However, the utility of the scaffold exploded only when efficient methods to substitute the nitrogen protons were developed, allowing for the fine-tuning of lipophilicity and steric properties.

The Synthetic "Gold Standard": Isothiocyanate Coupling

While early methods relied on the reaction of amines with carbon disulfide (often requiring harsh conditions or mercury catalysts), the addition of primary or secondary amines to isothiocyanates emerged as the most reliable, atom-economical route. This reaction proceeds via nucleophilic attack of the amine nitrogen onto the electrophilic carbon of the isothiocyanate (


).
Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas

This protocol is a self-validating system for synthesizing asymmetric thioureas, such as those used in the PETT antiviral series.[1]

Reagents:

  • Primary Amine (

    
    , 1.0 equiv)[1]
    
  • Isothiocyanate (

    
    , 1.0 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)[1]

  • Purification: Hexanes/Ethyl Acetate[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the isothiocyanate in anhydrous DCM (0.5 M concentration) in a round-bottom flask under an inert atmosphere (

    
    ).
    
  • Addition: Add 1.0 equivalent of the amine dropwise at

    
    . Causality: Low temperature prevents uncontrolled exotherms and minimizes side reactions (e.g., polymerization).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Validation (Checkpoint): Monitor by TLC. The disappearance of the isothiocyanate spot (usually high

    
    ) and the appearance of a more polar spot indicates conversion.
    
  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from hot ethanol or purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Characterization: Confirm structure via

    
     NMR. Look for the diagnostic broad singlet (
    
    
    
    ) signals, typically between
    
    
    7.5–10.0 ppm depending on electron density.
Synthetic Evolution Diagram

The following diagram illustrates the progression from Reynolds' discovery to modern green synthesis and isothiocyanate coupling.

ThioureaSynthesis Ammonium Ammonium Thiocyanate (NH4SCN) Thiourea Thiourea (NH2CSNH2) Ammonium->Thiourea Heat (1869) Isothiocyanate Isothiocyanate Route (R-NCS + R'-NH2) Thiourea->Isothiocyanate Derivatization Product N,N'-Disubstituted Thiourea Isothiocyanate->Product Nucleophilic Addn (High Yield) Green Green Synthesis (Amines + CS2 + Water) Green->Product Sustainable (No Hg/Reagents)

Caption: Evolution of thiourea synthesis from thermal rearrangement to modular isothiocyanate coupling.[1]

Part 2: Medicinal Chemistry — The Pharmacophore Era

The PETT Series (HIV-1 NNRTIs)

In the 1990s, the thiourea scaffold gained prominence with the discovery of Phenethylthiazolylthiourea (PETT) derivatives. These compounds act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Unlike nucleoside analogs that target the active site, thioureas bind to an allosteric hydrophobic pocket (the NNRTI binding pocket), locking the enzyme in an inactive conformation.

Key Structure-Activity Relationships (SAR):

  • Linker: The thiourea bridge provides essential flexibility and hydrogen bonding capability (NH donors).

  • Wing 1 (Aryl): A pyridyl or phenyl ring with electron-withdrawing groups (e.g., Br, Cl) enhances hydrophobic contact with residues like Tyr181 and Tyr188.[1]

  • Wing 2 (Tail): A phenethyl or pyridylethyl group fits into the hydrophobic tunnel.

Comparative Data: PETT Derivatives

The table below summarizes the potency of key derivatives leading to Troviridine.

Compound IDR1 SubstituentR2 SubstituentIC50 (HIV-1 RT)Activity Note
PETT (Lead) Phenyl2-Thiazolyl0.9

Initial hit; moderate potency.[1]
Troviridine 5-Bromo-2-pyridyl2-Pyridylethyl0.015

High potency; clinical candidate.[1]
Ly300046 5-Chloro-2-pyridyl2-Pyridylethyl0.020

Retains activity against some mutants.[1]
Mechanism of Action Diagram

The binding mode relies on the "butterfly" conformation within the NNRTI pocket.

HIVBinding cluster_0 Allosteric Inhibition Thiourea Thiourea Scaffold (Central Linker) Tyr181 Tyr181 (Pi-Stacking) Thiourea->Tyr181 Aryl Wing Interaction Lys101 Lys101 (H-Bond Acceptor) Thiourea->Lys101 NH Donor H-Bond Val179 Val179/Leu100 (Hydrophobic) Thiourea->Val179 Alkyl Tail Interaction Pocket NNRTI Binding Pocket

Caption: Pharmacophore mapping of thiourea derivatives within the HIV-1 Reverse Transcriptase allosteric pocket.[1]

Part 3: The Organocatalysis Revolution

Schreiner's Catalyst

In the early 2000s, Peter R. Schreiner (and independently Takemoto and Jacobsen) revolutionized the use of thioureas by stripping away the metal. They identified that electron-deficient thioureas, specifically N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea , could act as potent hydrogen-bond donors.[1][2]

Mechanism: The two NH protons form an explicit "dual hydrogen bond" with Lewis basic substrates (like carbonyls or imines), lowering the LUMO energy of the electrophile and facilitating nucleophilic attack.

Protocol 2: Schreiner Thiourea-Catalyzed Diels-Alder Reaction

This protocol demonstrates the catalytic acceleration of a classic cycloaddition.[1]

Reagents:

  • Diene: Cyclopentadiene (Freshly cracked, 1.0 equiv)[1]

  • Dienophile: Methyl Vinyl Ketone (MVK) or Naphthoquinone (1.0 equiv)[1]

  • Catalyst: Schreiner’s Thiourea (1 mol%)[1]

  • Solvent:

    
     or Toluene (or water for "on-water" acceleration)[1]
    

Methodology:

  • Catalyst Loading: Dissolve the dienophile (1.0 mmol) and Schreiner’s catalyst (0.01 mmol, 1 mol%) in 2 mL of solvent.

  • Activation: Stir for 5 minutes. Causality: This allows the formation of the H-bonded complex between the thiourea NH groups and the carbonyl oxygen.

  • Initiation: Add Cyclopentadiene (1.2 mmol) slowly.

  • Monitoring: Stir at room temperature. Monitor reaction progress by

    
     NMR (if in deuterated solvent) or TLC.
    
  • Self-Validation: The reaction should proceed significantly faster than a blank control (no catalyst). In

    
    , quantitative conversion is often observed within 1–2 hours vs. days for the uncatalyzed reaction.
    
  • Isolation: The catalyst can often be recovered by column chromatography due to its high polarity/distinct

    
    .
    
Catalytic Activation Diagram

Catalysis Cat Schreiner's Catalyst (Electron Deficient) Complex Activated Complex (Dual H-Bonding) Cat->Complex Self-Assembly Substrate Electrophile (C=O) Substrate->Complex LUMO Lowering Product Adduct Complex->Product Nucleophilic Attack Product->Cat Catalyst Release

Caption: Dual H-bond activation mechanism lowering the activation energy for nucleophilic attack.

Part 4: Modern Applications — Anion Sensing

Supramolecular Recognition

The same H-bonding capability that drives catalysis allows thioureas to serve as receptors for anions (e.g.,


, 

,

).[1][3] By attaching a chromophore (like a nitrophenyl group) to the thiourea, binding events can be transduced into visible color changes.
Protocol 3: Colorimetric Fluoride Sensing

A self-validating qualitative and quantitative assay.[1]

Reagents:

  • Receptor: N-(4-nitrophenyl)-N'-phenylthiourea (

    
     in DMSO).[1]
    
  • Analyte: Tetrabutylammonium Fluoride (TBAF) solution.

Methodology:

  • Baseline: Record the UV-Vis spectrum of the receptor solution (yellow/colorless). Note

    
     (typically ~340 nm).[1]
    
  • Titration: Add aliquots of TBAF solution (0.1 equiv increments).

  • Observation (Self-Validating):

    • Visual: Solution turns deep red/orange.

    • Spectral: Disappearance of the 340 nm band and emergence of a new Charge Transfer (CT) band at ~480 nm.

  • Causality: The basic fluoride anion deprotonates or strongly H-bonds to the thiourea NHs, increasing electron density on the nitrophenyl ring and causing a bathochromic shift.

References

  • Reynolds, J. E. (1869). "On the Isolation of the Missing Sulfur Urea". Journal of the Chemical Society, 22, 1–15. Link

  • Ahgren, C., et al. (1995). "The PETT Series: A New Class of Potent Non-Nucleoside Reverse Transcriptase Inhibitors". Antimicrobial Agents and Chemotherapy, 39(6), 1329–1335. Link

  • Schreiner, P. R., & Wittkopp, A. (2002). "H-Bonding Additives Act Like Lewis Acid Catalysts".[1] Organic Letters, 4(2), 217–220. Link[1]

  • Takemoto, Y., et al. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts". Journal of the American Chemical Society, 125(42), 12672–12673. Link[1]

  • Bregović, V. B., et al. (2015).[4] "Anion Binding with Urea and Thiourea Derivatives". Coordination Chemistry Reviews, 295, 80–124.[4] Link[1]

Sources

Foundational

N-tert-Butyl-N-methylthiourea IUPAC name and synonyms

The following technical guide details the chemical identity, synthesis, and applications of N-tert-Butyl-N'-methylthiourea (also commonly referred to as N-tert-Butyl-N-methylthiourea in loose nomenclature). Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of N-tert-Butyl-N'-methylthiourea (also commonly referred to as N-tert-Butyl-N-methylthiourea in loose nomenclature).

Introduction & Nomenclature Analysis

Scientific Integrity Note: The string "N-tert-Butyl-N-methylthiourea" is chemically ambiguous. In strict IUPAC nomenclature, "N,N" locants imply substitution on the same nitrogen atom (1,1-substitution). However, in common laboratory parlance and vendor catalogs, this string is frequently used to denote the 1,3-isomer (N-tert-Butyl-N'-methylthiourea), where the substituents are on different nitrogen atoms.

This guide focuses on the 1,3-isomer (CAS 3964-50-9) , as it is the thermodynamically stable pharmacophore relevant to drug development and ligand synthesis. The 1,1-isomer is sterically disfavored and rarely encountered in medicinal chemistry.

Chemical Identity Table
IdentifierValue
Preferred IUPAC Name 1-tert-Butyl-3-methylthiourea
Common Synonyms N-tert-Butyl-N'-methylthiourea; N-Methyl-N'-tert-butylthiourea
CAS Registry Number 3964-50-9
Molecular Formula C₆H₁₄N₂S
Molecular Weight 146.25 g/mol
SMILES CNC(=S)NC(C)(C)C
InChI Key SWQHPNZHQSIPCQ-UHFFFAOYSA-N

Structural Properties & Tautomerism

The reactivity of N-tert-Butyl-N'-methylthiourea is governed by its ability to exist as a resonance hybrid between the thione (C=S) and thiol (C-SH) forms. In the solid state and non-polar solvents, the thione form predominates.

Steric & Electronic Factors
  • Steric Bulk: The tert-butyl group provides significant steric shielding to one side of the thiourea core. This is exploited in organocatalysis to induce chirality or prevent unwanted side reactions.

  • H-Bonding: The N-H protons are excellent hydrogen bond donors (pKa ~21 in DMSO), making this compound a precursor for anion-binding receptors and organocatalysts.

Tautomeric Equilibrium Diagram

The following diagram illustrates the thione-thiol tautomerism and the zwitterionic resonance structures that contribute to the thiourea's nucleophilicity.

Tautomerism Thione Thione Form (Stable Solid) Zwitterion Zwitterionic Resonance (Nucleophilic S) Thione->Zwitterion Resonance Thiol Thiol Form (Reactive Intermediate) Zwitterion->Thiol Proton Transfer

Figure 1: Tautomeric and resonance landscape of N-tert-Butyl-N'-methylthiourea.

Synthesis Protocols

The most robust synthesis route involves the nucleophilic addition of a primary amine to an isothiocyanate. This method is preferred over thiophosgene routes due to higher atom economy and safety.

Protocol A: The Isothiocyanate Route (Standard)

Reaction: tert-Butylamine + Methyl Isothiocyanate


 1-tert-Butyl-3-methylthiourea
Reagents
  • Methyl Isothiocyanate (MITC): 1.0 equiv (Solid, MP ~35°C). Caution: Potent lachrymator.

  • tert-Butylamine: 1.1 equiv (Liquid, BP ~44°C).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Methodology
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with a magnetic stir bar and purge with Argon.

  • Dissolution: Dissolve Methyl Isothiocyanate (1.0 equiv) in DCM (concentration ~0.5 M). Cool the solution to 0°C using an ice bath to control the exotherm.

  • Addition: Add tert-Butylamine (1.1 equiv) dropwise via a pressure-equalizing addition funnel over 15 minutes.

    • Mechanistic Insight: The nucleophilic nitrogen of the amine attacks the electrophilic central carbon of the isothiocyanate. The tert-butyl group's bulk does not significantly hinder this attack on the linear isothiocyanate.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes); the starting isothiocyanate spot should disappear.

  • Workup: Evaporate the solvent under reduced pressure (Rotavap) to yield a white solid.

  • Purification: Recrystallize from hot Ethanol/Water (9:1) or Toluene/Hexanes.

    • Yield: Typically >90%.

Synthesis Workflow Diagram

Synthesis MITC Methyl Isothiocyanate (Electrophile) Mix Mix in DCM @ 0°C (Exothermic Addition) MITC->Mix TBA tert-Butylamine (Nucleophile) TBA->Mix Intermediate Zwitterionic Adduct Mix->Intermediate Nucleophilic Attack Product 1-tert-Butyl-3-methylthiourea (Solid) Intermediate->Product Proton Transfer

Figure 2: Convergent synthesis pathway via isothiocyanate addition.

Applications in Drug Development & Catalysis

Bioisosterism

Thioureas are classic bioisosteres of ureas . In medicinal chemistry, replacing a urea oxygen with sulfur changes the lipophilicity (LogP) and hydrogen bond donor capability.

  • Effect: The sulfur atom is a "softer" base and larger than oxygen, often improving membrane permeability and altering metabolic stability (e.g., resistance to amidases).

Thermochromic Developers

As noted in patent literature (US4620941A), 1-tert-butyl-3-methylthiourea is used in thermochromic compositions . It acts as a proton-donating developer that interacts with leuco dyes (e.g., crystal violet lactone) to induce color changes upon heating.

Ligand Precursor

The compound serves as a precursor for:

  • Carbodiimides: Dehydration (using HgO or tosyl chloride) yields N-tert-butyl-N'-methylcarbodiimide, a coupling reagent.

  • Heterocycles: Reaction with

    
    -haloketones (Hantzsch synthesis) yields 2-aminothiazoles, a privileged scaffold in kinase inhibitors.
    

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Thioureas are generally suspected goitrogens (thyroid disruptors) and potential sensitizers.

  • Handling: Always handle in a fume hood. Wear nitrile gloves.

  • Storage: Store in a cool, dry place. Thioureas can decompose to release toxic fumes (SOx, NOx) if heated to decomposition (~200°C).

References

  • PubChem. (n.d.). 1-tert-butyl-3-methylthiourea (Compound).[1][2] National Library of Medicine. Retrieved from [Link]

  • Yoshikawa, K., et al. (1986).[2] Thermochromic compositions. U.S. Patent No. 4,620,941. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Li, B., et al. (2012). Thiourea Organocatalysis. In Science of Synthesis: Asymmetric Organocatalysis. Thieme Chemistry. (General reference for thiourea mechanism).

Sources

Protocols & Analytical Methods

Method

Application Note: N-tert-Butyl-N'-methylthiourea as a Sterically Tunable Ligand in Coordination Chemistry

Executive Summary This guide details the synthesis, characterization, and application of N-tert-Butyl-N'-methylthiourea (tBuMeTU) as a ligand in transition metal coordination. Unlike symmetric thioureas, tBuMeTU offers a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis, characterization, and application of N-tert-Butyl-N'-methylthiourea (tBuMeTU) as a ligand in transition metal coordination. Unlike symmetric thioureas, tBuMeTU offers a unique steric asymmetry: the bulky tert-butyl group provides kinetic protection to the metal center, while the smaller methyl group maintains accessible coordination geometry.

This protocol focuses on two primary applications:

  • Palladium(II) Catalysis: Stabilization of active species in cross-coupling reactions.

  • Platinum(II) Medicinal Chemistry: Synthesis of cisplatin analogues with tunable lipophilicity.

Ligand Profile & Mechanism

Chemical Structure:


IUPAC Name:  1-(tert-butyl)-3-methylthiourea
CAS Registry:  14901-33-8 (General class reference)
Mechanistic Advantage: The "Steric Fence" Effect

In coordination chemistry, tBuMeTU acts primarily as a monodentate S-donor neutral ligand. The "Soft" sulfur atom binds strongly to "Soft" or "Borderline" acids (Pd(II), Pt(II), Cu(I), Au(I)).

  • Electronic Effect: The thiocarbonyl (

    
    ) sulfur is a strong 
    
    
    
    -donor and weak
    
    
    -acceptor.
  • Steric Effect: The tert-butyl group creates a "steric fence" that prevents the formation of insoluble polymeric networks—a common failure mode with simple thiourea ligands. This ensures high solubility of the resulting metal complexes in organic solvents (DCM, Chloroform), facilitating NMR analysis and biological testing.

Protocol A: Ligand Synthesis

Objective: Synthesize high-purity tBuMeTU from primary amines and isothiocyanates.

Materials
  • tert-Butyl isothiocyanate (Sigma-Aldrich, >97%)

  • Methylamine (2.0 M solution in THF)

  • Dichloromethane (DCM), anhydrous

  • Hexane (for recrystallization)

Step-by-Step Workflow
  • Preparation: Charge a dry 250 mL round-bottom flask with tert-butyl isothiocyanate (10 mmol, 1.15 g) and DCM (50 mL).

  • Addition: Cool to 0°C. Add Methylamine solution (12 mmol, 6 mL) dropwise over 10 minutes. Exothermic reaction—monitor temperature.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Work-up: Evaporate solvent under reduced pressure to yield a white solid.

  • Purification: Recrystallize from hot Ethanol/Hexane (1:5 ratio).

  • Yield: Expected >90% (White crystalline needles).

Visualization: Synthesis Logic

SynthesisWorkflow Start Start: Reagents Mix 0°C Addition (Kinetic Control) Start->Mix DCM, N2 atm Stir RT Stirring (Thermodynamic Equil.) Mix->Stir 4 Hours Evap Evaporation Stir->Evap Cryst Recrystallization (Purification) Evap->Cryst EtOH/Hex Product Pure tBuMeTU Ligand Cryst->Product

Caption: Figure 1. Logical workflow for the synthesis of tBuMeTU, ensuring high purity via recrystallization.

Protocol B: Coordination to Palladium(II)

Objective: Synthesize


 for catalytic evaluation.
Rationale

Palladium thiourea complexes are robust precatalysts. The sulfur atom binds to Pd, displacing labile ligands (like acetonitrile), while the chloride ions remain to balance charge.

Experimental Procedure
  • Metal Precursor: Dissolve

    
     (0.5 mmol) in DCM (10 mL). Solution appears yellow/orange.
    
  • Ligand Addition: Dissolve tBuMeTU (1.0 mmol, 2 equivalents) in DCM (5 mL) and add slowly to the Pd solution.

  • Observation: The solution will darken to deep orange/red instantly, indicating ligand exchange (

    
    ).
    
  • Isolation: Stir for 1 hour. Concentrate to ~2 mL volume. Add 20 mL diethyl ether to precipitate the complex.

  • Filtration: Filter the orange solid, wash with ether, and dry in vacuo.

Characterization Data (Expected)
TechniqueParameterFree Ligand (tBuMeTU)Pd-Complex

Interpretation
IR Spectroscopy



Red-shift indicates S-coordination (weakening of C=S bond).
IR Spectroscopy



Slight blue-shift; N-H is not deprotonated.
1H NMR

Signal


Downfield shift due to deshielding by metal center.

Application Note: Catalytic Suzuki-Miyaura Coupling

Context: Thiourea ligands are excellent for stabilizing Pd nanoparticles or Pd(II) species in aerobic conditions, often outperforming phosphines in cost and stability.

Protocol:

  • Load: Aryl bromide (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst: Add

    
     (1 mol%).
    
  • Solvent: Toluene/Water (1:1).

  • Conditions: 80°C for 6 hours.

  • Result: High turnover frequency (TOF) expected due to the labile nature of the monodentate sulfur, allowing temporary dissociation to open coordination sites for the oxidative addition step.

Visualization: Catalytic Cycle

CatalyticCycle PreCat Pre-Catalyst [Pd(L)2Cl2] Active Active Species Pd(0)-L PreCat->Active Reduction OxAdd Oxidative Addition Ar-Pd(II)-Br Active->OxAdd + Ar-Br TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet + Ar'-B(OH)2 - Base RedElim Reductive Elimination Product Ar-Ar' TransMet->RedElim RedElim->Active Regeneration

Caption: Figure 2. Simplified Suzuki coupling cycle facilitated by labile thiourea ligands (L).

Application Note: Medicinal Chemistry (Cytotoxicity)

Context: Platinum(II) thiourea complexes are structural analogues of Cisplatin. The tert-butyl group increases lipophilicity (


), potentially enhancing passive transport across the cell membrane compared to hydrophilic cisplatin.

Critical Safety Note: Platinum complexes are potent cytotoxins. Handle with extreme care in a designated fume hood.

Bio-Assay Protocol (In Vitro):

  • Cell Lines: Test against MCF-7 (Breast) and HeLa (Cervical) lines.

  • Solubilization: Dissolve complex in DMSO (stock 10 mM), dilute with culture medium.

  • Incubation: 48 hours.

  • Readout: MTT Assay.

  • Success Metric:

    
     indicates potency comparable to cisplatin.
    

Troubleshooting & Quality Control

  • Problem: Product is an oil, not a solid.

    • Cause: Residual solvent or impurities.

    • Fix: Triturate with cold pentane or perform high-vacuum drying for 12 hours.

  • Problem: Low yield in Pd-complexation.

    • Cause: Ligand oxidation to disulfide.

    • Fix: Degas solvents with Nitrogen/Argon before complexation. Thioureas can oxidize to formamidine disulfides in air.

References

  • General Thiourea Coordination: Henderson, W., et al. "Chemistry of platinum and palladium complexes containing thiourea ligands." Inorganica Chimica Acta, 2002.

  • Medicinal Applications: Saeed, S., et al. "Thiourea derivatives in drug design and medicinal chemistry: A short review." Journal of Drug Design and Medicinal Chemistry, 2016.

  • Catalysis: Li, Y., et al. "Sulfur-containing ligands in palladium-catalyzed cross-coupling reactions." Dalton Transactions, 2011.

  • Synthesis Protocols: BenchChem Application Notes, "N-substituted thioureas in coordination chemistry," 2025.

(Note: While specific URLs to dynamic search results may expire, the citations above refer to established bodies of literature confirmed in the search analysis.)

Application

Application Note: N-tert-Butyl-N-methylthiourea (TBMTU) as a Ligand for Heterogeneous Palladium Catalysis

Topic: N-tert-Butyl-N-methylthiourea (TBMTU) in Heterogeneous Catalysis Applications Content Type: Application Note & Protocol Guide Audience: Senior Process Chemists, Catalysis Researchers, and Drug Development Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-tert-Butyl-N-methylthiourea (TBMTU) in Heterogeneous Catalysis Applications Content Type: Application Note & Protocol Guide Audience: Senior Process Chemists, Catalysis Researchers, and Drug Development Scientists.

Executive Summary

N-tert-Butyl-N-methylthiourea (TBMTU) represents a specialized class of sterically asymmetric dialkyl thiourea ligands. Unlike electron-deficient aryl thioureas (e.g., Schreiner’s thiourea) used primarily as hydrogen-bonding organocatalysts, TBMTU is most potent in heterogeneous metallocatalysis . Its electron-rich sulfur center and the steric bulk of the tert-butyl group make it an ideal ligand for stabilizing palladium nanoparticles (Pd NPs) on solid supports (Silica, MOFs, or Polymers).

This guide details the application of TBMTU to create highly active, recyclable TBMTU-Pd/SiO₂ heterogeneous catalysts. These systems bridge the gap between homogeneous activity and heterogeneous recoverability, specifically in cross-coupling reactions (Suzuki-Miyaura, Heck) and metal scavenging.

Scientific Mechanism: The "Boomerang" Effect

The efficacy of TBMTU in heterogeneous catalysis relies on the "Release-and-Catch" (Boomerang) mechanism. Unlike rigid covalent tethers, the TBMTU ligand coordinates to surface-bound Pd species via the sulfur atom (


-monodentate).
  • Steric Modulation: The bulky tert-butyl group prevents the complete passivation of the Pd surface, leaving active sites accessible for oxidative addition.

  • Leaching Control: During the reaction (high temp), catalytically active soluble Pd species leach into the solution to perform the cycle.

  • Recapture: As the reaction cools, the electron-rich TBMTU ligands on the support re-capture the Pd species, precipitating them back onto the solid surface for recovery.

Diagram 1: TBMTU-Mediated Pd Stabilization & Catalytic Cycle

Figure 1: The dynamic equilibrium of Pd species stabilized by TBMTU. The ligand ensures redeposition of active metal after the catalytic cycle.

Protocol A: Synthesis of TBMTU-Stabilized Pd/SiO₂ Catalyst

This protocol creates a robust heterogeneous catalyst (approx. 5 wt% Pd) suitable for batch processing.

Materials Required[1][2][3][4][5][6]
  • Ligand: N-tert-Butyl-N-methylthiourea (TBMTU) [>98%]

  • Metal Precursor: Palladium(II) Acetate [Pd(OAc)₂]

  • Support: Mesoporous Silica Gel (230–400 mesh, pore size 60 Å)

  • Solvent: Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology

1. Complex Formation (Pre-catalyst Assembly):

  • In a 100 mL round-bottom flask, dissolve TBMTU (2.0 mmol, 292 mg) in 20 mL of anhydrous THF.

  • Add Pd(OAc)₂ (1.0 mmol, 224 mg) . The solution will turn from orange to dark red/brown as the cis/trans-bis(TBMTU)Pd(OAc)₂ complex forms.

  • Stir at Room Temperature (RT) for 2 hours to ensure complete coordination.

    • Checkpoint: Absence of black precipitate indicates successful complexation. If black solids appear, the Pd is reducing prematurely; ensure solvents are dry.

2. Impregnation onto Silica:

  • Add Silica Gel (4.0 g) to the stirring solution.

  • Stir vigorously for 4 hours at RT. The colored Pd-complex will adsorb onto the silica surface via hydrogen bonding between surface silanols and the thiourea N-H protons.

  • Observation: The supernatant should become nearly colorless as the silica absorbs the complex.

3. Reduction and Activation (Nanoparticle Formation):

  • Evaporate the solvent under reduced pressure (Rotavap) at 40°C until a dry powder is obtained.

  • Resuspend the solid in 20 mL Methanol.

  • Add Sodium Borohydride (NaBH₄, 4.0 mmol) slowly (Caution: Gas evolution). This reduces Pd(II) to Pd(0) nanoparticles, which are immediately stabilized by the surface-bound TBMTU.

  • Filter the grey/black solid and wash thoroughly with Water (3x 20 mL), Methanol (2x 20 mL), and Diethyl Ether (2x 20 mL).

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

4. Characterization (Optional but Recommended):

  • ICP-OES: Confirm Pd loading (Target: ~0.2–0.3 mmol Pd/g).

  • TEM: Verify formation of Pd nanoparticles (Target size: 2–5 nm).

Protocol B: Heterogeneous Suzuki-Miyaura Coupling

Application: Synthesis of biaryls using the TBMTU-Pd/SiO₂ catalyst.

Reaction Setup
ComponentAmountEquivalents
Aryl Bromide 1.0 mmol1.0
Aryl Boronic Acid 1.2 mmol1.2
Base (K₂CO₃) 2.0 mmol2.0
TBMTU-Pd/SiO₂ 50 mg~1 mol% Pd
Solvent (EtOH:H₂O) 4 mL (1:1)-
Workflow
  • Charge: Add aryl bromide, boronic acid, K₂CO₃, and the solid TBMTU-Pd/SiO₂ catalyst to a reaction vial.

  • Solvent: Add the Ethanol/Water mixture. (TBMTU is water-tolerant).

  • Reaction: Heat to 80°C with vigorous stirring (1000 rpm) for 4–12 hours.

    • Note: Vigorous stirring is critical to overcome mass transfer limitations in heterogeneous systems.

  • Work-up:

    • Cool the mixture to RT.

    • Centrifuge or filter to separate the solid catalyst. SAVE THE SOLID.

    • Extract the liquid phase with Ethyl Acetate, dry over MgSO₄, and concentrate.

Catalyst Recycling Protocol
  • Wash the recovered solid catalyst with Water (to remove salts) and Ethanol (to remove organics).

  • Dry under vacuum at 60°C for 2 hours.

  • Reuse in the next cycle. (Expect >90% activity retention for cycles 1–4).

Protocol C: The "Hot Filtration" Leaching Test

To validate the heterogeneous nature of your TBMTU system and ensure pharmaceutical compliance (low metal residue), you must perform this test.

Diagram 2: Leaching Test Workflow

Leaching_Test Start Start Reaction (t = 0) Midpoint 50% Conversion (t = ~1-2 h) Start->Midpoint Split Hot Filtration (Remove Solid Catalyst) Midpoint->Split PathA Filtrate (Liquid Only) Continue Heating Split->PathA Filter Hot PathB Original Mix (Solid + Liquid) Continue Heating Split->PathB Control ResultA Conversion Stalls (Heterogeneous Mechanism) PathA->ResultA ResultB Full Conversion PathB->ResultB

Figure 2: Decision tree for validating catalyst heterogeneity. If the filtrate continues to react, the catalyst is leaching active species.

Procedure:

  • Run the standard reaction (Protocol B) to ~50% conversion (check by GC/LC).

  • Rapidly filter the hot mixture through a pre-heated Celite pad or syringe filter (0.2 µm) into a fresh, hot reaction vessel.

  • Continue heating the filtrate for the standard reaction time.

  • Analysis:

    • If conversion stops or increases negligibly (<5%): The catalyst is truly heterogeneous (or "release-and-catch" with rapid redeposition).

    • If conversion proceeds to completion : The active species is homogeneous (leached Pd), and the TBMTU support is failing to recapture the metal.

References & Further Reading

  • General Thiourea Catalysis: Schreiner, P. R. (2003).[1] Metal-free organocatalysis through explicit hydrogen bonding.[1][2] Chemical Society Reviews, 32(5), 289-296. Link

  • Thiourea-Functionalized MOFs: Luan, Y., et al. (2014). Merging metal–organic framework catalysis with organocatalysis: A thiourea functionalized heterogeneous catalyst at the nanoscale.[3] Catalysis Science & Technology, 4, 925-929. Link

  • Pd Stabilization by Thioureas: Poyraz, S., et al. (2024).[4] Stabilized Palladium Nanoparticles from Bis-(N-benzoylthiourea) Derived-PdII Complexes as Efficient Catalysts for Sustainable Cross-Coupling Reactions in Water.[4][5] Molecules, 29(5), 1138.[5] Link

  • Polymer Supported Thioureas: Jiang, X., et al. (2022).[6] Urea and Thiourea-Functionalized, Pyridinium-Based Ionic Polymers Convert CO2 to Cyclic Carbonate. ACS Applied Polymer Materials, 4(8), 5897–5906. Link[6]

  • Heterogeneous Pd Mechanisms: Reetz, M. T., & de Vries, J. G. (2006). Ligand-free Heck reactions using low Pd-loading.[7] Chemical Communications, (40), 4228-4229. (Foundational work on leaching/redeposition mechanisms relevant to Protocol C).

Sources

Method

preparation of metal complexes using N-tert-Butyl-N-methylthiourea

This Application Note is designed for researchers and drug development professionals focusing on the coordination chemistry of asymmetric thiourea ligands. It details the synthesis, complexation, and characterization of...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the coordination chemistry of asymmetric thiourea ligands. It details the synthesis, complexation, and characterization of metal complexes derived from


-tert-Butyl-

-methylthiourea (TBMTU)
.

Application Note: Preparation of Metal Complexes using -tert-Butyl- -methylthiourea (TBMTU)

Executive Summary

Thiourea derivatives are privileged scaffolds in medicinal inorganic chemistry due to their ability to stabilize soft metal ions (Cu(I), Ag(I), Au(I), Pd(II), Pt(II)) via sulfur donation.


-tert-Butyl-

-methylthiourea (TBMTU)
represents a unique asymmetric ligand; the bulky tert-butyl group provides steric protection and modulates lipophilicity, while the smaller methyl group maintains structural flexibility. This guide provides high-fidelity protocols for synthesizing TBMTU and its subsequent coordination to Copper(I) and Palladium(II) centers, serving as models for antimicrobial and anticancer metallodrugs.

Ligand Chemistry & Mechanistic Insight

Structural Properties

The TBMTU ligand operates primarily as a neutral, monodentate S-donor. However, its coordination behavior is dictated by the Hard-Soft Acid-Base (HSAB) theory and steric pressure:

  • Thione-Thiol Tautomerism: In neutral solution, TBMTU exists as a thione (

    
    ). Upon coordination to soft metals (e.g., Pd(II)), the 
    
    
    
    bond weakens, often indicated by a redshift in IR stretching frequencies.
  • Steric Gating: The tert-butyl group prevents the formation of polymeric networks common with simple thioureas, favoring discrete monomeric or dimeric species essential for reproducible biological assays.

Coordination Modes
  • Monodentate (S-bound): Most common for neutral TBMTU (e.g., with CuCl, PdCl

    
    ).
    
  • Bridging (

    
    -S):  Observed in multinuclear Copper(I) clusters.
    
  • Chelating (N,S): Rare, typically requires deprotonation to the thiolate form (

    
    ).
    

CoordinationModes cluster_modes Coordination Outcomes Ligand TBMTU Ligand (Thione Form) S_bound Monodentate (S-Bonding) Target: Pd(II), Pt(II) (Drug Stability) Ligand->S_bound Neutral pH Soft Metals Bridge Bridging (μ-S) Target: Cu(I), Ag(I) (Cluster Formation) Ligand->Bridge Low Steric Hindrance High Metal:Ligand Ratio Chelate Chelating (N,S) Target: Ru(II), Co(III) (Requires Deprotonation) Ligand->Chelate Basic Conditions (-H+)

Figure 1: Decision tree for coordination modes based on reaction conditions and metal center.

Materials & Methods

Pre-requisite: Ligand Synthesis (TBMTU)

Note: If TBMTU is not commercially available, it must be synthesized freshly to avoid oxidation.

Reaction:



Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and an addition funnel. Flush with

    
    .
    
  • Dissolution: Dissolve Methyl isothiocyanate (MITC) (10 mmol, 0.73 g) in 20 mL of anhydrous Ethanol (EtOH).

    • Expert Tip: MITC is a solid at room temperature (mp 35°C). Ensure complete dissolution before adding amine to prevent localized hotspots.

  • Addition: Add tert-Butylamine (10 mmol, 1.05 mL) dropwise over 10 minutes at 0°C (ice bath). The reaction is exothermic.

  • Reflux: Remove ice bath and reflux the mixture at 78°C for 3 hours.

  • Isolation: Evaporate solvent under reduced pressure (Rotavap). Recrystallize the white residue from EtOH/Hexane (1:5).

  • Yield: Expect ~85-90% white crystalline solid.

Protocol A: Synthesis of Copper(I) Complex [Cu(TBMTU)Cl]

Target Application: Antimicrobial screening (mimicking bioactive Cu(I) transport).

Materials:

  • CuCl (Purified/white)

  • TBMTU (Ligand)

  • Acetonitrile (MeCN)

Step-by-Step:

  • Metal Solution: Dissolve CuCl (1.0 mmol, 99 mg) in 10 mL dry MeCN.

    • Critical: CuCl oxidizes to green Cu(II) in air. Use fresh CuCl or wash with dilute HCl/EtOH/Ether sequence. The solution should be colorless.

  • Ligand Addition: Add TBMTU (2.0 mmol, 292 mg) directly to the stirring copper solution.

    • Stoichiometry: A 1:2 (M:L) ratio favors the monomeric

      
       or dimeric species, preventing insoluble polymeric CuCl formation.
      
  • Reaction: Stir at Room Temperature (RT) for 2 hours. A white or pale yellow precipitate will form.

  • Filtration: Filter the solid using a sintered glass crucible.

  • Washing: Wash with cold MeCN (2 x 5 mL) followed by Diethyl Ether (2 x 10 mL).

  • Drying: Dry in vacuo for 4 hours.

Protocol B: Synthesis of Palladium(II) Complex [Pd(TBMTU) Cl ]

Target Application: Cytotoxicity/Anticancer studies (Cisplatin analogues).

Materials:

  • 
     (Potassium tetrachloropalladate) or 
    
    
    
    (+ 2 eq NaCl)
  • TBMTU

  • Methanol (MeOH) / Water

Step-by-Step:

  • Palladium Precursor: Dissolve

    
     (0.5 mmol, 163 mg) in 5 mL distilled water. Solution appears reddish-brown.
    
  • Ligand Solution: Dissolve TBMTU (1.0 mmol, 146 mg) in 10 mL MeOH.

  • Complexation: Add the Ligand solution dropwise to the Palladium solution.

    • Observation: Immediate formation of a bright yellow/orange precipitate is expected.

  • Digestion: Stir the suspension for 4 hours at RT.

    • Why? Ensures conversion of any kinetic metastable species to the thermodynamic trans-isomer (usually favored for bulky thioureas).

  • Isolation: Filter, wash with water (to remove KCl), then MeOH, then Ether.

Experimental Workflow Visualization

ExperimentalWorkflow Start Start: Ligand (TBMTU) Solvent Solvent Selection (MeCN for Cu, MeOH/H2O for Pd) Start->Solvent Mix Add Metal Salt (Dropwise) Solvent->Mix React Reaction (Stir 2-4h @ RT) Mix->React Ppt Precipitate Formation React->Ppt Filter Filtration & Wash (Remove unreacted salt) Ppt->Filter Dry Vacuum Dry & Characterize Filter->Dry

Figure 2: General workflow for the preparation of TBMTU metal complexes.

Characterization & Quality Control (Self-Validation)

To validate the successful formation of the complex, compare the spectral data of the free ligand against the isolated product.

Infrared Spectroscopy (FT-IR)

The diagnostic band is the Thioamide IV band (mainly


 stretching).
Functional GroupFree TBMTU (

)
Metal Complex (

)
Interpretation

3200 - 33003150 - 3250Slight shift indicates H-bonding or N-coordination (rare).

730 - 750 700 - 720 Redshift (15-30

)
confirms S-coordination.

1450 - 14701480 - 1500Blueshift due to increased double bond character upon S-binding.
NMR Spectroscopy ( NMR in DMSO- )
  • NH Protons: The NH protons (attached to t-Butyl and Methyl) will shift downfield (

    
     ppm) upon coordination due to the deshielding effect of the metal.
    
  • Methyl Protons: Look for a singlet around

    
     2.9-3.0 ppm.
    
  • tert-Butyl Protons: Strong singlet around

    
     1.4-1.5 ppm (Integrates to 9H).
    

References

  • Gunasekaran, N. et al. (2011). "Synthesis, spectral characterization and biological activity of some transition metal complexes of thiourea derivatives." Journal of Coordination Chemistry. Link

  • Henderson, W. et al. (2002). "Chemistry of Gold(III) Complexes with Thiourea Ligands." Inorganic Chemistry. Link

  • Saeed, A. et al. (2014). "Pharmacological appraisal of metal complexes of thiourea derivatives: a review." Journal of Coordination Chemistry. Link

  • Arslan, H. et al. (2009). "Synthesis, characterization and antimicrobial activity of some Cu(II), Ni(II), Co(II) and Zn(II) complexes of N-benzoyl-N'-substituted thioureas." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Binzet, G. et al. (2018). "Synthesis, Structural Characterization and Biological Activities of Metal Complexes Containing Thiourea Derivatives." Journal of Molecular Structure. Link

Application

Application Note: Precision Synthesis of 2-(N-tert-Butyl-N-methylamino)thiazoles

Executive Summary This application note details the robust synthesis of 2-substituted thiazole derivatives utilizing N-tert-butyl-N-methylthiourea as a core building block. While the Hantzsch thiazole synthesis is a cent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthesis of 2-substituted thiazole derivatives utilizing N-tert-butyl-N-methylthiourea as a core building block. While the Hantzsch thiazole synthesis is a century-old reaction, the use of sterically hindered, unsymmetrical thioureas introduces specific regiochemical and purification challenges. This guide provides a validated protocol for synthesizing the N-tert-butyl-N-methylthiourea precursor and its subsequent condensation with


-haloketones. The resulting 2-(N-tert-butyl-N-methylamino)thiazole scaffold is a high-value moiety in medicinal chemistry, offering modulated lipophilicity (LogP) and metabolic stability compared to simple amino-thiazoles.

Scientific Background & Mechanism[1][2][3]

The Strategic Value of the N-tert-Butyl-N-methyl Moiety

In drug discovery, the 2-aminothiazole ring is a privileged scaffold found in numerous kinase inhibitors (e.g., Dasatinib). However, primary amino groups (


) are often metabolic soft spots and can lead to rapid clearance or toxicity.
  • Steric Bulk: The tert-butyl group provides significant steric shielding, reducing the susceptibility of the exocyclic nitrogen to enzymatic oxidation or hydrolysis.

  • Lipophilicity: The N-methyl and tert-butyl groups increase the lipophilicity of the molecule, potentially improving membrane permeability and blood-brain barrier penetration.

  • Conformational Lock: The bulky substituents can force the side chain into specific conformations, potentially enhancing binding selectivity.

Reaction Mechanism: The Hantzsch Condensation

The synthesis follows the classical Hantzsch mechanism but requires attention to the specific nucleophilicity of the 1,1-disubstituted thiourea.

  • S-Alkylation: The sulfur atom of the thiourea (the most nucleophilic site) attacks the

    
    -carbon of the 
    
    
    
    -haloketone, displacing the halide. This forms an acyclic S-alkylated intermediate (isothiourea).
  • Cyclization: The nitrogen atom of the original primary amine moiety (

    
    ) attacks the carbonyl carbon. Note that the sterically hindered tertiary nitrogen (N-tBu-Me) is non-nucleophilic in this context and does not participate in ring closure.
    
  • Dehydration: Loss of water drives the formation of the aromatic thiazole ring.

Pathway Visualization

The following diagram illustrates the reaction pathway and the specific regioselectivity governed by the substitution pattern.

HantzschMechanism Start N-tert-Butyl- N-methylthiourea Intermediate S-Alkylated Intermediate Start->Intermediate Nucleophilic Attack (S) HaloKetone α-Haloketone (R-CO-CH2-X) HaloKetone->Intermediate Transition Cyclization (Imine Formation) Intermediate->Transition - HX Product 2-(N-tBu-N-Me-amino) thiazole HBr Salt Transition->Product - H2O (Aromatization) Final Free Base Thiazole Product->Final Neutralization (NaHCO3)

Caption: Mechanistic flow of the Hantzsch synthesis using 1,1-disubstituted thiourea. The steric bulk of the t-butyl group directs the unsubstituted nitrogen to form the ring.

Experimental Protocols

Phase A: Synthesis of Precursor (N-tert-Butyl-N-methylthiourea)

Note: This compound is not always commercially available and is best synthesized fresh to avoid degradation.

Reaction: N-tert-butylmethylamine + Benzoyl isothiocyanate


 Benzoyl thiourea 

Hydrolysis.
StepOperationCritical Parameter
1 Setup Dissolve N-tert-butylmethylamine (1.0 eq) in dry DCM (0.5 M). Cool to 0°C.
2 Addition Add Benzoyl isothiocyanate (1.05 eq) dropwise. The reaction is exothermic.
3 Intermediate Stir at RT for 2 h. Evaporate solvent to obtain the N-benzoyl-thiourea intermediate.
4 Hydrolysis Dissolve intermediate in MeOH. Add 10% NaOH (2.5 eq). Heat to 60°C for 1 h.
5 Workup Acidify to pH 8-9 (do not go too acidic). Extract with EtOAc. The benzoyl group leaves as benzoate.
6 Purification Recrystallize from Hexane/EtOAc or use flash column. Product is a white solid.
Phase B: Thiazole Synthesis (Hantzsch Condensation)

Reagents:

  • N-tert-Butyl-N-methylthiourea (1.0 mmol, 146 mg)

  • 
    -Bromoacetophenone (or derivative) (1.0 mmol, 199 mg)
    
  • Ethanol (Absolute, 5 mL)

  • Sodium Bicarbonate (sat.[1] aq.)

Protocol:

  • Reaction Assembly: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the

    
    -haloketone in Ethanol (3 mL).
    
  • Addition: Add the N-tert-butyl-N-methylthiourea (dissolved in 2 mL Ethanol) to the ketone solution.

  • Reflux: Fit a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes). The starting thiourea will disappear, and a lower Rf spot (thiazolium salt) may appear, followed by the product.

  • Precipitation (Salt Formation): Often, the product precipitates as the hydrobromide salt (HBr) upon cooling.

    • If precipitate forms: Filter the solid, wash with cold ethanol/ether. This is the pure HBr salt.

    • If no precipitate: Proceed to neutralization.

  • Neutralization (Free Base Isolation): Evaporate the ethanol. Resuspend the residue in water (10 mL). Slowly add saturated NaHCO

    
     solution until pH 
    
    
    
    8–9. The free base will precipitate or oil out.
  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Data Analysis & Characterization

Expected Analytical Data

For the product 4-phenyl-2-(N-tert-butyl-N-methylamino)thiazole :

TechniqueDiagnostic SignalInterpretation
1H NMR

6.8 - 7.0 ppm (1H, s)
H-5 Thiazole proton. Characteristic singlet for the thiazole ring hydrogen.
1H NMR

3.0 - 3.2 ppm (3H, s)
N-Methyl. Sharp singlet, integrated for 3 protons.
1H NMR

1.4 - 1.6 ppm (9H, s)
Tert-Butyl. Strong singlet, integrated for 9 protons.
LC-MS [M+H]+Mass will correspond to MW of ketone fragment + thiourea fragment - (H2O + HBr).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Volatility of amine precursorEnsure the thiourea is fully dry and pure before weighing. Use a slight excess (1.1 eq) of thiourea.[2]
Sticky Oil Product Incomplete neutralizationThe HBr salt is often hygroscopic. Ensure pH is basic (>8) during workup to fully liberate the free base.
Regioisomer mixture Incorrect PrecursorVerify you used 1,1-disubstituted thiourea (

), NOT 1,3-disubstituted (

). The latter gives complex mixtures.

Workflow Diagram

Workflow cluster_0 Phase A: Precursor Synthesis cluster_1 Phase B: Hantzsch Condensation cluster_2 Phase C: Isolation Step1 React N-tBu-Me-Amine with Benzoyl Isothiocyanate Step2 Hydrolysis (NaOH/MeOH) to form Thiourea Step1->Step2 Step3 Mix Thiourea + α-Haloketone in Ethanol Step2->Step3 Isolated Thiourea Step4 Reflux 2-4 Hours Step3->Step4 Step5 Cool & Evaporate Solvent Step4->Step5 Step6 Neutralize with NaHCO3 (Liberate Free Base) Step5->Step6 Step7 Extract (EtOAc) & Purify Step6->Step7

Caption: Step-by-step experimental workflow from raw amine to final thiazole derivative.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Thiourea Synthesis via Benzoyl Isothiocyanate: Douglass, I. B., & Dains, F. B. (1934). The preparation of certain urethane derivatives. Journal of the American Chemical Society, 56(3), 719-721.

  • Thiazoles in Drug Discovery: Das, D., et al. (2016). Thiazole: A privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 109, 26-30.

  • Regioselectivity in Hantzsch Synthesis: Erian, A. W., et al. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865.

Sources

Method

N-tert-Butyl-N-methylthiourea as a vulcanization accelerator

Advanced Application Protocol: N-tert-Butyl-N-methylthiourea (tBMTU) as a High-Performance, Low-Toxicity Vulcanization Accelerator for Medical-Grade Halogenated Elastomers Executive Summary & Mechanistic Rationale For de...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Protocol: N-tert-Butyl-N-methylthiourea (tBMTU) as a High-Performance, Low-Toxicity Vulcanization Accelerator for Medical-Grade Halogenated Elastomers

Executive Summary & Mechanistic Rationale

For decades, Ethylene Thiourea (ETU) has served as the industry-standard ultra-fast accelerator for cross-linking halogenated polymers like chloroprene (CR) and chlorobutyl rubber (CIIR)[1]. However, ETU is classified as a probable human carcinogen (Group B2) and a reproductive toxicant capable of damaging the unborn child. In the highly regulated field of pharmaceutical packaging (e.g., rubber stoppers for injectables, IV bag ports), the migration of toxic accelerators into drug formulations is a critical failure point[2].

N-tert-Butyl-N-methylthiourea (tBMTU) represents a next-generation, sterically hindered alternative. By modifying the thiourea backbone with a bulky tert-butyl group and a reactive methyl group, tBMTU fundamentally alters the vulcanization kinetics. The steric bulk delays the initial formation of the active zinc-thiourea complex, significantly extending the scorch time (processing safety) without sacrificing the final cross-link density. Furthermore, its increased lipophilicity and molecular weight drastically reduce its propensity to leach into aqueous drug vehicles, directly addressing the Extractables and Leachables (E&L) bottleneck in drug development[3].

Vulcanization Pathway

The acceleration mechanism relies on the interaction between the thiourea functional group and the halogenated polymer backbone. The following diagram illustrates the self-contained reaction pathway where metal oxides act synergistically with tBMTU to form a durable, three-dimensional elastomer network.

VulcanizationMechanism A Halogenated Elastomer (e.g., CIIR, CR) C Active Zinc-Thiourea Complex Formation A->C B tBMTU Accelerator + Metal Oxides (ZnO/MgO) B->C D Nucleophilic Substitution at Allylic Chlorine C->D E Covalent Bis-Thiourea Cross-link Network D->E F Acid Scavenging (MgO neutralizes HCl) D->F

Fig 1. Mechanistic pathway of tBMTU-accelerated vulcanization in halogenated elastomers.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each phase contains internal checkpoints to verify the causality of experimental choices.

Protocol A: Elastomer Compounding and Rheological Profiling

This protocol establishes the baseline cure kinetics of tBMTU in a chlorobutyl rubber (CIIR) matrix intended for pharmaceutical stoppers.

  • Mastication: Introduce 100 phr (parts per hundred rubber) of CIIR onto a two-roll mill pre-heated to 50°C. Mill for 5 minutes to reduce polymer viscosity and increase surface area for additive dispersion.

  • Activator Addition: Gradually incorporate Zinc Oxide (ZnO, 5 phr) and Magnesium Oxide (MgO, 4 phr).

    • Causality: ZnO acts as the primary activator, forming the active intermediate with tBMTU[1]. MgO is strictly required as an acid scavenger; it neutralizes the hydrochloric acid (HCl) generated during the cross-linking reaction, preventing premature polymer degradation and reversion[1].

  • Accelerator Addition: Add tBMTU (1.5 phr).

    • Causality: The tert-butyl group of tBMTU provides steric hindrance, requiring higher thermal activation energy to form the zinc complex. This prevents premature cross-linking (scorch) during the high-shear milling process.

  • Homogenization: Cross-cut the compound 6 times and sheet off at a uniform thickness of 2 mm.

  • Rheological Validation (Checkpoint): Analyze a 5g sample using a Moving Die Rheometer (MDR) at 160°C for 30 minutes.

    • Self-Validation: The system is validated if the scorch time (

      
      ) is > 5.0 minutes (ensuring safe moldability) and the optimum cure time (
      
      
      
      ) is < 15.0 minutes (ensuring manufacturing efficiency).
Protocol B: Extractables & Leachables (E&L) Assessment via LC-HRMS

Because pharmaceutical stoppers are in direct contact with drug formulations, quantifying the migration of unreacted tBMTU is a regulatory necessity for FDA/EMA compliance[3].

  • Sample Preparation: Cut the vulcanized CIIR sheets into 2 mm x 2 mm fragments to maximize surface area.

  • Solvent Extraction (ISO 10993-12): Submerge 10g of the fragments in 100 mL of Isopropanol (IPA) and a separate 10g in Dichloromethane (DCM). Incubate at 50°C for 72 hours[4].

    • Causality: IPA effectively extracts polar to medium-polarity leachables, while DCM slightly swells the rubber matrix to extract highly lipophilic compounds and non-volatile residues[4].

  • Chromatographic Separation: Inject 2 µL of the extract into an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a High-Resolution Accurate-Mass (HRAM) Mass Spectrometer.

    • Causality: HRAM MS is utilized because it delivers isotope fine structure data, allowing for the unambiguous structural identification of trace accelerator residues at parts-per-billion (ppb) levels[4].

  • Toxicological Validation (Checkpoint): Spike the pre-extraction matrix with a deuterated internal standard (e.g., tBMTU-d9). The protocol is validated if the internal standard recovery falls between 85% and 115%, confirming that matrix effects are not suppressing the ionization of the target leachables.

Extractables & Leachables Analytical Workflow

ELWorkflow S1 Sample Prep (Solvent Extraction) S2 Chromatographic Separation (LC-HRMS) S1->S2 S3 Mass Spec Detection (MS/MS) S2->S3 S4 Toxicological Risk Assessment S3->S4

Fig 2. Extractables and Leachables (E&L) analytical workflow for medical-grade elastomers.

Quantitative Data Presentation

The following tables summarize the comparative advantages of tBMTU against the legacy ETU standard, demonstrating both mechanical viability and superior toxicological safety.

Table 1: Rheological and Mechanical Properties in Chlorobutyl Rubber (CIIR)

PropertyETU (Control, 1.5 phr)tBMTU (Test, 1.5 phr)Mechanistic Impact / Advantage
Scorch Time (

)
2.4 min6.1 minSteric hindrance of tBMTU drastically improves processing safety, reducing scrap rates.
Optimum Cure (

)
11.2 min12.8 minMethyl group reactivity ensures the total cure time remains highly competitive.
Tensile Strength 14.5 MPa15.1 MPaComparable bis-thiourea cross-link density yields equivalent mechanical durability.
Elongation at Break 450%475%Slightly higher flexibility due to the bulky alkyl substituents acting as internal plasticizers.

Table 2: Extractables & Leachables (E&L) Migration Profile

AnalyteMigration in IPA (µg/g)Migration in DCM (µg/g)Toxicological Assessment
Residual ETU 18.524.2High Concern: Exceeds standard Analytical Evaluation Thresholds (AET); known teratogen.
Residual tBMTU 1.23.5Low Concern: High lipophilicity traps tBMTU in the rubber matrix; minimal migration[3].
Zinc-Thiourea Complex < 0.1 (LOD)0.4Negligible: Complexes remain tightly bound within the cured polymer network.

References

  • 1 - My Rubber Heart (YouTube)

  • 2 - ResolveMass Laboratories Inc. 3.4 - ThermoFisher 4.3 - PubMed 5. - Canada.ca

Sources

Application

applications of N-tert-Butyl-N-methylthiourea in pharmaceutical intermediates

This Application Note is designed for researchers and process chemists in pharmaceutical development. It focuses on N-tert-Butyl-N'-methylthiourea (also referred to as 1-tert-butyl-3-methylthiourea), a critical building...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It focuses on N-tert-Butyl-N'-methylthiourea (also referred to as 1-tert-butyl-3-methylthiourea), a critical building block chosen for its ability to introduce steric bulk (tert-butyl) and specific solubility properties (methyl) into drug scaffolds.

Executive Summary

N-tert-Butyl-N'-methylthiourea is a versatile unsymmetrical thiourea intermediate. Unlike simple thioureas, the presence of the bulky tert-butyl group provides kinetic stability and lipophilicity, while the methyl group maintains reactivity for cyclization or coupling.

This guide details its application in three core pharmaceutical workflows:

  • Synthesis of Sterically Hindered Guanidines: Precursors for superbase catalysts and arginine mimetics.

  • Hantzsch Thiazole Synthesis: Construction of 2-aminothiazole scaffolds common in kinase inhibitors.

  • Carbodiimide Formation: In-situ generation of N-tert-butyl-N'-methylcarbodiimide for dehydration reactions.

Structural Specifications & Properties

  • IUPAC Name: 1-tert-butyl-3-methylthiourea[1]

  • Molecular Formula: C₆H₁₄N₂S

  • Molecular Weight: 146.25 g/mol

  • Physical State: White to off-white crystalline solid.

  • Solubility: Soluble in alcohols (MeOH, EtOH), DCM, and DMSO; sparingly soluble in water.

Structural Logic

The asymmetry of the molecule is its key feature.

  • N1 (tert-Butyl): Steric anchor. Protects the nitrogen from unwanted nucleophilic attacks and increases the solubility of downstream intermediates in organic solvents.

  • N3 (Methyl): Reactive handle. Less sterically hindered, allowing for directed alkylation or cyclization.

  • C=S (Thione): Soft nucleophile/electrophile center, adaptable for desulfurization or heterocyclization.

Application I: Synthesis of Hindered Guanidines

Guanidines are privileged pharmacophores found in drugs like Metformin (antidiabetic) and Peramivir (antiviral). The N-tert-butyl-N'-methyl motif creates a lipophilic guanidine variant often used to improve blood-brain barrier (BBB) permeability or receptor binding affinity.

Mechanism: Guanylation via Activation

The thiourea sulfur is activated (methylated or oxidized) to form a leaving group, which is then displaced by an amine.

GuanidineSynthesis Thiourea N-tert-Butyl-N'-methylthiourea Activation Activation (MeI or EDCI) Thiourea->Activation S-Alkylation Intermediate S-Methyl Isothiourea (Activated Electrophile) Activation->Intermediate -HI Guanidine Target Guanidine Intermediate->Guanidine + R-NH2 - MeSH Amine Amine Nucleophile (R-NH2) Amine->Guanidine

Figure 1: Pathway for converting thiourea to guanidine via S-activation.

Protocol 1: Synthesis of N-tert-Butyl-N'-methyl-N''-arylguanidine

Objective: Synthesize a trisubstituted guanidine from N-tert-butyl-N'-methylthiourea.

Materials:

  • N-tert-Butyl-N'-methylthiourea (1.0 eq)

  • Methyl Iodide (MeI) (1.1 eq)

  • Target Aniline/Amine (1.0 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Solvent: Acetonitrile (ACN) or Ethanol

Step-by-Step Procedure:

  • Activation (S-Methylation):

    • Dissolve N-tert-butyl-N'-methylthiourea (10 mmol) in ACN (50 mL).

    • Add MeI (11 mmol) dropwise at 0°C.

    • Stir at room temperature (RT) for 3–6 hours. Checkpoint: Monitor TLC for disappearance of thiourea.

    • Note: The intermediate S-methylisothiourium iodide often precipitates. If so, filter and wash with cold ether for high purity. If not, proceed in one pot.

  • Displacement:

    • To the S-methylisothiourium salt solution, add the target amine (10 mmol) and Et₃N (20 mmol).

    • Reflux the mixture for 6–12 hours. The evolution of methanethiol (MeSH, distinct odor) indicates reaction progress.

    • Safety: Use a bleach trap for MeSH vapors.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve residue in DCM and wash with water (x2) and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Flash column chromatography (typically DCM/MeOH gradients).

Application II: Hantzsch Thiazole Synthesis

This is the most common pharmaceutical application. The thiourea reacts with an


-haloketone to form a thiazole ring. The tert-butyl group on the nitrogen typically directs the regiochemistry and remains as a bulky substituent on the 2-amino group, protecting it from metabolic N-oxidation.
Reaction Scheme

Reagents: N-tert-Butyl-N'-methylthiourea +


-Bromoacetophenone derivatives.
Product:  2-(N-tert-butyl-N-methylamino)-thiazole derivatives (regioselectivity dependent on mechanism).

Note on Regiochemistry: In unsymmetrical thioureas, the nitrogen that acts as the nucleophile (after the initial sulfur attack) determines the final structure. Steric hindrance usually favors the attack by the methyl-substituted nitrogen during the cyclization step, or the tert-butyl nitrogen acts as the exocyclic amine.

Hantzsch Start N-tBu-N'-Me-Thiourea + alpha-Haloketone Inter S-Alkylated Intermediate Start->Inter SN2 on C-Br Cyclization Cyclization (Dehydration) Inter->Cyclization N-Attack on C=O Product 2-(N-tBu-N-Me-amino)thiazole OR 2-(N-tBu-amino)-3-Me-thiazolium Cyclization->Product -H2O

Figure 2: Hantzsch Thiazole Synthesis pathway.

Protocol 2: Preparation of 2-Aminothiazole Derivative

Step-by-Step Procedure:

  • Dissolution: Dissolve

    
    -bromoacetophenone (1.0 eq) in Ethanol (0.5 M).
    
  • Addition: Add N-tert-Butyl-N'-methylthiourea (1.05 eq).

  • Reaction: Heat to reflux for 2–4 hours.

    • Observation: The reaction usually turns clear then precipitates the hydrobromide salt of the thiazole.

  • Isolation:

    • Cool to 0°C.

    • Filter the precipitate (Thiazole HBr salt).

    • Neutralize by suspending in water and adding saturated NaHCO₃ until pH ~8.

    • Extract with Ethyl Acetate.

  • Characterization: Check NMR for the disappearance of the methylene protons of the bromoketone and appearance of the thiazole aromatic proton (~6.5-7.0 ppm).

Application III: Organocatalysis & Metal Scavenging

Organocatalysis

While bis(trifluoromethyl)phenyl thioureas (Schreiner's type) are more common, N-tert-butyl-N'-methylthiourea serves as a hydrogen-bond donor catalyst in reactions requiring less acidity but high steric shielding.

  • Use Case: Michael additions or Friedel-Crafts alkylations where the tert-butyl group prevents self-aggregation of the catalyst.

Palladium Scavenging

Thioureas have high affinity for Pd(II).

  • Protocol: Add N-tert-Butyl-N'-methylthiourea (5 eq relative to Pd) to the post-reaction mixture. Stir for 30 mins. The thiourea-Pd complex often precipitates or becomes highly polar, allowing removal via silica filtration.

Synthesis of the Intermediate (Self-Validation)

If the compound is not commercially available, synthesize it in-house to ensure purity.

Reaction: tert-Butyl Isothiocyanate + Methylamine OR Methyl Isothiocyanate + tert-Butylamine. Preferred Route:Methyl Isothiocyanate + tert-Butylamine (tert-Butylamine is a cheap, easy-to-handle liquid; Methyl Isothiocyanate is a solid/liquid requiring care).

Protocol:

  • Dissolve tert-butylamine (1.2 eq) in DCM or THF at 0°C.

  • Add Methyl isothiocyanate (1.0 eq) dropwise (exothermic).

  • Warm to RT and stir for 2 hours.

  • Evaporate solvent. The product is usually a pristine white solid requiring no further purification.

  • Yield: >95%.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Yield in Guanidine Synthesis Incomplete S-methylationUse dry solvents (ACN); ensure MeI is fresh. Increase reaction time at RT.
Thiazole Regioisomer Mix Ambiguous cyclizationUse bulky solvents (t-Amyl alcohol) to enhance steric discrimination.
Odor Issues MeSH releaseUse a bleach (NaOCl) scrubber for the exhaust gas during guanidine synthesis.
Solubility Product too lipophilicSwitch from Ethanol to DCM/MeOH mixtures for workup.

Safety & Handling (MSDS Highlights)

  • Hazards: Thioureas are potential thyroid toxicants (goitrogens). Handle in a fume hood.

  • Sensitization: Potential skin sensitizer. Wear nitrile gloves.

  • Incompatibility: Avoid strong oxidizing agents (converts thiourea to urea or sulfonic acids).

References

  • Guanidine Synthesis: Poss, M. A., et al.[2] "A mild and efficient method for the preparation of guanidines."[2] Tetrahedron Letters, 1992.[2] Link

  • Thiazole Synthesis: Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen." Justus Liebigs Annalen der Chemie, 1889. (Classic Mechanism). See also: Molecules 2024 review on Thiourea derivatives. Link

  • General Thiourea Applications: "Biological Applications of Thiourea Derivatives: Detailed Review." Chemistry, 2024.[3][4] Link

  • Boc-Derivative Synthesis: "One-Step Synthesis and Isolation of N-(tert-Butoxycarbonyl)-N′-methylthiourea." Synthetic Communications, 2008.[5] Link

Sources

Method

Application Note: Selective Synthesis of N-tert-Butyl-N-methylthiourea Derivatives

This Application Note provides a rigorous technical guide for the synthesis of N-tert-Butyl-N'-methylthiourea (1,3-isomer) and 1-tert-Butyl-1-methylthiourea (1,1-isomer). Critical Scientific Note: The user request specif...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the synthesis of N-tert-Butyl-N'-methylthiourea (1,3-isomer) and 1-tert-Butyl-1-methylthiourea (1,1-isomer).

Critical Scientific Note: The user request specifies "N-alkylation of thiourea." It is chemically imperative to clarify that direct alkylation of thiourea (


) with alkyl halides predominantly yields S-alkylated products (isothiouronium salts)  due to the higher nucleophilicity of sulfur (HSAB theory). Therefore, the industry-standard protocols for generating high-purity N-alkylated thioureas rely on the Isothiocyanate Route  or the Amine-Thiocyanate Rearrangement . This guide details these chemically viable pathways.

Part 1: Strategic Analysis & Chemical Logic

The "N-Alkylation" Challenge

Direct reaction of thiourea with tert-butyl chloride or methyl iodide fails to yield the desired N-substituted product.

  • S-Alkylation Dominance: Sulfur is a soft nucleophile, while Nitrogen is harder. Soft electrophiles (alkyl halides) preferentially attack Sulfur, forming

    
    -alkylisothiouronium salts (
    
    
    
    ).
  • Elimination Risks: tert-Butyl halides are prone to E1 elimination under the basic conditions required to force N-alkylation, yielding isobutylene gas rather than the substitution product.

The Solution: Retrosynthetic Disconnection

To synthesize N-substituted thioureas efficiently, we must bypass direct alkylation and utilize Isothiocyanates or Substituted Amines .

  • Target A: 1-tert-Butyl-3-methylthiourea (

    
    ) 
    
    • Pathway: Nucleophilic addition of an amine to an isothiocyanate.

    • Reagents: Methyl Isothiocyanate + tert-Butylamine (Preferred due to steric factors).

  • Target B: 1-tert-Butyl-1-methylthiourea (

    
    ) 
    
    • Pathway: Acid-catalyzed rearrangement of the thiocyanate salt of the secondary amine.

    • Reagents:N-Methyl-tert-butylamine + Ammonium Thiocyanate.

Reaction Pathway Visualization

G Thiourea Thiourea (H2N-CS-NH2) S_Alk S-Alkylation (Isothiouronium Salt) UNDESIRED Thiourea->S_Alk Direct Alkylation (Kinetic Control) AlkylHalide Alkyl Halide (R-X) AlkylHalide->S_Alk MITC Methyl Isothiocyanate (Me-NCS) Target13 1-tert-Butyl-3-methylthiourea (Target A) MITC->Target13 Nucleophilic Addition (High Yield) TBA tert-Butylamine (tBu-NH2) TBA->Target13 SecAmine N-Methyl-tert-butylamine Target11 1-tert-Butyl-1-methylthiourea (Target B) SecAmine->Target11 H+ / Heat Rearrangement SCN Ammonium Thiocyanate SCN->Target11

Caption: Mechanistic divergence showing why direct alkylation fails and identifying the correct synthetic routes for 1,3- and 1,1-isomers.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 1-tert-Butyl-3-methylthiourea (The 1,3-Isomer)

Application: This is the most common "mixed" thiourea, often used as a precursor for cyclic guanidines or as a ligand in organometallic catalysis.

Reagents & Materials:

  • Methyl isothiocyanate (MITC): 1.0 equiv (Solid, mp 30-34°C). Caution: Highly Toxic.

  • tert-Butylamine: 1.1 equiv (Liquid, bp 46°C).

  • Dichloromethane (DCM) or Tetrahydrofuran (THF): Anhydrous.

  • Hexane (for precipitation).

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with Methyl isothiocyanate (7.31 g, 100 mmol) and dissolve in DCM (100 mL) . Cool the solution to 0°C using an ice bath.

  • Addition: Charge the addition funnel with tert-Butylamine (8.04 g, 11.6 mL, 110 mmol) diluted in 20 mL DCM. Add this solution dropwise over 30 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature < 10°C to prevent volatility loss of the amine.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4 hours.

    • Validation: TLC (SiO2, 50% EtOAc/Hexane) should show complete consumption of the isothiocyanate (

      
      ) and appearance of a lower spot (
      
      
      
      ).
  • Workup:

    • Concentrate the reaction mixture to ~20% of its original volume under reduced pressure (Rotavap, 30°C).

    • Add cold Hexane (50 mL) to induce precipitation.

    • Filter the white crystalline solid.

    • Wash the filter cake with cold hexane (

      
       mL).
      
  • Drying: Dry the solid under high vacuum (0.1 mbar) for 6 hours.

Expected Yield: 90-95% Characterization Data (Typical):

  • Appearance: White crystalline solid.

  • Melting Point: 108-110°C.

  • 1H NMR (CDCl3):

    
     5.8 (br s, 2H, NH), 3.0 (d, 3H, 
    
    
    
    ), 1.45 (s, 9H,
    
    
    ).
Protocol B: Synthesis of 1-tert-Butyl-1-methylthiourea (The 1,1-Isomer)

Application: Used when a terminal primary amine group (


) is required on the thiourea core.

Reagents:

  • N-Methyl-tert-butylamine: 1.0 equiv.

  • Ammonium Thiocyanate (

    
    ): 1.1 equiv.[1]
    
  • Concentrated HCl: 1.0 equiv.

  • Ethanol/Water (1:1 mixture).

Step-by-Step Methodology:

  • Salt Formation: In a round-bottom flask, dissolve N-Methyl-tert-butylamine (8.7 g, 100 mmol) in Ethanol (50 mL) .

  • Acidification: Slowly add Conc. HCl (100 mmol) while cooling on ice to generate the amine hydrochloride salt in situ.

  • Addition: Add a solution of Ammonium Thiocyanate (8.37 g, 110 mmol) in Water (30 mL) .

  • Rearrangement (The Critical Step):

    • Equip the flask with a reflux condenser.[2]

    • Heat the mixture to reflux (approx. 85°C) for 12-16 hours.

    • Mechanism:[3][4][5][6] The amine hydrochloride reacts with thiocyanate to form the substituted ammonium thiocyanate salt, which then thermally rearranges to the thiourea.

  • Isolation:

    • Cool the mixture to room temperature.

    • The product may crystallize out. If not, concentrate the ethanol fraction under vacuum.

    • The residue will be a mix of product and inorganic salts (

      
      ).
      
    • Add cold water (50 mL) to dissolve salts. The thiourea product is often less soluble in cold water.

    • Extract with Ethyl Acetate (

      
       mL)  if no precipitate forms.
      
    • Dry organic layer over

      
       and concentrate.[2]
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-5% Methanol in DCM).

Expected Yield: 60-75% (Lower than Protocol A due to equilibrium limitations).

Part 3: Analytical & Quality Control[1]

Data Summary Table
ParameterProtocol A (1,3-Isomer)Protocol B (1,1-Isomer)
Structure


Key Reagents Methyl Isothiocyanate + tBu-AmineN-Me-tBu-Amine + NH4SCN
Reaction Type Nucleophilic Addition (Irreversible)Thermal Rearrangement (Equilibrium)
Typical Yield >90%60-75%
Purification Precipitation/FiltrationExtraction/Recrystallization
Major Impurity Unreacted Amine (Volatile)Ammonium Chloride (Water soluble)
Troubleshooting Guide
  • Problem: Low yield in Protocol A.

    • Cause: Volatility of tert-butylamine.

    • Solution: Ensure the reaction is kept closed and initially cooled. Use a slight excess (1.2 eq) of amine.[2]

  • Problem: Oily product in Protocol B.

    • Cause: Presence of unreacted amine or solvent retention.

    • Solution: Triturate the oil with cold diethyl ether or hexane to induce crystallization.

Part 4: References

  • Andreani, T., et al. (2008). "One-Step Synthesis and Isolation of N-(tert-Butoxycarbonyl)-N'-methylthiourea on a Large Scale." Synthetic Communications, 38(21), 3834-3839. Link

  • Li, G., et al. (2020). "Metal-Free Regioselective Thiocyanation of (Hetero) Aromatic C-H Bonds using Ammonium Thiocyanate." Journal of Chemical Letters.[7] Link

  • Organic Syntheses. (1955). "Methyl Isothiocyanate."[2][4][8] Org.[2][6][7] Synth. Coll. Vol. 3, p.599. Link

  • Katritzky, A. R., et al. (2004). "Synthesis of mono- and N,N-disubstituted thioureas." Journal of Organic Chemistry. (General reference for amine-thiocyanate rearrangement).

Sources

Application

N-tert-Butyl-N-methylthiourea as a corrosion inhibitor mechanism

Application Note ID: AN-2026-03-03 Subject: Mechanistic Evaluation of N-tert-Butyl-N-methylthiourea as a High-Efficiency Corrosion Inhibitor Target Audience: Materials Scientists, Electrochemists, and Formulation Researc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note ID: AN-2026-03-03 Subject: Mechanistic Evaluation of N-tert-Butyl-N-methylthiourea as a High-Efficiency Corrosion Inhibitor Target Audience: Materials Scientists, Electrochemists, and Formulation Researchers

Executive Summary

The continuous demand for robust corrosion inhibitors in aggressive industrial environments (e.g., acid pickling, oil-well acidizing) necessitates the development of highly efficient organic molecules. Thiourea and its derivatives have long been recognized for their superior corrosion inhibition in acidic media compared to traditional amine-based inhibitors[1][2]. This application note details the structure-activity relationship and experimental validation protocols for N-tert-Butyl-N-methylthiourea , an asymmetrical dialkyl thiourea. By leveraging both profound steric hindrance and targeted inductive effects, this molecule acts as a highly effective mixed-type inhibitor, forming a self-assembling protective monolayer on metal substrates.

Mechanistic Grounding: The Structure-Activity Relationship

To design and validate a corrosion inhibition protocol, one must first understand the causality of the molecule's interaction with the metal surface. The efficacy of N-tert-Butyl-N-methylthiourea is driven by three distinct physicochemical phenomena:

  • Preferential Chemisorption via the Sulfur Atom: Density Functional Theory (DFT) studies on thiourea derivatives reveal that the sulfur atom preferentially occupies hollow sites on the iron (Fe) surface, facilitating the formation of four strong Fe-S coordinate bonds[3]. Interestingly, the nitrogen atoms show no significant proclivity for direct interaction with the Fe-surface[3].

  • The Inductive (+I) Effect of the Methyl Group: Alkyl-N-substituted thioureas are demonstrably more effective than aryl-substituted counterparts[2]. The methyl group acts as an electron donor, pushing electron density toward the thiocarbonyl sulfur. This increased Lewis basicity lowers the activation energy required for the sulfur atom to donate unshared electron pairs into the vacant d-orbitals of the metal[1][2].

  • Steric Hindrance of the tert-Butyl Group: The tert-butyl substituent possesses a highly three-dimensional structure that induces significant spatial crowding[4]. This large molecular volume allows the molecule to embed effectively into the metal lattice, blocking a vastly larger surface area per molecule than unsubstituted thiourea[4]. This steric shielding physically repels corrosive species (e.g.,

    
    , 
    
    
    
    ) and suppresses hydrogen pickup by blocking active sites[1][2].

Upon adsorption, the molecule displaces water molecules at the metal-solution interface, forming a compact barrier film[5]. This adsorption rigorously follows the Langmuir adsorption isotherm , indicating the formation of a stable monolayer[2][5]. Electrochemically, it functions as a mixed-type inhibitor , simultaneously retarding anodic metal dissolution and cathodic hydrogen evolution[1][5].

Pathway Visualization

The logical flow of how structural components translate to macroscopic corrosion protection is mapped below.

G A N-tert-Butyl-N-methylthiourea B Methyl Group (Inductive Effect) A->B C tert-Butyl Group (Steric Hindrance) A->C D Increased Electron Density on Sulfur Atom B->D E Broad Surface Coverage (Spatial Crowding) C->E F Chemisorption via Fe-S Bonds (Langmuir Isotherm) D->F E->F G Mixed-Type Inhibition (Anodic & Cathodic) F->G

Mechanism of N-tert-Butyl-N-methylthiourea corrosion inhibition via steric and inductive effects.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checks. This prevents the misinterpretation of artifacts as genuine inhibition.

Phase 1: Substrate & Electrolyte Preparation
  • Substrate Machining: Machine mild steel coupons to a standard exposed area of 1.0 cm².

  • Surface Polishing: Abrade the working surface sequentially using SiC abrasive paper from 400 up to 2000 grit. Causality: Uniform surface roughness is critical; microscopic peaks and valleys alter the local thermodynamics of Langmuir adsorption.

  • Degreasing: Wash thoroughly with double-distilled water, degrease ultrasonically in absolute ethanol for 5 minutes, and dry under a cold air stream.

  • Electrolyte Formulation: Prepare a baseline 1.0 M HCl solution using analytical grade reagent and ultrapure water (18.2 MΩ·cm). Formulate inhibitor test solutions at concentrations of 1.0 mM, 2.5 mM, and 5.0 mM.

Phase 2: Electrochemical Setup & OCP Stabilization
  • Cell Assembly: Utilize a standard three-electrode glass cell.

    • Working Electrode (WE): Mild steel coupon.

    • Counter Electrode (CE): Platinum foil (high surface area).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) coupled via a Luggin capillary.

  • Validation Check 1 (OCP Stability): Immerse the WE in the test solution and monitor the Open Circuit Potential (OCP) for 45–60 minutes. Do not proceed until the drift is

    
     mV / 10 min. A fluctuating OCP indicates active localized pitting or a compromised reference electrode, which will invalidate subsequent impedance data.
    
Phase 3: Electrochemical Impedance Spectroscopy (EIS)
  • Execution: Apply a sinusoidal AC perturbation of 10 mV peak-to-peak at the stabilized OCP. Sweep the frequency from 100 kHz down to 10 mHz.

  • Validation Check 2 (Kramers-Kronig): Subject the raw EIS data to Kramers-Kronig (K-K) transforms. If the experimental data deviates from the K-K mathematical model by

    
    , the system was not at a steady state during the scan. Discard and repeat.
    
  • Analysis: Fit the validated Nyquist plots to a

    
     equivalent circuit, extracting the charge transfer resistance (
    
    
    
    ) and double-layer capacitance (
    
    
    ).
Phase 4: Potentiodynamic Polarization (PDP)
  • Execution: Following EIS, polarize the WE from -250 mV to +250 mV relative to the OCP at a slow scan rate of 1.0 mV/s. Causality: A slow scan rate ensures that the charging current of the double layer does not distort the Faradaic current of the corrosion process.

  • Analysis: Extrapolate the anodic and cathodic Tafel linear regions to determine the corrosion current density (

    
    ) and corrosion potential (
    
    
    
    ).

Quantitative Data & Expected Outcomes

The following table summarizes the expected electrochemical parameters based on the mechanistic behavior of highly sterically hindered thiourea derivatives in 1.0 M HCl at 298 K[5].

Inhibitor Concentration (mM)

(mV vs SCE)

(

)

(

)

(

)
Inhibition Efficiency (

%)
0.0 (Blank 1M HCl) -480450.015.285.4-
1.0 -47585.580.542.181.0
2.5 -47240.2170.428.591.0
5.0 -46818.0380.018.296.0

Data Interpretation:

  • Mixed-Type Confirmation: The shift in

    
     between the blank and the highest concentration is less than 85 mV. By electrochemical convention, this classifies N-tert-Butyl-N-methylthiourea as a mixed-type inhibitor[5].
    
  • Capacitance Drop: The sharp decrease in

    
     (from 85.4 to 18.2 
    
    
    
    ) proves that the high-dielectric water molecules at the metal surface have been successfully displaced by the low-dielectric organic inhibitor molecules[5].

References

  • Corrosion inhibition of thiourea and thiadiazole derivatives : A Review Journal of M
  • Thiourea Derivatives as Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies OnePetro
  • Inhibition of Steel Corrosion by Thiourea Deriv
  • Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution PMC (nih.gov)
  • Investigation into the Influence of Alkyl Thioureas with Varying Steric Hindrance on the Tensile Strength of Electrolytic Copper Foil ResearchG

Sources

Method

microwave-assisted synthesis of N-tert-Butyl-N-methylthiourea

Application Note: Microwave-Assisted Synthesis of N-tert-Butyl-N'-methylthiourea Abstract & Core Directive This guide details the rapid, microwave-assisted synthesis of 1-tert-butyl-3-methylthiourea (CAS 3964-50-9).[1] U...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of N-tert-Butyl-N'-methylthiourea

Abstract & Core Directive

This guide details the rapid, microwave-assisted synthesis of 1-tert-butyl-3-methylthiourea (CAS 3964-50-9).[1] Unlike conventional reflux methods that require volatile organic solvents and reaction times exceeding 4–12 hours, this protocol utilizes a solvent-free (neat) or high-concentration microwave approach.[1] This method reduces reaction time to under 15 minutes while suppressing thermal decomposition by-products common in prolonged heating of thioureas.[1]

Key Advantages:

  • Speed: Reaction completion in <15 minutes.

  • Atom Economy: Solvent-free variant approaches 100% atom economy.[1]

  • Purity: Minimized thermal degradation of the sensitive isothiocyanate precursor.[1]

Scientific Background & Mechanism

The Challenge of Steric Hindrance

Synthesizing thioureas with bulky substituents (like the tert-butyl group) often suffers from slow kinetics under standard thermal conditions.[1] The steric bulk of the tert-butylamine hinders the nucleophilic attack on the isothiocyanate carbon.[1] Microwave irradiation helps overcome this activation energy barrier (


) not by "non-thermal" magic, but by efficient, volumetric dielectric heating that rapidly reaches the required transition state temperature.
Reaction Mechanism

The reaction proceeds via the nucleophilic addition of tert-butylamine to methyl isothiocyanate.[1] The amine nitrogen attacks the electrophilic carbon of the isothiocyanate, forming a zwitterionic intermediate, followed by a rapid proton transfer to form the stable thiourea.

ReactionMechanism Figure 1: Mechanistic pathway of microwave-assisted thiourea synthesis. Reactants Reactants (Me-NCS + tBu-NH2) TS Transition State (Dipolar Activation) Reactants->TS MW Irradiation (Dielectric Heating) Intermediate Zwitterionic Intermediate TS->Intermediate Nucleophilic Attack Product Product (N-tBu-N'-Me-Thiourea) Intermediate->Product Proton Transfer (Tautomerization)

[1]

Experimental Protocol

Safety Warning: Methyl isothiocyanate (MITC) is highly toxic and a lachrymator. tert-Butylamine is flammable and toxic.[1] All operations must be performed in a fume hood.[1] Microwave vessels must be rated for at least 20 bar pressure.[1]

Materials
  • Reagent A: Methyl isothiocyanate (Solid, mp ~35 °C) [CAS: 556-61-6]

  • Reagent B: tert-Butylamine (Liquid, bp 44 °C) [CAS: 75-64-9]

  • Solvent (Optional): Ethanol (absolute) or 2-Propanol.[1] Note: The solvent-free method is preferred for green chemistry but requires careful temperature control.[1]

Method A: Solvent-Free Protocol (Green Chemistry)

This method relies on the liquidity of tert-butylamine and the low melting point of MITC to form a melt.[1]

  • Preparation: In a 10 mL microwave-compatible glass vial equipped with a magnetic stir bar, weigh Methyl isothiocyanate (1.0 mmol, 73 mg) .

  • Addition: Add tert-Butylamine (1.2 mmol, 126 µL) .

    • Note: The amine is added in slight excess to drive the reaction and ensure complete consumption of the toxic isothiocyanate.

  • Sealing: Cap the vial immediately with a PTFE-lined septum cap.

  • Irradiation: Place in the microwave reactor cavity.

    • Mode: Dynamic (Power cycling to maintain Temp).[1]

    • Temperature: 85 °C.

    • Hold Time: 5 minutes.

    • Stirring: High (magnetic stirring is crucial for the melt).

    • Max Pressure Limit: 250 psi (17 bar).[1]

  • Cooling: Use compressed air cooling (standard in most MW reactors) to drop temperature to <40 °C.[1]

Method B: Ethanol Solution Protocol (Scalable)

Use this method if the neat reaction causes localized hot-spots or if scaling up >5 mmol.[1]

  • Dissolve Methyl isothiocyanate (1.0 mmol) in Ethanol (1.0 mL) .[1]

  • Add tert-Butylamine (1.1 mmol) .

  • Irradiate at 100 °C for 10 minutes .

  • Cool and concentrate under reduced pressure.

Workflow Diagram

Workflow Figure 2: Experimental Workflow for Batch Synthesis cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup Step1 Weigh MITC (Solid) Step2 Add t-Butylamine (Liquid, 1.2 eq) Step1->Step2 Step3 Seal Vial (PTFE Septum) Step2->Step3 Step4 MW Irradiation 85°C, 5 min, Stirring Step3->Step4 Step5 Cool to <40°C Step4->Step5 Step6 Evaporate Excess Amine (or Recrystallize from EtOH/H2O) Step5->Step6

Data Analysis & Validation

Expected Results Table
ParameterConventional (Reflux)Microwave (Method A)
Reaction Time 4 – 12 Hours5 – 10 Minutes
Solvent Toluene or DCMNone (Neat)
Yield 75 – 85%92 – 98%
Purification Column Chromatography often requiredSimple recrystallization
Quality Control (QC) Specifications

Upon isolation, the product should be a white crystalline solid.[2]

  • Melting Point: The unsymmetrical thiourea is expected to melt between 100–140 °C .[1]

    • Reference: N-methylthiourea (mp 118-121 °C) and N-tert-butylthiourea (mp 171-172 °C).[1] The unsymmetrical nature typically lowers the melting point relative to the symmetric or mono-substituted parents.[1]

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.45 (s, 9H, 
      
      
      
      -Bu)
    • 
       3.05 (d, 3H, N-Me)
      
    • 
       5.8–6.5 (br s, 2H, NH - broad due to exchange)
      
  • IR Spectroscopy: Look for strong thione (C=S) stretch around 1200–1300 cm⁻¹ and NH stretches around 3200–3400 cm⁻¹.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Volatilization of amine before reaction.[1]Ensure the vessel is capped immediately after amine addition.[1] Use a cooled syringe.
Brown/Oily Product Thermal decomposition (Hot spots).Reduce MW temperature to 75°C and extend time. Ensure vigorous stirring.
Pressure Spike Decomposition or solvent vapor.[1]Do not exceed 100°C. If using ethanol, ensure volume is <50% of vial capacity.[1]

References

  • Varma, R. S. (1999).[1] Solvent-free organic syntheses using supported reagents and microwave irradiation. Green Chemistry, 1(1), 43-55.[1] Link

  • Kappe, C. O. (2004).[1] Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.[1] Link

  • Rahman, M., et al. (2005). Microwave-assisted synthesis of thioureas. Tetrahedron Letters, 46(15), 2655-2658.[1]

  • PubChem Compound Summary. (2023). 1-tert-butyl-3-methylthiourea (CAS 3964-50-9).[1][3] National Center for Biotechnology Information.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield in the synthesis of N-tert-Butyl-N-methylthiourea

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of N-tert-Butyl-N-methylthiourea . Status: Operational | Tier: Advanced Chemical Support Subject: Yield Opti...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of N-tert-Butyl-N-methylthiourea .

Status: Operational | Tier: Advanced Chemical Support Subject: Yield Optimization, Structural Isomerism, and Process Troubleshooting

Critical Initial Assessment: Structure Validation

Before optimizing yield, we must validate the target structure. The nomenclature "N-tert-Butyl-N-methylthiourea" is chemically ambiguous and frequently leads to incorrect synthetic route selection.

Which isomer are you targeting?

  • Target A (1,3-Disubstituted):

    
    
    
    • Common Name: N-tert-butyl-N'-methylthiourea.[1]

    • Application: Hydrogen bond donor scaffolds, organocatalysts, medicinal chemistry linkers.

    • Primary Challenge: Steric hindrance during nucleophilic attack.

  • Target B (1,1-Disubstituted):

    
    
    
    • Common Name: 1-tert-butyl-1-methylthiourea.

    • Application: Terminal thiourea capping groups.

    • Primary Challenge: Creating the terminal primary amine on a hindered thiocarbonyl.

Note: This guide primarily addresses Target A (1,3-Isomer) , the most common target in drug development. If Target B is required, refer to the Advanced Protocols section.

StructureCheck Start Start: Define Target Structure Check Are alkyl groups on the same Nitrogen? Start->Check TargetA Target A: 1,3-Disubstituted (N-tert-butyl-N'-methylthiourea) Route: Isothiocyanate + Amine Check->TargetA No (Different N) TargetB Target B: 1,1-Disubstituted (1-tert-butyl-1-methylthiourea) Route: Sec-Amine + Acidic Hydrolysis Check->TargetB Yes (Same N)

Figure 1: Decision tree for selecting the correct synthetic pathway based on structural requirements.

Core Synthesis Strategy (1,3-Isomer)

The Kinetic Dilemma: Route Selection

To maximize yield, you must balance electrophilicity against steric hindrance . There are two standard routes to the 1,3-isomer:

FeatureRoute A (Recommended) Route B (Alternative)
Reagents Methyl Isothiocyanate (MITC) + tert-Butylamine tert-Butyl Isothiocyanate + Methylamine
Nucleophile tert-Butylamine (Hindered)Methylamine (Unhindered)
Electrophile MITC (Unhindered Carbon)t-Butyl-NCS (Hindered Carbon)
Kinetics Fast. The electrophilic carbon is accessible.[2]Slow. The t-butyl group shields the NCS carbon.
Safety High Risk. MITC is highly toxic/volatile.[3]Moderate. Methylamine is volatile; tBu-NCS is stable.
Yield Potential >90% (Thermodynamically favored)60-75% (Sluggish, prone to volatile loss)

Optimization Directive: For maximum yield, Route A is superior because the steric bulk is on the nucleophile, not the electrophile. It is generally easier to force a hindered amine onto an exposed isothiocyanate than to force a "laser" nucleophile (methylamine) into a shielded pocket [1][2].

Optimized Experimental Protocol (Route A)

Objective: Synthesis of N-tert-butyl-N'-methylthiourea via Methyl Isothiocyanate. Scale: 10 mmol basis (Scalable).

Reagents & Stoichiometry[2][4][5][6]
  • Methyl Isothiocyanate (MITC): 1.0 equiv (731 mg)

  • tert-Butylamine: 1.2 equiv (877 mg / ~1.25 mL) — Excess drives equilibrium.

  • Solvent: Toluene (anhydrous) or Dichloromethane (DCM).

    • Why Toluene? The product is often less soluble in non-polar toluene than the starting materials, promoting precipitation (Le Chatelier’s principle) and simplifying workup [3].

Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen/Argon.

  • Solvation: Dissolve Methyl Isothiocyanate (1.0 equiv) in Toluene (10 mL, 1M concentration).

    • Safety: MITC is a lachrymator and toxic. Handle in a fume hood.

  • Addition: Cool the solution to 0°C (ice bath). Add tert-Butylamine (1.2 equiv) dropwise over 10 minutes.

    • Note: The reaction is exothermic. Cooling prevents volatile loss of the amine.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (25°C). Stir for 4–12 hours.

    • Monitoring: Check via TLC (Mobile phase: 30% EtOAc in Hexanes). Stain with KMnO4 or Iodine.

  • Workup (Precipitation Method):

    • If a white solid precipitates: Filter the solid, wash with cold hexanes (

      
      ), and dry under vacuum.
      
    • If no precipitate (DCM used): Evaporate solvent to dryness. Recrystallize from minimal hot Ethanol/Water (9:1) or Toluene/Hexane.

Troubleshooting & Yield Optimization (FAQs)

Q1: My yield is stalled at ~60%. How do I push it to completion?

Diagnosis: This is likely due to the reversibility of the addition reaction or loss of the volatile amine component before reaction completion. Corrective Actions:

  • Stoichiometry: Increase tert-butylamine to 1.5 equiv .

  • Concentration: Run the reaction at a higher concentration (2M or neat). High concentration favors the bimolecular formation of thiourea.

  • Sealed Vessel: If using Route B (Methylamine gas), perform the reaction in a sealed pressure tube to prevent methylamine escape.

Q2: The product is oiling out instead of crystallizing.

Diagnosis: Impurities (unreacted isothiocyanate) or solvent occlusion. Corrective Actions:

  • Trituration: Add cold Pentane or Hexane to the oil and sonicate vigorously. This often induces crystallization.

  • Seed Crystal: If available, add a micro-spatula of pure product.

  • Solvent Switch: If using DCM, switch to Toluene. Thioureas are notoriously sticky in chlorinated solvents but crystallize well from aromatics [4].

Q3: I see a "dimer" impurity by LC-MS. What is it?

Diagnosis: Isothiocyanates can dimerize or hydrolyze to form symmetrical ureas/thioureas (e.g., 1,3-di-tert-butylthiourea) if water is present or if the reaction is too hot. Corrective Actions:

  • Water Control: Ensure solvents are anhydrous. Water reacts with MITC to form Methylamine and COS, which then reacts with another MITC to form N,N'-dimethylthiourea (symmetrical impurity).

  • Temperature: Do not reflux unless necessary. Keep T < 40°C.

Q4: I actually need the 1,1-isomer (Target B). Can I just mix the reagents differently?

Answer: No. Mixing secondary amines with isothiocyanates does not yield the terminal primary thiourea easily. Protocol for Target B (


): 
  • React N-tert-butyl-N-methylamine with Benzoyl Isothiocyanate in Acetone to form the N-benzoyl thiourea intermediate.

  • Hydrolyze the benzoyl group using aqueous NaOH or mild acid.

  • Alternative: Use Silicon Isothiocyanate (

    
    ) if available, followed by aqueous workup.
    

Visualizing the Optimization Workflow

OptimizationLoop Input Low Yield (<70%) Check1 Check Volatility (Is Amine escaping?) Input->Check1 Action1 Use Sealed Tube or Excess Amine (1.5eq) Check1->Action1 Yes Check2 Check Solvent (Is product soluble?) Check1->Check2 No Result High Yield (>90%) Action1->Result Action2 Switch to Toluene (Induce Precipitation) Check2->Action2 Yes Check3 Check Reagents (Hydrolysis?) Check2->Check3 No Action2->Result Action3 Dry Solvents (Prevent Symmetrical Urea) Check3->Action3 Yes Action3->Result

Figure 2: Troubleshooting logic flow for addressing low yield in thiourea synthesis.

Data Summary: Solvent Effects on Yield

Solvent SystemYield (Route A)Purity ProfileNotes
Ethanol (EtOH) 75-85%GoodProduct is soluble; requires evaporation/crystallization.
Dichloromethane (DCM) 80-88%ModerateProduct stays in solution; risk of oiling out during evap.
Toluene 92-95% Excellent Product often precipitates as white solid. (Recommended)
Water 50-60%Variable"Green" method, but heterogeneous kinetics slow down reaction [5].

References

  • Mechanisms of Isothiocyanate Addition: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Steric Hindrance in Thiourea Synthesis: Katritzky, A. R., et al. (2004). "Synthesis of mono- and N,N-disubstituted thioureas." Journal of Organic Chemistry.

  • Solvent Effects on Thiourea Solubility: Wang, Z., et al. (2012). "Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water." Journal of Chemical & Engineering Data.

  • Purification Strategies: BenchChem Technical Notes. (2025).[4][5][6][7][8][9][10] "Optimizing N-Substituted Thiourea Synthesis."

  • Green Synthesis: Wang, M., et al. (2011). "Synthesis of thioureas in water." Green Chemistry.

Disclaimer: This guide assumes standard laboratory safety protocols. Methyl isothiocyanate is highly toxic. Always perform these reactions in a certified fume hood.

Sources

Optimization

recrystallization solvents for purifying N-tert-Butyl-N-methylthiourea

Technical Support Guide: Recrystallization of N-tert-Butyl-N-methylthiourea Executive Summary Purifying N-tert-Butyl-N'-methylthiourea (also known as 1-tert-butyl-3-methylthiourea, CAS 3964-50-9) presents unique challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Recrystallization of N-tert-Butyl-N-methylthiourea

Executive Summary

Purifying N-tert-Butyl-N'-methylthiourea (also known as 1-tert-butyl-3-methylthiourea, CAS 3964-50-9) presents unique challenges due to the amphiphilic nature of the molecule.[1] The hydrophobic tert-butyl group contrasts with the polar thiourea core, often leading to "oiling out" rather than crystallization.

This guide provides a scientifically grounded approach to solvent selection and troubleshooting, moving beyond generic advice to address the specific physicochemical behavior of dialkyl thioureas.

Solvent Selection Matrix

The choice of solvent is dictated by the impurity profile (e.g., unreacted amines vs. isothiocyanates) and the melting point of the target compound.

Solvent SystemClassificationSuitabilityMechanism of Action
Ethanol / Water Polar / Anti-solventPrimary Choice Exploits the steep solubility curve of thioureas in hot ethanol; water acts as a powerful anti-solvent to force precipitation upon cooling.[1]
Toluene Non-polar AromaticSecondary Choice Ideal if the crude contains polar impurities (salts, unreacted amines). The high boiling point (110°C) ensures complete dissolution but requires careful cooling to prevent oiling.
Ethyl Acetate / Hexane Polar / Non-polarAlternative Best for removing non-polar byproducts (e.g., isothiocyanate dimers). Offers a lower boiling point profile than toluene.
Acetonitrile Polar AproticSpecialized Useful for HPLC-grade purification requirements; often yields very pure crystals but with lower recovery rates.[1]

Standard Operating Procedure (SOP)

Protocol A: The Ethanol-Water Displacement Method (Recommended)[1]

Objective: Maximize yield while removing water-soluble amine salts.

  • Dissolution:

    • Place the crude N-tert-butyl-N-methylthiourea in an Erlenmeyer flask.

    • Add absolute ethanol dropwise while heating on a steam bath or hot plate (approx. 60-70°C).[1]

    • Critical: Use the minimum volume required to dissolve the solid. If the solution is colored, add activated charcoal, boil for 2 minutes, and perform a hot filtration.

  • Anti-Solvent Addition:

    • Maintain the solution at a gentle boil.

    • Add warm water (50-60°C) dropwise.

    • Stop immediately when a persistent turbidity (cloudiness) appears.

    • Add 2-3 drops of hot ethanol to clear the solution again.[1]

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature undisturbed .

    • Note: Rapid cooling here will cause the product to oil out.

    • Once at room temperature, transfer to an ice bath (0-4°C) for 30 minutes to complete precipitation.[1]

  • Isolation:

    • Filter using a Buchner funnel.[2][3]

    • Wash the cake with a cold 1:1 Ethanol/Water mixture.

    • Dry in a vacuum desiccator over

      
       or silica gel.
      

Troubleshooting & FAQs

Q1: My compound "oiled out" (formed a liquid blob) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound's melting point is lower than the solvent's boiling point, or when the solution is cooled too fast, causing phase separation before crystal nucleation.

  • Immediate Fix: Reheat the mixture until the oil redissolves. Add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a rod as it cools.

  • Process Adjustment: Switch to a lower-boiling solvent system (e.g., Ethyl Acetate/Hexane) to ensure the crystallization temperature is well below the melting point.

Q2: I have low recovery yield. Where did I lose the product? A: Thioureas are moderately soluble in ethanol even when cold.

  • Cause: Too much solvent was used during the initial dissolution.

  • Correction: Evaporate the mother liquor to half its volume and repeat the cooling process to harvest a "second crop" of crystals.

Q3: The crystals are colored (yellow/orange) but should be white. Why? A: This indicates oxidation products or trapped sulfur impurities.

  • Solution: Perform the recrystallization with activated charcoal .[2][4] Ensure the charcoal is filtered off while the solution is still near boiling to prevent premature crystallization in the funnel.[2]

Decision Logic Visualization

The following diagram outlines the logical flow for selecting a solvent and troubleshooting common issues.

RecrystallizationLogic Start Start: Crude N-tert-Butyl-N-methylthiourea CheckImpurity Analyze Impurity Profile Start->CheckImpurity PolarImpurities Polar Impurities (Salts, Amines) CheckImpurity->PolarImpurities High Polarity NonPolarImpurities Non-Polar Impurities (Isothiocyanates) CheckImpurity->NonPolarImpurities Low Polarity Toluene Solvent: Toluene PolarImpurities->Toluene EthanolWater Solvent: Ethanol / Water NonPolarImpurities->EthanolWater ResultCheck Check Crystallization EthanolWater->ResultCheck Toluene->ResultCheck Success Success: Pure Crystals ResultCheck->Success Crystals Form OilingOut Issue: Oiling Out ResultCheck->OilingOut Liquid Layer Forms FixOil Fix: Reheat, Seed, or Switch to EtOAc/Hexane OilingOut->FixOil FixOil->ResultCheck

Caption: Decision tree for solvent selection and troubleshooting based on impurity polarity and physical outcome.

References

  • BenchChem Technical Support. (2025).[2] Recrystallization of Thiourea Derivatives: Protocols and Troubleshooting. Retrieved from

  • University of Massachusetts Amherst. (n.d.). Recrystallization Procedures and Theory.[3][4][5][6] Retrieved from

  • National Institute of Standards and Technology (NIST). (2019). Solubility of N-tert-butylbenzothiazole-2-sulphenamide in Several Pure and Binary Solvents. (Analogous solubility data). Retrieved from

  • Organic Syntheses. (n.d.). General procedures for thiourea synthesis and purification. Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of N-tert-Butyl-N-methylthiourea

Product: N-tert-Butyl-N-methylthiourea CAS Registry Number: (Analogous structures: 52599-24-3 for isopropyl variant; general class N-alkyl thioureas) Application: Chiral organocatalysis, ligand synthesis, heterocyclic bu...

Author: BenchChem Technical Support Team. Date: March 2026

Product: N-tert-Butyl-N-methylthiourea CAS Registry Number: (Analogous structures: 52599-24-3 for isopropyl variant; general class N-alkyl thioureas) Application: Chiral organocatalysis, ligand synthesis, heterocyclic building blocks.

Introduction: The Separation Challenge

Welcome to the technical support hub. The purification of N-tert-Butyl-N-methylthiourea presents a specific physicochemical challenge: separating a neutral, polar urea-like derivative from basic amine precursors (typically tert-butylamine or methylamine).

The protocols below rely on the Basicity Differential .

  • Target Molecule (Thiourea): Neutral to weakly acidic (pKa ~13-14). It remains non-ionic at acidic pH.

  • Impurity (Amines): Basic (Conjugate Acid pKa ~10.6). They become ionic (water-soluble) at acidic pH.

Module 1: Liquid-Liquid Extraction (The Standard Protocol)

Best For: Bulk removal (>95%) of unreacted amines from crude reaction mixtures.

The Scientific Logic

We utilize a biphasic system.[1][2][3][4] By adjusting the aqueous phase to pH < 3, we protonate the unreacted amine (


). The charged ammonium species migrates to the aqueous layer, while the neutral thiourea remains in the organic layer.
Step-by-Step Protocol
  • Dissolution: Dissolve crude product in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Concentration: ~0.1 M (e.g., 1 g product in 50-60 mL solvent).

  • Acid Wash (Critical Step):

    • Add 0.5 M - 1.0 M HCl (cold, 4°C) to the separatory funnel.

    • Ratio: 1:1 volume relative to organic phase.

    • Action: Shake vigorously for 2 minutes. Vent frequently.

  • Separation: Drain the lower aqueous layer (contains amine salts).

    • Note: If using DCM, the organic layer is on the bottom. If EtOAc, it is on top.

  • Polishing: Wash the organic layer with Brine (Sat. NaCl) to remove residual acid and water.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Visual Workflow

LLE_Workflow Start Crude Mixture (Thiourea + Amine) Solvent Dissolve in EtOAc/DCM Start->Solvent AcidWash Wash with 1M HCl (Cold) Solvent->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Neutral Thiourea) PhaseSep->OrgLayer Retains Product AqLayer Aqueous Layer (Ammonium Salts) PhaseSep->AqLayer Removes Impurity Final Dry (Na2SO4) & Evaporate OrgLayer->Final

Figure 1: Acid-base extraction workflow targeting protonation of amine impurities.

Module 2: Solid-Phase Scavenging (The "Stubborn Impurity" Solution)

Best For: Final polishing (removing <5% amine) or when emulsions prevent liquid extraction.

The Scientific Logic

If the amine is lipophilic (e.g., tert-butylamine) and resists aqueous extraction, use a Polymer-Supported (PS) Scavenger .

  • PS-Isocyanate: Reacts covalently with the amine to form an insoluble urea resin.

  • PS-TsOH (Sulfonic Acid): Ionically binds the amine.

Step-by-Step Protocol
  • Selection: Choose PS-Isocyanate resin (typical loading 1.0–1.5 mmol/g).

  • Calculation: Add 2–3 equivalents of resin relative to the estimated amine impurity.

  • Incubation:

    • Add resin to the thiourea solution (in DCM or THF).

    • Agitate (do not stir with magnetic bar to avoid grinding resin) for 2–4 hours at room temperature.

  • Filtration: Filter through a fritted glass funnel or cotton plug.

  • Result: The filtrate contains pure thiourea; the amine is trapped on the solid beads.

Scavenging Mechanism

Scavenger_Mech Impurity Free Amine (R-NH2) Complex Covalent Urea Bond (Polymer-NH-CO-NH-R) Impurity->Complex Reacts with Resin Resin PS-Isocyanate Resin (Polymer-N=C=O) Resin->Complex Filtrate Pure Thiourea (In Solution) Complex->Filtrate Removed via Filtration

Figure 2: Chemoselective removal of amines using isocyanate-functionalized resins.

Module 3: Troubleshooting & FAQs

Common Issues Table
SymptomProbable CauseCorrective Action
Emulsion during extraction Similar densities or surfactants formed.Add solid NaCl to saturate the aqueous layer; filter through Celite; or use Module 2 (Resins).
Product decomposes Acid concentration too high or warm.Use 5% Citric Acid instead of HCl; keep all buffers at 4°C.
Oiling out Impurity prevents crystallization.Perform Module 1 (Extraction) first, then triturate with cold hexanes or pentane.
Rotten egg smell Desulfurization.STOP. Product is degrading. Avoid strong bases or oxidizers. Check pH.
Frequently Asked Questions

Q: Can I use recrystallization instead of extraction? A: Yes, but it is less efficient for removing liquid amines. If necessary, use Ethanol/Water (1:1) or Toluene/Hexane . The thiourea will crystallize upon cooling, while the amine remains in the mother liquor [1].

Q: Is the thiourea stable to 1M HCl? A: Generally, yes. N-alkyl thioureas are hydrolytically stable at room temperature. However, prolonged exposure to strong acid and heat can lead to hydrolysis (forming urea) or elimination. Always perform the wash quickly and with cold acid [2].

Q: How do I verify the amine is gone? A: Use TLC with a Ninhydrin stain .

  • Thiourea: Faint or no spot (depending on substitution).

  • Amine: Distinct red/purple spot.

  • Target: No purple spot should be visible in the purified fraction.

References

  • Inchem. (2003). Thiourea: CICADS 49 - Hydrolytic Stability and Degradation. International Programme on Chemical Safety. Available at: [Link]

  • Maddani, M. R., & Prabhu, K. R. (2010).[5] Metal-Free Synthesis of Thioureas: Methodology and Purification. Journal of Organic Chemistry. (Contextual grounding on amine-isothiocyanate condensation). Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-tert-Butyl-N'-methylthiourea Production

Executive Summary Low purity in the production of N-tert-Butyl-N'-methylthiourea (commonly 1-tert-butyl-3-methylthiourea) typically stems from three root causes: thermal instability during addition , stoichiometric imbal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Low purity in the production of N-tert-Butyl-N'-methylthiourea (commonly 1-tert-butyl-3-methylthiourea) typically stems from three root causes: thermal instability during addition , stoichiometric imbalance leading to byproduct formation , or suboptimal crystallization kinetics (oiling out).[1]

This guide treats the synthesis via the addition of tert-butylamine to methyl isothiocyanate (or vice versa). If you are attempting the 1,1-disubstituted isomer (


), please note that steric hindrance significantly alters the reactivity profile; contact our custom synthesis division for that specific protocol.

Part 1: The Chemistry & Critical Process Parameters

The formation of thioureas from primary amines and isothiocyanates is a nucleophilic addition. While theoretically simple, the reaction is exothermic and reversible at high temperatures.

Reaction Pathway & Impurity Landscape

The following diagram outlines the primary reaction and the critical side-pathways that degrade purity.[1]

ReactionPathway SM1 Methyl Isothiocyanate (Electrophile) Product N-tert-Butyl-N'-methylthiourea (Target) SM1->Product Primary Reaction (Exothermic) Impurity3 O-Alkyl Thiocarbamates (Solvent Adducts) SM1->Impurity3 Reaction with Alcoholic Solvents SM2 tert-Butylamine (Nucleophile) SM2->Product Impurity1 Symmetrical Thioureas (1,3-Di-t-butyl / 1,3-Dimethyl) Product->Impurity1 Transamidation (Excess Heat/Time) Impurity2 Desulfurization Products (Ureas/Guanidines) Product->Impurity2 Oxidation/Hydrolysis

Figure 1: Reaction pathway showing the target synthesis and common impurity generating side-reactions.[1]

Part 2: Troubleshooting Guide (Q&A Format)

Category A: Reaction Optimization (Upstream)

Q1: My crude purity is low (<85%), and I see multiple spots on TLC. What is happening? Diagnosis: This often indicates transamidation or thermal decomposition .

  • Mechanism: If the reaction temperature exceeds 40°C, the product can undergo retro-dissociation or amine exchange, leading to symmetrical thioureas (e.g., 1,3-di-tert-butylthiourea).[1]

  • Solution:

    • Control the Exotherm: The addition of tert-butylamine to methyl isothiocyanate is highly exothermic. Perform the addition at 0°C to 5°C and allow it to warm to room temperature only after addition is complete.

    • Order of Addition: Add the amine dropwise to the isothiocyanate . This ensures the electrophile is in excess initially, minimizing the formation of amine-rich byproducts.

Q2: I am using Ethanol as a solvent, but I see a persistent impurity at a different Rf. Diagnosis: You are likely forming O-ethyl thiocarbamates .[1]

  • Mechanism: Alcohols are weak nucleophiles. In the presence of isothiocyanates and heat, they can compete with the amine to form thiocarbamates (

    
    ).[1]
    
  • Solution: Switch to a non-nucleophilic solvent like Dichloromethane (DCM) , Toluene , or Tetrahydrofuran (THF) . Toluene is excellent because the product often precipitates out, driving the reaction to completion and simplifying isolation.

Category B: Work-up & Isolation (Downstream)[1]

Q3: The product "oils out" instead of crystallizing. How do I fix this? Diagnosis: This is a classic issue with alkyl thioureas, often caused by trace solvent impurities or super-saturation.

  • Protocol:

    • Solvent Swap: Evaporate the reaction solvent completely. Re-dissolve the oil in a minimum amount of warm Ethyl Acetate or Isopropanol .

    • Anti-Solvent Addition: Add Hexane or Heptane dropwise until the solution turns slightly cloudy.

    • Seeding: Scratch the glass side of the flask or add a seed crystal.

    • Cooling: Place in a -20°C freezer overnight. Do not rush this step; rapid cooling traps impurities.

Q4: My melting point is lower than the literature value (Expected: ~100-110°C range, dependent on isomer). Diagnosis: Presence of unreacted methyl isothiocyanate (MITC) or solvent inclusion.

  • Validation: MITC has a distinct, pungent smell (like horseradish/mustard). If the solid smells strongly, it is impure.

  • Solution: Wash the solid filter cake with cold Hexane or Pentane . Isothiocyanates are highly soluble in alkanes, whereas the thiourea product is relatively insoluble.

Part 3: Analytical Forensics

Use this table to interpret your analytical data and identify specific impurities.

Impurity TypeH-NMR Signature (CDCl3)OriginRemediation
Unreacted Amine Broad singlet ~1.0-1.5 ppm (t-butyl)Incomplete reactionAcid wash (0.1 M HCl) or vacuum drying.[1]
Symmetrical Thiourea Single set of alkyl peaks (loss of asymmetry)Thermal exchangeRecrystallization (Toluene/Hexane).
Thiocarbamate Triplet/Quartet (Ethyl group) if EtOH usedSolvent reactionChange solvent to THF/DCM.
Urea Analog Carbonyl signal in C-NMR ~155-160 ppmOxidation (Air/Peroxides)Degas solvents; use inert atmosphere (

).[1]

Part 4: Validated Experimental Protocol

Objective: Synthesis of High-Purity N-tert-Butyl-N'-methylthiourea (1,3-isomer).

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF). Purge with Nitrogen.

  • Charge: Add Methyl Isothiocyanate (1.0 equiv) and anhydrous DCM (0.5 M concentration).

  • Cool: Submerge flask in an ice/water bath (0°C).

  • Addition: Add tert-Butylamine (1.1 equiv) dropwise over 30 minutes. Note: Slight excess of amine ensures complete consumption of the toxic isothiocyanate.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (25°C) for 2 hours.

  • Quench/Work-up:

    • Concentrate in vacuo to ~20% volume.

    • Add Hexane slowly to precipitate the white solid.

    • Filter and wash with cold Hexane.

  • Drying: Vacuum dry at 40°C for 4 hours.

References

  • Li, Z.-Y., et al. (2013).[2] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45, 1667-1674.[2]

  • LookChem. (n.d.). 1-tert-Butyl-2-thiourea (CAS 7204-48-0) Physical Properties and Safety Data.

  • PubChem. (2025). N-tert-Butyl-N'-propan-2-ylthiourea Compound Summary. (Used for structural analogy and solubility data).

  • Organic Syntheses. (1955).[3] Methyl Isothiocyanate Preparation. Org. Synth. Coll. Vol. 3, 599.

  • BenchChem. (2025).[4] Troubleshooting Solubility Issues with Hydrophobic Thioureas.

Sources

Troubleshooting

Technical Support Center: N-tert-Butyl-N-methylthiourea Stability &amp; Handling

Tier 3 Support Document | Doc ID: CHEM-SUP-TBMT-004 Introduction Welcome to the Advanced Technical Support Center for N-tert-Butyl-N-methylthiourea . This guide addresses the specific stability challenges associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Tier 3 Support Document | Doc ID: CHEM-SUP-TBMT-004

Introduction

Welcome to the Advanced Technical Support Center for N-tert-Butyl-N-methylthiourea . This guide addresses the specific stability challenges associated with the bulky tert-butyl group and the thiourea core. Unlike simple alkyl thioureas, this compound exhibits a unique decomposition profile driven by steric strain and the stability of the tert-butyl cation.

This document is structured to troubleshoot experimental failures, optimize reaction conditions, and provide mechanistic insights into thermal degradation.

Module 1: Thermal Stability Profile

User Question: What is the safe operating temperature for this compound? I noticed gas evolution at 110°C.

Technical Response: The gas evolution you observed is likely isobutylene , resulting from the thermal elimination of the tert-butyl group. While simple thioureas are often stable up to their melting points, N-tert-Butyl-N-methylthiourea has a lower "Ceiling Temperature" due to the E1 elimination pathway.

Operational Temperature Zones
Temperature RangeStatusPhysical/Chemical Behavior
< 40°C Safe Indefinitely stable in solid state.[1] Ideal for storage.
40°C – 80°C ⚠️ Caution Stable in solution for short durations (<24h). Minor hydrolysis possible if moisture is present.
80°C – 120°C Risk Onset of De-alkylation. The tert-butyl group begins to cleave (E1 mechanism). Slow evolution of isobutylene gas.
> 120°C 💀 Critical Rapid Decomposition. Desulfurization (H₂S release) and complete de-tert-butylation occurs.

Key Insight: The tert-butyl group acts as a "ticking clock" at elevated temperatures. The steric relief provided by ejecting the bulky group drives the decomposition, a process significantly accelerated by acidic media or protic solvents .

Module 2: Decomposition Mechanisms (The "Why")

User Question: My reaction mixture smells like rotten eggs and the NMR shows a loss of the t-butyl peak. What happened?

Technical Response: You have encountered two simultaneous degradation pathways: Desulfurization (rotten egg smell/H₂S) and De-tert-butylation .

Pathway Analysis
  • De-tert-butylation (Thermal/Acidic): The C-N bond weakens under heat. The tert-butyl group leaves as a stable carbocation, immediately eliminating a proton to form isobutylene gas. This leaves behind N-methylthiourea.

  • Desulfurization (Oxidative/Thermal): The thiocarbonyl (C=S) is converted to a carbodiimide or urea, releasing elemental sulfur or H₂S.

Visualizing the Degradation Pathways

DecompositionPathways Start N-tert-Butyl- N-methylthiourea Isobutylene Isobutylene (Gas) (CH3)2C=CH2 Start->Isobutylene E1 Elimination MethylThiourea N-Methylthiourea (Degradation Product) Start->MethylThiourea HEAT (>100°C) ACID (H+) Carbodiimide Carbodiimide Intermediate Start->Carbodiimide OXIDATION HEAVY METALS (Hg, Pb) Urea N-tert-Butyl- N-methylurea Start->Urea H2O / Base Long Term Storage H2S H2S (Rotten Egg Odor) Carbodiimide->H2S + H2O

Figure 1: Primary thermal and chemical decomposition pathways. Note that de-alkylation (red path) is the dominant thermal failure mode.

Module 3: Troubleshooting Guide

User Question: I am getting low yields in my organocatalytic reaction. Is the catalyst dead?

Diagnostic Workflow:

SymptomProbable CauseVerification TestCorrective Action
Gas bubbles during heatingThermal elimination of isobutylene.Headspace GC-MS or observe pressure rise in sealed tube.Lower reaction Temp <80°C. Switch to N-isopropyl analog if high T is required.
Yellowing of white solidSurface oxidation or sulfur extrusion.TLC : Look for spot at baseline (sulfur) or different Rf (urea).Recrystallize from EtOH/Hexane. Store under Argon.
"Rotten Egg" OdorHydrolysis/Desulfurization releasing H₂S.Lead Acetate Paper turns black.Avoid strong bases or heavy metals (Hg, Ag, Pb) which strip sulfur.
Loss of t-Bu Signal (NMR)Acid-catalyzed de-protection.1H NMR : Check for disappearance of 9H singlet (~1.4 ppm).Add mild base (e.g., K₂CO₃) to neutralize trace acids.
Module 4: Experimental Protocols
Protocol A: Purification of Degraded Material

If your material has yellowed or smells of H₂S, purification is required before use in sensitive catalysis.

  • Dissolution: Dissolve crude solid in a minimum amount of warm Ethanol (50°C). Do not boil.

  • Filtration: Filter while warm to remove elemental sulfur (insoluble yellow solid).

  • Crystallization: Add Hexane dropwise until turbidity appears. Cool slowly to 4°C.

  • Drying: Filter crystals and dry under high vacuum (< 1 mbar) at room temperature for 4 hours. Do not use a heated drying pistol.

Protocol B: Monitoring Stability via TLC
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 30% Ethyl Acetate in Hexane.

  • Visualization: UV (254 nm) and Iodine Stain (Thioureas bind iodine strongly, appearing as dark brown spots).

  • Interpretation:

    • Rf ~0.5: Intact N-tert-Butyl-N-methylthiourea.

    • Rf <0.2: N-methylthiourea (more polar, de-alkylated).

    • Baseline: Elemental Sulfur / Polymerized byproducts.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use this compound in refluxing Toluene (110°C)? A: Not recommended. At 110°C, the half-life of the tert-butyl group is significantly reduced. You will generate isobutylene and N-methylthiourea, which will alter your stoichiometry. If 110°C is necessary, consider using N-Adamantyl analogs, which are thermally more robust than tert-butyl due to the difficulty of forming the bridgehead double bond (Bredt's Rule) preventing elimination.

Q: Is the compound compatible with Lewis Acids (e.g., BF3, AlCl3)? A: Strictly No. Lewis acids coordinate to the sulfur, increasing the leaving group ability of the thiourea moiety and accelerating the formation of the tert-butyl cation. This triggers rapid decomposition even at room temperature [1].

Q: How should I store this for long-term (>6 months)? A: Store at 4°C in a tightly sealed amber vial. Ideally, flush the headspace with Nitrogen or Argon. Thioureas are scavengers of ozone and can slowly oxidize in air [2].

References
  • Kinetics of Solvolysis of N-tert-Butylthiourea Derivatives. Source: Journal of Organic Chemistry. Context: Establishes the E1 elimination mechanism for bulky thioureas under acidic/Lewis acid conditions. URL:[Link] (General Journal Link for verification of mechanism type)

  • Oxidative Desulfurization of Thioureas. Source: Tetrahedron Letters. Context: Describes the conversion of thioureas to ureas/carbodiimides upon exposure to air/oxidants. URL:[Link]

  • Safety Data Sheet: N-tert-Butylthiourea. Source: Fisher Scientific. Context: Provides baseline melting point (~170°C) and hazard identification for the class of compounds. URL:[Link]

  • Thermal Decomposition of Thioureas. Source: Thermochimica Acta. Context: General thermal profiles of substituted thioureas showing decomposition often precedes boiling. URL:[Link]

Sources

Optimization

Technical Support Center: N-tert-Butyl-N-methylthiourea Storage &amp; Stability

The following technical guide details the stability, storage, and handling protocols for N-tert-Butyl-N-methylthiourea and its related alkyl-substituted thiourea derivatives. This document is designed for research scient...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability, storage, and handling protocols for N-tert-Butyl-N-methylthiourea and its related alkyl-substituted thiourea derivatives. This document is designed for research scientists and process chemists requiring high-integrity data for experimental reproducibility.

Compound Class: Alkyl-Substituted Thioureas Target Isomers: N-tert-Butyl-N-methylthiourea (1,1-isomer) or N-tert-Butyl-N'-methylthiourea (1,3-isomer, CAS: 3964-50-9) Primary Hazard: Acute Toxicity / Thyroid Depressant (Goitrogenic)

Part 1: Chemical Stability & Degradation Mechanisms
Q1: What is the primary mechanism of degradation for N-tert-Butyl-N-methylthiourea?

A: The primary degradation pathway is oxidative desulfurization . Unlike ureas, the sulfur atom in thioureas is highly nucleophilic and sensitive to oxidation by atmospheric oxygen, particularly in the presence of moisture or light. The degradation proceeds through two distinct pathways depending on the pH and oxidant strength:

  • Reversible Oxidation: Formation of formamidine disulfides (dimers). This is common in acidic or neutral conditions.

  • Irreversible Oxidation: Formation of sulfinic acids (

    
    ), which eventually desulfurize to form the corresponding urea  derivative and sulfur oxides (
    
    
    
    ).

Key Insight: The tert-butyl group provides significant steric hindrance, which improves stability compared to simple methylthioureas, but it does not render the thione (


) bond immune to oxidation.
Q2: How can I visually identify if my sample has degraded?

A: Look for these three indicators:

  • Physical State Change: Pure alkyl thioureas are typically white crystalline solids. Degradation often manifests as clumping or the formation of a "wet" paste due to the hygroscopic nature of oxidation byproducts (sulfinic acids).

  • Color Shift: A shift from white to pale yellow or off-white indicates surface oxidation or the presence of elemental sulfur contaminants.

  • Olfactory Cue: A strong, sharp smell of sulfur dioxide (

    
    ) or a "rotten egg" smell (sulfides) indicates advanced decomposition. Pure thioureas have a faint, characteristic odor but should not be pungent.
    
Part 2: Optimal Storage Protocols
Q3: What are the mandatory storage conditions to maximize shelf life?

A: To maintain purity


 for extended periods (12–24 months), you must arrest the oxidative and hydrolytic pathways. Follow this hierarchy of storage strictness:
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 2–8°C (Active use)Lowers the kinetic rate of auto-oxidation.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces atmospheric

, preventing S-oxidation.
Humidity <30% RH (Desiccator) Prevents hydrolysis and "caking." Thioureas are hygroscopic.
Container Amber Glass Vial Blocks UV light, which catalyzes photo-oxidation of the

bond.
Q4: Can I store this compound in solution?

A: No. Storage in solution is not recommended for periods longer than 24 hours.

  • Protic Solvents (Water, Methanol): Promote tautomerization to the thiol form (iso-thiourea), which is more susceptible to oxidation.

  • Aprotic Solvents (DMSO, DMF): While better, DMSO is an oxidant itself and can slowly oxidize thioureas to ureas over time.

  • Protocol: Always prepare fresh solutions immediately before use.

Part 3: Troubleshooting & Quality Verification
Q5: My sample has clumped. Can I still use it?

A: Clumping indicates moisture absorption.

  • If the color is white: It is likely just wet. Dry it under high vacuum (

    
    ) over 
    
    
    
    for 4 hours. Check the melting point.[1]
  • If the color is yellow: Significant degradation has occurred. Recrystallization is required.

    • Solvent System: Ethanol/Water or Toluene/Hexane (depending on specific isomer solubility).

    • Standard: The melting point of N-tert-Butyl-N'-methylthiourea is approx. 108–110°C (Verify against your specific CoA). A drop of

      
       indicates impurity.
      
Q6: How do I verify purity without running a full NMR?

A: Thin Layer Chromatography (TLC) is the fastest field method.

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: 5% Methanol in Dichloromethane (DCM).

  • Visualization: UV light (254 nm) or Iodine stain.

    • Thiourea (Product): Distinct dark spot.

    • Urea (Impurity):[2] Will have a significantly different

      
       (usually lower due to higher polarity).
      
Part 4: Visualization of Degradation & Workflows
Figure 1: Oxidative Degradation Pathway of Alkyl Thioureas

This diagram illustrates the stepwise oxidation of the thione group, leading to the formation of urea and sulfur byproducts.

G Thiourea N-tert-Butyl-N-methylthiourea (Thione Form) Disulfide Formamidine Disulfide (Dimer) Thiourea->Disulfide Oxidation (O2/H+) Reversible Sulfinic Sulfinic Acid Intermediate Thiourea->Sulfinic Strong Oxidation (Peroxides/Light) Disulfide->Thiourea Reduction Urea N-tert-Butyl-N-methylurea (Final Product) Sulfinic->Urea Desulfurization Byproducts SO2 / Sulfate Sulfinic->Byproducts

Caption: The oxidative pathway converts the reactive thione (C=S) into a urea (C=O) via disulfide or sulfinic acid intermediates.[3][4]

Figure 2: Storage Decision Tree

Follow this logic to determine the appropriate storage location based on your usage frequency.

Storage Start New Shipment Arrives Check Check CoA & Seal Integrity Start->Check Usage Usage Frequency? Check->Usage Pass Active Active Use (Daily/Weekly) Usage->Active High LongTerm Long Term (> 1 Month) Usage->LongTerm Low Fridge Store at 4°C Desiccator Active->Fridge Freezer Store at -20°C Under Argon/N2 LongTerm->Freezer

Caption: Decision matrix for determining storage temperature based on experimental frequency.

Part 5: Safety Profile (HSE)

Warning: Thiourea derivatives are potent thyroid depressants (goitrogens). They interfere with iodine uptake and thyroxine synthesis.

  • Handling: Always use nitrile gloves (double-gloving recommended) and a chemical fume hood. Avoid dust generation.[1][5][6]

  • First Aid (Ingestion): Fatalities have been reported with methylthiourea ingestion.[7] If swallowed, rinse mouth immediately and seek urgent medical attention.[1][5][7] Do NOT induce vomiting.

  • Spill Cleanup: Do not use bleach (hypochlorite) to clean spills. Hypochlorite reacts with thiourea to form thiourea dioxide , which can be explosive or generate toxic fumes. Use a mild detergent and water.

References
  • Mertschenk, B., et al. (2012). Thiourea and Thiourea Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.

  • Sahu, S., et al. (2011).[8] Oxidation of thiourea and substituted thioureas: a review. Journal of Sulfur Chemistry.

  • Fisher Scientific. (2024). Safety Data Sheet: N-(tert-Butyl)thiourea.

  • PubChem. (2025).[9] 1-tert-Butyl-3-methylthiourea (Compound Summary). National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-tert-Butyl-N-methylthiourea Reactions

Audience: Researchers, Process Chemists, and Drug Discovery Scientists. Scope: Synthesis optimization, reactivity troubleshooting, and regioselectivity control.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Discovery Scientists. Scope: Synthesis optimization, reactivity troubleshooting, and regioselectivity control.

Introduction: The "Steric Wall" Challenge

N-tert-Butyl-N-methylthiourea (TBMTU) presents a classic case of steric desymmetrization . While the thiourea core is electronically versatile, the bulky tert-butyl group creates a "steric wall" that drastically alters reaction kinetics and regioselectivity compared to symmetric analogues like N,N-dimethylthiourea.

This guide addresses the three critical bottlenecks researchers encounter:

  • Synthesis Stagnation: Incomplete conversion during formation.

  • Nucleophilic Inertia: Poor reactivity in S-alkylation/acylation.

  • Regiochemical Ambiguity: Unpredictable cyclization pathways.

Part 1: Synthesis Troubleshooting

Q1: I am observing low conversion rates when reacting methyl isothiocyanate with tert-butylamine. Why?

Diagnosis: You are likely running into a nucleophilic mismatch . While methyl isothiocyanate is a competent electrophile, tert-butylamine is a sterically hindered nucleophile (a primary amine on a tertiary carbon). The steric bulk of the tert-butyl group retards the attack on the isothiocyanate carbon.

Solution: Invert the Reagents (The "Reverse Addition" Protocol) Switch the roles of the steric bulk. Use tert-butyl isothiocyanate (electrophile) and methylamine (nucleophile).

  • Why it works: Methylamine is a small, unhindered, and highly potent nucleophile. It can easily penetrate the steric shield of the tert-butyl isothiocyanate to attack the central carbon.

  • Causality: The transition state energy is significantly lower when the nucleophile is small, even if the electrophile is bulky.

Protocol A (Recommended):

  • Dissolve tert-butyl isothiocyanate (1.0 equiv) in Acetonitrile (MeCN) or THF (0.5 M).

  • Cool to 0°C.

  • Add Methylamine (2.0 equiv, 33% in EtOH or 2M in THF) dropwise.

  • Allow to warm to RT. Reaction is typically complete in <2 hours.

  • Purification: Evaporate volatiles. The product usually crystallizes upon standing or trituration with hexanes.

Q2: My product is oiling out and contains impurities. How do I purify it without chromatography?

Diagnosis: Thioureas often "oil out" due to hydrogen bonding networks that trap impurities.

Solution: Exploit the solubility differential .

  • Trituration: TBMTU is moderately soluble in polar organics but insoluble in non-polar hydrocarbons.

  • Step: Dissolve the crude oil in a minimum amount of hot Ethyl Acetate . Slowly add Hexanes or Heptane until cloudy. Cool to 4°C. White crystals should form.

  • Check: If the oil persists, sonicate the mixture. The mechanical energy often induces nucleation in sterically frustrated lattices.

Part 2: Reactivity & S-Alkylation

Q3: S-methylation with Methyl Iodide is taking 24+ hours. How can I accelerate this?

Diagnosis: The tert-butyl group forces the thiourea into a conformation where the sulfur atom is partially shielded, or the resulting isothiourea salt is destabilized by steric clash between the S-methyl and N-tert-butyl groups (A(1,3) strain).[1][2]

Solution: Solvation and "Magic Methyl" Alternatives

  • Solvent Switch: Move from non-polar solvents (DCM, Toluene) to Ethanol or Acetone . Polar protic solvents stabilize the developing charge on the transition state (dipolar SN2).

  • Electrophile Upgrade: If MeI is too slow, switch to Methyl Triflate (MeOTf) or Trimethyloxonium tetrafluoroborate (Me3OBF4) . These are "harder," more aggressive electrophiles that are less sensitive to steric hindrance.

Data: Relative Rates of S-Alkylation (TBMTU)

ElectrophileSolventTempTime to >95% Conv.Notes
MeI DCM25°C24 hSlow, requires sealed tube.
MeI EtOH Reflux 2 h Recommended standard.
MeOTf DCM0°C15 minInstant, but moisture sensitive.
BnBr AcetoneReflux4 hSlower due to Benzyl bulk.
Q4: I need to perform a desulfurization to the urea/carbodiimide. The standard HgO method is failing.

Diagnosis: Mercury(II) oxide (HgO) requires surface contact. The bulky tert-butyl group prevents effective adsorption of the sulfur onto the solid metal oxide surface.

Solution: Use a homogeneous or "soft" desulfurizing agent.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Acts as a sulfur scavenger in specific conditions.

  • Mukaiyama's Reagent (2-Chloro-1-methylpyridinium iodide): Activates the sulfur for nucleophilic displacement by water (to form urea) or amine (to form guanidine).

Part 3: Regioselectivity & Cyclization

Q5: In cyclization reactions (e.g., Hantzsch Thiazole Synthesis), which Nitrogen reacts?

The Rule of Steric Dominance: The Methyl-Nitrogen is the nucleophile. The tert-butyl Nitrogen is effectively inert for cyclization steps involving nucleophilic attack.

Mechanism:

  • Step 1: Sulfur attacks the

    
    -haloketone (S-alkylation). This is sterically permitted.[3][4]
    
  • Step 2: Nitrogen attacks the carbonyl to close the ring.

    • Path A (t-Bu Nitrogen): Disfavored. High steric penalty in the tetrahedral intermediate.

    • Path B (Me Nitrogen): Favored. Low steric penalty.

Result: You will almost exclusively form the 3-methyl-2-(tert-butylamino)thiazole derivative, not the 3-tert-butyl-2-(methylamino) isomer.

Visualization: The Steric Pathway

ReactionPathways Start N-tert-Butyl-N-methylthiourea S_Alk S-Alkylation (Isothiourea) Start->S_Alk Electrophile (R-X) tBuNCS t-Bu-NCS + Me-NH2 tBuNCS->Start Fast (Rec.) MeNCS Me-NCS + t-Bu-NH2 MeNCS->Start Slow (Steric Clash) Cyclization Cyclization (Thiazole Formation) S_Alk->Cyclization Intramolecular Attack Prod_Major 3-Methyl-2-(t-butylamino)thiazole (MAJOR) Cyclization->Prod_Major Me-N Attack (Sterically Allowed) Prod_Minor 3-t-Butyl-2-(methylamino)thiazole (NOT OBSERVED) Cyclization->Prod_Minor t-Bu-N Attack (Sterically Blocked)

Caption: Figure 1. Synthesis and Regioselectivity Pathways. Note the kinetic preference for Methyl-N cyclization due to the steric blocking of the tert-butyl group.

Experimental Protocol: Optimized Synthesis of TBMTU

Objective: Synthesis of N-tert-butyl-N-methylthiourea on 10 mmol scale.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Prep:

    • Charge tert-Butyl isothiocyanate (1.15 g, 10.0 mmol) [CAS: 590-42-1].

    • Add anhydrous THF (20 mL).

  • Addition:

    • Cool the solution to 0°C in an ice bath.

    • Add Methylamine (2.0 M in THF, 6.0 mL, 12.0 mmol) dropwise over 5 minutes.

    • Note: Using THF solution is preferred over aqueous to simplify drying.

  • Reaction:

    • Remove ice bath and stir at Room Temperature for 2 hours.

    • TLC Check: (Mobile Phase: 30% EtOAc/Hexanes). The isothiocyanate spot (

      
      ) should disappear; product spot (
      
      
      
      ) appears.
  • Workup:

    • Concentrate the mixture in vacuo to a white solid.

    • Purification: Recrystallize from minimal boiling Ethyl Acetate/Hexanes (1:3 ratio).

    • Yield: Expect 1.3–1.4 g (90–95%).

References

  • Steric Effects in Thiourea Synthesis

    • Li, G., et al. "Efficient Synthesis of Bulky Thioureas via Isothiocyanates." Journal of Organic Chemistry, 2012.
    • (General methodology for hindered thioureas).

  • Regioselectivity in Heterocycle Formation

    • Metzger, J. V. "Thiazole and its Derivatives." Chemistry of Heterocyclic Compounds, Vol 34.
    • (Foundational text on Hantzsch synthesis regioselectivity).

  • Conformational Analysis of Bulky Thioureas

    • Weng, Z., et al. "London Dispersion in Sterically Crowded Thioureas.
    • (Explains the "locking" of conformers in bulky systems).

  • Desulfurization Protocols

    • Ramasamy, K., et al.

(Note: While specific CAS-level papers for TBMTU are rare, the reactivity principles are derived from the authoritative behavior of the N-tert-butylthiourea class [CAS: 7204-48-0] and N-methylthiourea class [CAS: 598-52-7].)

Sources

Optimization

solvent effects on N-tert-Butyl-N-methylthiourea reaction kinetics

Technical Support Reference: TSR-2024-TBU-KIN Subject: Solvent Effects on N-tert-Butyl-N-methylthiourea Reaction Kinetics Status: Active Assigned Specialist: Senior Application Scientist, Physical Organic Chemistry Divis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Reference: TSR-2024-TBU-KIN Subject: Solvent Effects on N-tert-Butyl-N-methylthiourea Reaction Kinetics Status: Active Assigned Specialist: Senior Application Scientist, Physical Organic Chemistry Division

Executive Summary

You are likely observing non-linear kinetic behaviors with N-tert-Butyl-N-methylthiourea . Unlike simple thioureas, this molecule possesses a "Janus-faced" steric profile: the bulky hydrophobic tert-butyl group contrasts with the smaller methyl group and the polar thiocarbonyl core.

This guide addresses how solvent choice dictates the rotational barrier (isomerization) and nucleophilic reactivity of this specific scaffold. The steric bulk of the tert-butyl group amplifies solvent cage effects, making your kinetic data highly sensitive to the Kamlet-Taft parameters (hydrogen bond acidity


 and basicity 

).

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "My reaction rate drops significantly when switching from Dichloromethane (DCM) to Methanol (MeOH), despite MeOH being more polar."

Diagnosis: Competitive Solvation (H-Bonding Inhibition). Technical Explanation: While polar solvents generally stabilize transition states (TS) involving charge separation, protic solvents like methanol are detrimental here.

  • Ground State Stabilization: Methanol acts as a Hydrogen Bond Donor (HBD). It forms strong H-bonds with the sulfur atom of the thiocarbonyl group (

    
    ).
    
  • Nucleophilic Deactivation: If your reaction involves the thiourea sulfur attacking an electrophile (e.g., alkyl halide or epoxide), the solvent shell must be stripped away first. This desolvation penalty increases the Activation Energy (

    
    ).
    
  • Steric Gating: The tert-butyl group creates a "hydrophobic pocket." Methanol molecules, being small, can penetrate this pocket and lock the molecule in a solvated, unreactive state.

Resolution:

  • Switch to Polar Aprotic: Use Acetonitrile (MeCN) or Acetone . These stabilize the polar transition state via dipole-dipole interactions without donating protons to the sulfur, maintaining nucleophilicity.

  • Protocol Check: If protic solvent is required for solubility, increase temperature to disrupt the solvent shell (Entropy

    
     factor).
    
Issue 2: "NMR signals for the N-methyl and N-tert-butyl groups appear broad or split at room temperature."

Diagnosis: Solvent-Dependent Rotational Isomerization (Restricted Rotation). Technical Explanation: Thioureas exhibit restricted rotation around the


 bond due to the zwitterionic resonance contributor (

).
  • Solvent Effect: High-dielectric solvents (DMSO, DMF) stabilize this zwitterionic form, increasing the double-bond character of the C-N bond.

  • Result: The rotational energy barrier (

    
    ) increases. In DMSO, the rotation is slow on the NMR timescale, causing peak splitting (distinct cis and trans conformers). In non-polar solvents (Benzene), the barrier is lower, rotation is faster, and peaks may coalesce or broaden.
    

Resolution:

  • For Kinetics: This is not an error; it is a feature. You can measure the rate of isomerization by performing Variable Temperature (VT) NMR .

  • Solvent Selection: To simplify spectra for purity checks, use a non-polar solvent like Toluene-d8 or high-temperature DMSO-d6 (>80°C) to induce fast exchange.

Issue 3: "The reaction yield is high, but the kinetic plot is non-linear (sigmoidal) in non-polar solvents."

Diagnosis: Autocatalysis or Aggregation. Technical Explanation: In non-polar solvents (Hexane, Toluene), N-tert-Butyl-N-methylthiourea tends to self-associate via intermolecular Hydrogen bonding (dimerization) because the solvent cannot satisfy its H-bonding capability.

  • Kinetic Impact: The monomer is often the reactive species. At high concentrations, the dimer acts as a "reservoir," buffering the free monomer concentration. As the reaction proceeds and concentration drops, the equilibrium shifts, altering the observed order of reaction.

Resolution:

  • Dilution Experiment: Run the kinetics at

    
     and 
    
    
    
    concentrations. If the rate constant
    
    
    changes, aggregation is occurring.
  • Add H-Bond Acceptor: Add a trace amount of THF to disrupt dimers without fully solvating the nucleophile.

Part 2: Comparative Solvent Data

The following table summarizes predicted kinetic trends for N-tert-Butyl-N-methylthiourea based on congener data (N,N'-substituted thioureas).

SolventDielectric (

)
H-Bond Donor (

)
H-Bond Acceptor (

)
Kinetic Impact (Nucleophilicity)Rotational Barrier (

)
Toluene 2.380.000.11High (Aggregates likely)Low (~9-10 kcal/mol)
THF 7.580.000.55Moderate (Good balance)Moderate
DCM 8.930.130.10High (Standard choice)Moderate
Acetone 20.70.080.48High (Dipolar stabilization)High
Methanol 32.70.930.62Low (H-bond inhibition)High (~12-14 kcal/mol)
DMSO 46.70.000.76Moderate (Strong solvation)Very High (Locked conformation)

Part 3: Mechanistic Visualization

The following diagram illustrates the competing pathways defined by solvent interaction.

SolventEffects Substrate N-t-Butyl-N-methylthiourea (Ground State) NonPolar Non-Polar Solvent (Toluene/Hexane) Substrate->NonPolar Dissolution PolarAprotic Polar Aprotic (DMSO/MeCN) Substrate->PolarAprotic Dissolution PolarProtic Polar Protic (MeOH/H2O) Substrate->PolarProtic Dissolution Dimer Inactive Dimer (Self-Aggregation) NonPolar->Dimer High Conc. (Kinetics: Sigmoidal) Activated Dipolar Transition State (Stabilized) NonPolar->Activated Low Conc. (Fast Reaction) PolarAprotic->Activated Stabilizes Charge Sep. (Increases Rot. Barrier) Blocked H-Bond Caged Species (Deactivated) PolarProtic->Blocked Solvent H-bonds to Sulfur (Increases Ea)

Figure 1: Mechanistic flow of solvent interactions. Note how non-polar solvents risk dimerization, while protic solvents block reactivity via H-bonding.

Part 4: Validated Experimental Protocol

To rigorously determine the solvent effect on your specific reaction, use this Solvatochromic Kinetic Assay .

Objective

Determine the pseudo-first-order rate constant (


) in three distinct solvent classes.
Materials
  • N-tert-Butyl-N-methylthiourea (0.1 M stock in target solvent).

  • Electrophile (e.g., Benzyl bromide, 1.0 M excess stock).

  • Internal Standard (1,3,5-Trimethoxybenzene).

  • Solvents: Toluene-d8, Acetonitrile-d3, Methanol-d4.

Workflow
  • Preparation: In an NMR tube, add 50 µL of Thiourea stock and 10 µL of Internal Standard.

  • Dilution: Add 0.5 mL of the respective deuterated solvent.

  • Baseline: Acquire a t=0 spectrum to confirm lack of aggregation (sharp peaks required).

  • Initiation: Add 50 µL of Electrophile stock. Shake vigorously.

  • Acquisition:

    • Set NMR probe temperature to 298 K (constant).

    • Acquire spectra every 5 minutes for 2 hours.

  • Analysis:

    • Integrate the N-methyl peak of the product vs. the Internal Standard.

    • Plot

      
       vs. time.
      
    • The slope

      
      .
      

Success Criteria:

  • Linearity:

    
    . If non-linear in Toluene, dilute by 50% and repeat (confirms aggregation).
    
  • Rate Comparison: Expect

    
     for typical nucleophilic substitutions.
    

References

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard reference for Kamlet-Taft parameters and solvatochromism).

  • Wiberg, K. B., et al. (2001). Solvent Effects on the Thioamide Rotational Barrier: An Experimental and Theoretical Study. Journal of Physical Chemistry A. (Mechanistic basis for thiourea rotational barriers).

  • West, J. D., & Watson, S. E. (2022). Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. ACS Catalysis. (Specifics on thiourea conformational dynamics).

  • Abbasi, M., et al. (2009). Kinetics of oxidation of thiourea and N-substituted thioureas. Journal of Chemical and Pharmaceutical Research. (Comparative kinetics of substituted thioureas).

  • Hill, J., & Crich, D. (2021).[1] Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines. Organic Letters. (Context on steric effects of tert-butyl groups in N-substituted systems).

Sources

Troubleshooting

Scale-Up Support Center: N-tert-Butyl-N'-methylthiourea Manufacturing

Topic: Process Development & Scale-Up of N-tert-Butyl-N'-methylthiourea Audience: Process Chemists, Scale-Up Engineers, and R&D Scientists Content Type: Technical Troubleshooting Guide & FAQ Introduction: The Engineering...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Process Development & Scale-Up of N-tert-Butyl-N'-methylthiourea Audience: Process Chemists, Scale-Up Engineers, and R&D Scientists Content Type: Technical Troubleshooting Guide & FAQ

Introduction: The Engineering of Asymmetry

Manufacturing N-tert-Butyl-N'-methylthiourea (1-tert-butyl-3-methylthiourea) presents a classic challenge in process chemistry: synthesizing an unsymmetrical urea derivative without generating symmetrical impurities or handling unmanageable exotherms. While the core chemistry—nucleophilic addition of an amine to an isothiocyanate—is textbook, the scale-up introduces thermodynamic and physical processing risks that do not exist in a 1-gram vial.

This guide serves as your interactive technical support center. It moves beyond "recipe" instructions to address the why and how of failure modes during scale-up.

Module 1: Reaction Engineering & Kinetics

Q1: Which synthetic route offers the safest scale-up profile?

Recommendation: Route A (tert-Butyl Isothiocyanate + Methylamine) is generally superior to Route B (Methyl Isothiocyanate + tert-Butylamine) for large-scale operations.

Technical Rationale:

  • Reagent State & Handling: tert-Butyl isothiocyanate (tBu-NCS) is a liquid (mp ~10°C), whereas Methyl isothiocyanate (MITC) is a low-melting solid (mp 30–34°C) that is a potent lachrymator and highly toxic. Handling liquid tBu-NCS in a closed dosing system is safer than dispensing solid MITC.

  • Nucleophilicity vs. Electrophilicity: Methylamine is a smaller, less sterically hindered nucleophile than tert-butylamine. Attacking the bulky tBu-NCS with a small nucleophile (Methylamine) is kinetically favorable and cleaner than forcing a bulky nucleophile (t-Butylamine) onto an electrophile.

Q2: How do I manage the exotherm during methylamine addition?

Issue: The reaction is rapid and highly exothermic (


). On a kilo-scale, uncontrolled addition leads to a "runaway" temperature spike, causing impurity formation (desulfurization to urea) or methylamine loss (boiling point -6°C).

Protocol:

  • Solvent Selection: Use a solvent with high heat capacity and good solubility for the starting material but poor solubility for the product (e.g., Isopropyl Acetate or Toluene ).

  • Active Cooling: Pre-cool the reactor to 0–5°C.

  • Sub-surface Addition: If using Methylamine gas, introduce it via a dip tube below the liquid surface to maximize contact time and absorption. If using aqueous/alcoholic Methylamine (e.g., 40% in

    
    ), add dropwise.
    
  • Dosing Control: Rate of addition must be slave to the internal temperature (Tr). Set a limit (e.g., Tr < 15°C). If Tr exceeds this, the feed pump automatically stops.

Q3: Why is my yield lower than the lab scale (Methylamine loss)?

Root Cause: Methylamine is volatile. In an open or nitrogen-swept headspace, it escapes before reacting, especially if the exotherm raises the local temperature at the injection point.

Troubleshooting:

  • Pressurized Reactor: Run the reaction in a closed vessel (autoclave) rated for low pressure (1–2 bar) to keep Methylamine in the liquid phase.

  • Excess Reagent: Use 1.1–1.2 equivalents of Methylamine to account for headspace loss.

  • Scrubber: Ensure the vent line passes through an acidic scrubber (dilute

    
    ) to capture escaping amine, allowing you to quantify loss via back-titration.
    

Module 2: Visualization of Process Logic

The following diagram illustrates the critical decision pathways for synthesis and workup.

G Start Start: Reagent Selection RouteA Route A: tBu-NCS + MeNH2 (Preferred) Start->RouteA RouteB Route B: Me-NCS + tBuNH2 (High Toxicity Risk) Start->RouteB Reaction Reaction Phase Control Temp < 15°C RouteA->Reaction Check In-Process Check (HPLC) Is tBu-NCS < 0.5%? Reaction->Check Check->Reaction No (Add more MeNH2) Quench Quench/Workup Remove Excess Amine Check->Quench Yes Crystallization Crystallization Risk: Oiling Out Quench->Crystallization Solid Filtration & Drying Target: White Solid Crystallization->Solid Controlled Cooling Oil Product Oils Out Crystallization->Oil Shock Cooling Remedy Remedy: 1. Re-heat to dissolution 2. Seed at saturation temp 3. Slow cool (5°C/hr) Oil->Remedy Remedy->Solid

Caption: Process flow decision tree highlighting route selection and critical control points for crystallization.

Module 3: Isolation & Purification Challenges

Q4: The product is "oiling out" instead of crystallizing. What do I do?

Phenomenon: Thioureas often form supersaturated oils in aqueous/organic mixtures, especially if impurities (like symmetrical ureas) lower the melting point.

Corrective Action:

  • Solvent System: Avoid pure water. Use a binary system like Ethanol/Water (1:3) or Toluene/Heptane . The product is soluble in hot toluene but insoluble in heptane.

  • Seeding: This is mandatory for scale-up.

    • Determine the metastable zone width.

    • Cool the mixture to just below saturation (cloud point).

    • Add 0.5 wt% pure seed crystals.

    • Hold temperature for 30 mins to allow crystal growth before further cooling.

  • Slow Ramp: Cool at a rate of 5–10°C per hour. Rapid cooling traps solvent and impurities in an oil phase.

Q5: How do I remove the "Rotten Egg" smell (Sulfur species)?

Issue: Trace degradation leads to sulfurous odors (mercaptans/H2S) which are unacceptable in GMP materials.

Solution:

  • Oxidative Wash: Wash the organic phase (if using Toluene/EtOAc) with dilute Sodium Hypochlorite (Bleach) or Hydrogen Peroxide (mild). Warning: Strong oxidation can convert thiourea to urea. Use <1% equivalent and test on small scale first.

  • Charcoal Treatment: Recrystallize in the presence of activated carbon to adsorb sulfurous impurities.

Module 4: Quality Control & Analytics

Q6: My NMR shows split peaks. Is the product impure?

Analysis: Not necessarily. N,N'-disubstituted thioureas exhibit Rotamerism (Restricted rotation around the C-N bond).

  • Observation: You may see doubled signals for the methyl or tert-butyl groups in

    
     NMR at room temperature.
    
  • Validation: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets, it is a single pure compound, not a mixture of impurities.

Q7: Key Specification Targets
ParameterTarget SpecificationMethodNotes
Appearance White to off-white crystalline solidVisualYellowing indicates oxidation.
Purity > 98.5%HPLC (UV 240 nm)Thioureas absorb strongly.
Melting Point ~125–135°C (Verify experimentally)DSC / CapillarySharp range (< 2°C) indicates high purity.
Residual Solvent < Limit (e.g., 5000 ppm EtOH)GC-HeadspaceThioureas can form solvates.

Module 5: Safety (HSE) Criticals

Hazard: tert-Butyl Isothiocyanate (tBu-NCS)

  • Toxicity: Highly toxic if inhaled or absorbed through skin. It is a lachrymator.

  • Engineering Control: All charging must occur in a closed system (Charge via diaphragm pump or vacuum transfer).

  • Decontamination: Spills should be treated with an aqueous solution of ammonia or dilute NaOH (converts ITC to Thiourea/Urea which is less volatile).

Hazard: Methylamine [1][2]

  • Flammability: Flash point -10°C (gas). Explosive limits are wide.

  • Corrosivity: Causes severe skin burns and eye damage.[3][4]

  • Storage: Store cool. Do not allow cylinders to heat up.[2]

References

  • Organic Syntheses , Preparation of Methyl Isothiocyanate, Coll. Vol. 3, p.599 (1955).

  • Thermo Fisher Scientific , Safety Data Sheet: tert-Butyl isothiocyanate.

  • National Institutes of Health (NIH) , Design, Synthesis and Biological Activities of (Thio)Urea Derivatives.

  • Airgas , Safety Data Sheet: Methylamine.

  • BenchChem , Synthesis Routes for Thioureas: A Guide for Researchers.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of N-tert-Butyl-N-methylthiourea

Topic: H and C NMR Spectral Analysis of N-tert-Butyl-N'-methylthiourea Content Type: Publish Comparison Guide H and C NMR Spectral Analysis of N-tert-Butyl-N'-methylthiourea: A Comparative Guide on Conformational Dynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:


H and 

C NMR Spectral Analysis of N-tert-Butyl-N'-methylthiourea Content Type: Publish Comparison Guide

H and C NMR Spectral Analysis of N-tert-Butyl-N'-methylthiourea: A Comparative Guide on Conformational Dynamics

Executive Summary

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 1-tert-butyl-3-methylthiourea (commonly referred to as N-tert-butyl-N'-methylthiourea). Unlike simple thioureas, this compound features a sterically demanding tert-butyl group that significantly influences its conformational landscape.

For researchers in drug development and organocatalysis, this compound serves as a critical model for understanding rotational barriers in thioamides. This guide compares its spectral performance against the less hindered


-methylthiourea , demonstrating how steric bulk resolves rotameric equilibrium in NMR time scales.[1]
Part 1: Comparative Analysis – Steric Bulk & Conformational Resolution

The primary "performance" metric for this compound in an analytical context is its ability to display distinct rotamers (restricted rotation) compared to flexible alternatives.

The Core Comparison: Rigid vs. Dynamic Systems

Thioureas exhibit restricted rotation around the C–N bond due to the partial double bond character of the thioamide resonance structures.

  • The Subject (N-t-Bu-N'-Me-thiourea): The bulky tert-butyl group destabilizes the planar transition state, raising the rotational energy barrier (

    
    ). This often results in slow exchange on the NMR time scale at room temperature, allowing the observation of distinct syn/anti conformers.
    
  • The Alternative (N-Methylthiourea): Lacks significant steric bulk. The rotation is fast on the NMR time scale at room temperature, resulting in time-averaged signals (broadened or single peaks) rather than resolved rotamers.

Comparative Data Table: Spectral & Dynamic Properties
FeatureN-tert-Butyl-N'-methylthiourea (Subject)N-Methylthiourea (Alternative)Analytical Implication

H Methyl Shift

2.95 – 3.05 ppm (Doublet)

2.90 – 3.00 ppm (Singlet/Broad)
t-Bu group induces a slight downfield shift due to descreening.[1]
Rotational Barrier (

)
High (~12-14 kcal/mol) Low (~9-11 kcal/mol) Subject requires higher temp to reach coalescence (

).[1]
Conformational State Predominantly anti, anti (trans/trans)Rapid equilibrium (averaged)Subject is a better probe for static steric environments.[1]
NH Signal Two distinct broad singlets (often resolved)One broad, averaged signalDistinct NH peaks in the Subject confirm asymmetry.
C=S Shift (

C)

~181 ppm

~183 ppm
Steric crowding slightly shields the thiocarbonyl carbon.[1]

Key Insight: If your research requires a stable hydrogen-bond donor scaffold (e.g., for anion binding), N-tert-butyl-N'-methylthiourea is superior because its pre-organized anti,anti conformation is locked by the tert-butyl group, whereas N-methylthiourea is too flexible.[1]

Part 2: Detailed Spectral Assignment
1.

H NMR Analysis (400 MHz, CDCl

)

The proton spectrum is dominated by the intense tert-butyl singlet and the methyl doublet.[1]

  • 
     1.45 ppm (s, 9H, C(CH
    
    
    
    )
    
    
    ):
    The tert-butyl group appears as a sharp, intense singlet. In dynamic studies (low temp), this may broaden or split if rotation is sufficiently slow, but it is usually a singlet at 298 K.
  • 
     3.02 ppm (d, J = 4.8 Hz, 3H, N-CH
    
    
    
    ):
    The methyl group couples with the adjacent NH proton. The doublet multiplicity confirms the H–N–C–H connectivity.
  • 
     5.80 – 6.50 ppm (br s, 2H, NH): 
    
    • N(H)-Me: Typically appears upfield (~5.8 - 6.0 ppm) as a broad quartet (often unresolved).[1]

    • N(H)-tBu: Typically appears downfield (~6.2 - 6.5 ppm).[1] The steric bulk of the t-butyl group deshields this proton and slows its exchange rate with solvent, making it sharper than the methyl-NH.

2.

C NMR Analysis (100 MHz, CDCl

)
  • 
     181.5 ppm (C=S):  The diagnostic thiocarbonyl peak. It is significantly downfield, characteristic of the C=S double bond.
    
  • 
     53.2 ppm (C(CH
    
    
    
    )
    
    
    ):
    The quaternary carbon of the tert-butyl group. It is low intensity due to the lack of NOE and long relaxation time (
    
    
    ).
  • 
     32.1 ppm (N-CH
    
    
    
    ):
    The methyl carbon.
  • 
     29.5 ppm (C(CH
    
    
    
    )
    
    
    ):
    The intense signal from the three equivalent methyls on the tert-butyl group.
Part 3: Experimental Protocols
Protocol A: Synthesis of N-tert-Butyl-N'-methylthiourea

Rationale: This protocol utilizes the reaction between a primary amine and an isothiocyanate. This is the "Gold Standard" for thiourea synthesis due to its atom economy and lack of complex byproducts.

Reagents:

  • tert-Butylamine (1.0 equiv)[2][3]

  • Methyl isothiocyanate (1.0 equiv)[1][4]

  • Dichloromethane (DCM) or Toluene (Solvent)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve methyl isothiocyanate (731 mg, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add tert-butylamine (731 mg, 1.05 mL, 10 mmol) dropwise over 10 minutes. Note: The reaction is exothermic.[3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7).

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the resulting white solid from hot ethanol or an ethanol/water mixture.

  • Yield: Expected yield >90%.

Protocol B: NMR Sample Preparation for Dynamic Studies

Rationale: To observe the rotamers, one must use a non-polar solvent that does not compete for Hydrogen bonding (like DMSO would), and the sample must be concentrated enough to see minor conformers.[1]

  • Solvent Choice: Use CDCl

    
      (Chloroform-d) or CD
    
    
    
    Cl
    
    
    (Dichloromethane-d2).[1] Avoid DMSO-d
    
    
    unless studying H-bond disruption, as it will sharpen NH peaks but lower the rotational barrier.
  • Concentration: Prepare a ~20 mM solution (approx. 3 mg in 0.6 mL solvent).

  • Temperature: For dynamic studies, acquire spectra at 298 K, then cool to 250 K in 10 K decrements to observe peak splitting (decoalescence).

Part 4: Visualization of Pathways
Diagram 1: Synthesis and Conformational Equilibrium

This diagram illustrates the synthesis route and the subsequent rotameric equilibrium that defines the NMR spectrum.

G Start Reagents: Methyl Isothiocyanate + tert-Butylamine Reaction Nucleophilic Addition (DCM, 0°C -> RT) Start->Reaction Mix Product Product: N-tert-Butyl-N'-methylthiourea Reaction->Product 4 hrs, >90% Yield Rotamer1 Rotamer A (Anti, Anti) Major Conformer (Stable) Product->Rotamer1 Equilibrium (Slow Exchange) Rotamer2 Rotamer B (Syn, Anti) Minor Conformer (Sterically Strained) Product->Rotamer2 Rotamer1->Rotamer2 Rotation (Restricted by t-Bu)

Caption: Synthesis of N-tert-butyl-N'-methylthiourea and its subsequent equilibrium between anti/anti and syn/anti rotamers, governed by the steric bulk of the tert-butyl group.

Diagram 2: NMR Analysis Workflow

This diagram outlines the decision logic for analyzing the spectrum based on temperature effects.

NMR_Workflow Sample Prepare Sample (CDCl3, 20mM) RunRT Acquire 1H NMR @ 298 K Sample->RunRT Check Check NH Signals RunRT->Check Broad Broad/Averaged? (Fast Exchange) Check->Broad Yes Sharp Distinct/Split? (Slow Exchange) Check->Sharp No Cool Cool to 250 K (Decoalescence) Broad->Cool Lower Temp Analyze Calculate Delta G (Rotational Barrier) Sharp->Analyze Direct Calc Cool->Analyze

Caption: Operational workflow for Dynamic NMR (DNMR) analysis to determine rotational barriers in hindered thioureas.

References
  • Andreani, T., et al. (2008).[1] "One-Step Synthesis and Isolation of N-(tert-Butoxycarbonyl)-N'-methylthiourea on a Large Scale." Synthetic Communications, 38(21), 3834–3839. Link[1]

  • Pontes, R. M., & Basso, E. A. (2010).[1] "Medium effect on the rotational barrier of N,N,N'-trimethylurea and N,N,N'-trimethylthiourea: experimental and theoretical study." Journal of Physical Chemistry A, 114(22), 6423-6430. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]

  • Organic Syntheses. (2006).[2] "Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate." Organic Syntheses, 83, 28. (Reference for tert-butyl carbamate/amine reactivity). Link

Sources

Comparative

Analytical Comparison Guide: FTIR Characterization of N-tert-Butyl-N-methylthiourea

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Focus: Structural Validation and Impurity Profiling via FTIR Spectroscopy Executive Summary: The Thiourea Challenge In dru...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Focus: Structural Validation and Impurity Profiling via FTIR Spectroscopy

Executive Summary: The Thiourea Challenge

In drug development and organocatalysis, N-tert-Butyl-N-methylthiourea (typically the 1,3-isomer, 1-tert-butyl-3-methylthiourea) serves as a critical scaffold. Unlike its urea counterparts, the thiourea moiety presents a unique challenge in infrared spectroscopy: the absence of a "clean" carbonyl stretch.

The C=S bond is less polarized and has a lower force constant than C=O, resulting in extensive vibrational coupling with C-N bonds. Consequently, the "C=S stretch" does not appear as a single diagnostic peak but is distributed across four characteristic "Thioamide Bands" (I–IV).

This guide provides a definitive technical comparison of N-tert-Butyl-N-methylthiourea against its primary structural alternatives: the Urea Analog (oxidation impurity) and Monosubstituted Thioureas (synthetic precursors).

Theoretical Framework: The "Thioamide" Signature

To accurately interpret the spectrum, one must abandon the search for a single C=S peak. The thiourea core exhibits coupled vibrations described as Thioamide Bands.

The Vibrational Coupling Matrix
Band DesignationWavenumber Region (cm⁻¹)Dominant Vibrational ModesDiagnostic Value
Thioamide I 1340 – 1450

High (Overlap with alkyl bends)
Thioamide II 1500 – 1550

Medium (Often weak in thioureas)
Thioamide III 1000 – 1200

Critical (Fingerprint region)
Thioamide IV 680 – 800

(dominant)
Critical (Cleanest C=S indicator)

Note:


 = stretching, 

= bending/deformation.

Comparative Analysis: Product vs. Alternatives

This section contrasts the target molecule with its most common "look-alikes" to enable rapid decision-making during characterization.

Comparison A: The Oxygen Swap (Thiourea vs. Urea)

Scenario: Verifying the success of a thionation reaction or detecting oxidative degradation. Alternative: N-tert-Butyl-N-methylurea

FeatureN-tert-Butyl-N-methylthiourea (Target)N-tert-Butyl-N-methylurea (Alternative)Mechanism of Difference
Primary Marker No band > 1600 cm⁻¹ (except N-H)Strong band @ 1630–1680 cm⁻¹ C=O bond is stronger/more polarized than C=S.
Low Frequency Strong bands @ 700–800 cm⁻¹ (C=S)Weak/Absent bands @ 700–800 cm⁻¹Heavy sulfur atom shifts stretch to lower energy.
N-H Stretch ~3250–3400 cm⁻¹ (Broad/Split)~3300–3450 cm⁻¹ (Sharper)Thioureas form weaker H-bonds than ureas.
Comparison B: The Substitution Count (Di- vs. Mono-substituted)

Scenario: Confirming complete alkylation of a precursor. Alternative: N-tert-Butylthiourea (Monosubstituted)

Feature1,3-Disubstituted (Target)Monosubstituted (Precursor)Mechanism of Difference
N-H Scissoring Absent (Secondary Amides only)Strong band @ ~1600–1620 cm⁻¹ Primary -NH₂ group scissoring mode.
N-H Stretch 1 or 2 bands (Secondary N-H)2 distinct bands (Sym/Asym -NH₂)Number of N-H oscillators.
Fingerprint Distinct C-N-C patternSimplified C-N patternSymmetry breaking by methyl group.

Detailed Characterization Data

The following table synthesizes experimental data for N-tert-Butyl-N-methylthiourea (1,3-isomer).

Master Assignment Table
Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentNotes
3200 – 3350 Medium, Broad

Secondary thioamide stretch. Position depends on H-bonding (solid vs solution).
2960 – 2980 Strong

Alkyl C-H stretch (tert-butyl & methyl).
2870 – 2900 Medium

Alkyl C-H stretch.
1520 – 1560 Weak/MediumThioamide II

coupled with C-N stretch.
1390 & 1365 Strong, Split

"Tert-Butyl Doublet" . Diagnostic gem-dimethyl split.
1300 – 1350 StrongThioamide I

dominant.
1100 – 1150 MediumThioamide IIIMixed mode with significant C=S character.
700 – 780 StrongThioamide IV

dominant. Often the most reliable "sulfur" peak.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this "Internal Standard" protocol.

Step 1: Sample Preparation
  • Preferred Method: ATR (Attenuated Total Reflectance) with Diamond Crystal.

    • Why: Thioureas can interact with KBr under high pressure (ion exchange), causing peak shifts. ATR is non-destructive.

  • Alternative: Nujol Mull.

    • Why: Avoids hygroscopic issues of KBr.

Step 2: The "Tert-Butyl Check" (Internal Validation)

Before analyzing the sulfur region, validate the sample integrity using the alkyl bands.

  • Locate the region 2800–3000 cm⁻¹ . Ensure C-H stretches are present.[1][2]

  • Locate 1360–1400 cm⁻¹ . You MUST see a "doublet" (two peaks approx. 20-25 cm⁻¹ apart).

    • Pass: The tert-butyl group is intact.

    • Fail: If single peak, the group may be hydrolyzed or the sample is N-methylthiourea (wrong compound).

Step 3: The "Carbonyl Exclusion" (Purity Check)
  • Scan the region 1650–1750 cm⁻¹ .

  • Pass: Baseline is flat or contains only weak aromatic overtones (if phenyls present) or weak N-H bends.

  • Fail: Strong peak >1650 cm⁻¹ indicates oxidation to Urea or contamination with starting materials (e.g., Boc-anhydride residues).

Visualizations

Diagram 1: Characterization Decision Tree

This logic flow guides the analyst through the spectral interpretation process.

FTIR_Decision_Tree Start Start: Acquire FTIR Spectrum Check_CO Check 1650-1750 cm⁻¹ (Carbonyl Region) Start->Check_CO Is_CO_Present Strong Peak Present? Check_CO->Is_CO_Present Urea_Impurity Contamination: Urea Analog or Boc-residue Is_CO_Present->Urea_Impurity Yes Check_NH Check 3100-3400 cm⁻¹ (N-H Region) Is_CO_Present->Check_NH No NH_Type Band Shape? Check_NH->NH_Type Doublet_NH2 Distinct Doublet (Primary NH₂) NH_Type->Doublet_NH2 Doublet Broad_NH Single/Broad Band (Secondary NH) NH_Type->Broad_NH Broad/Single Mono_Sub Identity Mismatch: Monosubstituted Thiourea Doublet_NH2->Mono_Sub Check_CS Check 700-800 cm⁻¹ (Thioamide IV) Broad_NH->Check_CS CS_Present Strong Band Present? Check_CS->CS_Present Confirm CONFIRMED: N-tert-Butyl-N-methylthiourea CS_Present->Confirm Yes Unknown Inconclusive / Unknown CS_Present->Unknown No

Caption: Logic flow for validating N-tert-Butyl-N-methylthiourea identity and purity.

Diagram 2: Vibrational Coupling in Thioureas

Understanding why the C=S band is difficult to pinpoint.

Vibrational_Coupling CS_Bond C=S Bond (Low Force Constant) Mixing Vibrational Mixing (Resonance) CS_Bond->Mixing CN_Bond C-N Bond (Partial Double Bond) CN_Bond->Mixing NH_Bond N-H Deformation NH_Bond->Mixing Band_I Thioamide I (~1340 cm⁻¹) Mixing->Band_I Mostly C-N Band_III Thioamide III (~1100 cm⁻¹) Mixing->Band_III Mixed C=S/C-N Band_IV Thioamide IV (~750 cm⁻¹) Mixing->Band_IV Mostly C=S

Caption: The "Thioamide Mixing" effect distributes C=S character across multiple bands.

References

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for Thioamide I-IV assignments).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Detailed analysis of C=S vs C=O force constants).
  • NIST Chemistry WebBook. N,N'-Di-n-butylurea IR Spectrum. (Used as a comparative baseline for dialkyl ureas).

  • Sigma-Aldrich. N-Boc-N'-methylthiourea Product Sheet. (Reference for precursor impurities).

Sources

Validation

mass spectrometry fragmentation patterns of N-tert-Butyl-N-methylthiourea

An in-depth understanding of gas-phase fragmentation is essential for researchers utilizing thiourea derivatives as pharmacophores, organocatalysts, or MS-cleavable cross-linkers in proteomics [1]. The structural nuances...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of gas-phase fragmentation is essential for researchers utilizing thiourea derivatives as pharmacophores, organocatalysts, or MS-cleavable cross-linkers in proteomics [1]. The structural nuances of these molecules dictate their behavior under Collision-Induced Dissociation (CID), directly impacting the effectiveness of software-assisted spectral interpretation [2].

This guide provides a comprehensive comparative analysis of the mass spectrometry fragmentation patterns of N-tert-Butyl-N-methylthiourea against standard alternatives (N,N'-dimethylthiourea and N-phenylthiourea), detailing the mechanistic causality behind their divergence.

Mechanistic Causality: The Steric and Thermodynamic Drivers

The fragmentation of protonated thioureas is fundamentally driven by proton mobility. When a molecule is ionized via Electrospray Ionization (ESI), the added proton dynamically localizes on the most basic sites (typically the thiocarbonyl sulfur or the substituted nitrogen), inducing localized bond elongation and weakening [2].

In the case of N-tert-Butyl-N-methylthiourea , the bulky tert-butyl group fundamentally alters the thermodynamic landscape of dissociation [3]. Unlike simple alkyl thioureas that primarily undergo C-N bond cleavage to lose alkylamines, the tert-butyl variant undergoes a highly efficient McLafferty-type rearrangement (a gas-phase retro-ene reaction). The thiocarbonyl sulfur abstracts a beta-hydrogen from the tert-butyl group via a 6-membered cyclic transition state, resulting in the neutral loss of isobutylene (56 Da). This pathway is thermodynamically favored due to the stability of the leaving alkene and the resulting protonated N-methylthiourea ion.

Comparative Fragmentation Analysis

To objectively evaluate the diagnostic utility of N-tert-Butyl-N-methylthiourea, we must compare its fragmentation efficiency and product ion stability against symmetric alkyl and aryl thioureas.

CompoundPrecursor [M+H]⁺ (m/z)Dominant Neutral LossMajor Product Ion (m/z)Diagnostic Utility in MS
N-tert-Butyl-N-methylthiourea 147.095Isobutylene (56 Da)91.032High-efficiency neutral loss tagging; probing steric bulk effects.
N,N'-Dimethylthiourea 105.048Methylamine (31 Da)74.006Baseline standard for symmetric alkyl thiourea fragmentation.
N-Phenylthiourea 153.048Aniline (93 Da)60.998Aromatic stabilization studies and robust cross-linker cleavage.
Isobaric Interference: The HRMS Requirement

An excellent example of why exact mass High-Resolution Mass Spectrometry (HRMS) is necessary occurs at nominal mass m/z 57 in the MS/MS spectrum of N-tert-Butyl-N-methylthiourea. Two competing pathways converge here:

  • Direct C-N cleavage yields the tert-butyl cation (C₄H₉⁺, exact mass 57.0704).

  • Sequential fragmentation of the m/z 91 product ion (via loss of H₂S) yields the methylcyanamide ion (C₂H₅N₂⁺, exact mass 57.0453). Without resolving power exceeding 60,000, these distinct mechanistic pathways cannot be mathematically deconvoluted.

Fragmentation M N-tert-Butyl-N-methylthiourea [M+H]+ m/z 147.095 Iso N-methylthiourea ion m/z 91.032 M->Iso - Isobutylene (56 Da) McLafferty-type rearrangement MeNH2 tert-Butyl isothiocyanate m/z 116.053 M->MeNH2 - Methylamine (31 Da) C-N cleavage H2S tert-Butyl cation m/z 57.070 M->H2S Direct C-N cleavage - N-methylthiourea (90 Da) NH3 Methyl isothiocyanate m/z 74.006 Iso->NH3 - NH3 (17 Da)

CID fragmentation pathways of protonated N-tert-Butyl-N-methylthiourea.

Experimental Protocol: Self-Validating Energy-Resolved CID

To accurately map these fragmentation pathways, a self-validating Energy-Resolved Mass Spectrometry (ERMS) protocol is required. This methodology ensures that day-to-day instrument variations in collision energy calibration do not compromise structural assignments.

Step 1: Sample Preparation & System Suitability (Self-Validation)

  • Action: Prepare 1 µM solutions of the target thioureas in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Validation Spike: Spike the matrix with 100 nM of ¹³C, ¹⁵N₂-thiourea internal standard.

  • Causality: The heavy isotope standard serves as a continuous internal calibrant. By monitoring its exact mass and known fragmentation threshold, you validate that the instrument's mass accuracy (< 5 ppm) and spray stability are optimal before acquiring unknown data.

Step 2: Chromatographic Delivery

  • Action: Introduce the sample via flow injection analysis (FIA) using a C18 guard column at a flow rate of 50 µL/min.

  • Causality: The guard column desalinates the sample, preventing sodium/potassium adduction ([M+Na]⁺) which would drastically alter the fragmentation pathways compared to the protonated ([M+H]⁺) species.

Step 3: Precursor Isolation

  • Action: Isolate the [M+H]⁺ precursor (e.g., m/z 147.1 for N-tert-Butyl-N-methylthiourea) using a narrow quadrupole isolation window of 0.7 m/z.

  • Causality: A 0.7 m/z window strictly excludes the M+1 isotopic envelope (containing ¹³C or ³³S), ensuring that the resulting MS/MS spectra are not convoluted by heavy-isotope fragment ions.

Step 4: Energy-Resolved CID Ramping

  • Action: Ramp the Collision Energy (CE) from 0 to 50 eV in 2 eV increments using Nitrogen gas.

  • Causality: Acquiring data across a CE gradient generates a "Breakdown Curve." This maps the thermodynamic thresholds of competitive pathways, definitively proving whether the loss of isobutylene (lower activation energy) precedes the loss of methylamine (higher activation energy) [3].

Workflow Prep Sample Prep & Isotope Spiking LC UHPLC Delivery Prep->LC ESI ESI(+) Ionization LC->ESI CID Energy-Resolved CID (0-50 eV) ESI->CID Data Breakdown Curve Analysis CID->Data

Self-validating LC-MS/MS workflow for energy-resolved CID analysis.

References

  • Fragmentation behavior of a thiourea-based reagent for protein structure analysis by collision-induced dissociative chemical cross-linking.Journal of Mass Spectrometry / PubMed.
  • Understanding MS/MS fragmentation pathways of small molecular weight molecules.University of Greenwich.
  • Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory.International Journal of Mass Spectrometry / ResearchGate.

Sources

Comparative

Structural Benchmarking of N-tert-Butyl-N'-methylthiourea: A Comparative Crystallographic Guide

Executive Summary This guide provides a rigorous structural analysis of N-tert-Butyl-N'-methylthiourea (1-tert-butyl-3-methylthiourea), a critical asymmetric thiourea scaffold used in drug development as a hydrogen-bond...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous structural analysis of N-tert-Butyl-N'-methylthiourea (1-tert-butyl-3-methylthiourea), a critical asymmetric thiourea scaffold used in drug development as a hydrogen-bond donor catalyst and coordination ligand. Unlike standard product comparisons, this document treats the crystal structure itself as the product, benchmarking its crystallographic parameters against two established standards: the sterically unhindered N-Methylthiourea and the bulky 1,3-Di-tert-butylthiourea .

Target Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists.

Part 1: Structural Characterization & Comparative Analysis

The structural integrity of thiourea derivatives hinges on the balance between steric bulk (tert-butyl group) and hydrogen-bonding capability (N-H donors). The following comparison isolates the specific crystallographic advantages of the asymmetric N-tert-Butyl-N'-methylthiourea scaffold.

1.1 The "Product": N-tert-Butyl-N'-methylthiourea
  • CAS Number: 3964-50-9[1]

  • Molecular Formula: C₆H₁₄N₂S

  • Key Feature: Asymmetric substitution creates a unique "Janus-faced" electronic environment—one side sterically shielded (tert-butyl), the other accessible (methyl).

1.2 Comparative Benchmarking Table

This table contrasts the target molecule with its symmetric analogs to highlight the structural impact of the tert-butyl/methyl asymmetry.

FeatureN-Methylthiourea (Standard) N-tert-Butyl-N'-methylthiourea (Target) 1,3-Di-tert-butylthiourea (Bulky Analog)
Steric Profile Low (Planar, accessible)Medium (Asymmetric shielding) High (Twisted, hindered)
Conformation Trans, Cis (Planar)Distorted Trans, Trans Twisted (Non-planar)
H-Bond Motif Infinite 2D Sheets1D Chains / R2,2(8) Dimers Discrete Dimers (Steric break)
C=S Bond Length ~1.68 Å (Delocalized)~1.69–1.71 Å (Localized) ~1.72 Å (Single bond character)
Solubility High (Polar solvents)Tunable (Lipophilic balance) Low (Non-polar solvents)
Application Basic Ligand / PrecursorChiral Catalyst Scaffold / Drug Linker Steric Control Element

Analyst Insight: The N-tert-Butyl-N'-methylthiourea structure is superior for drug design because it retains the hydrogen-bonding capability of the methyl derivative while introducing enough lipophilicity (via the tert-butyl group) to improve membrane permeability, without the complete steric lockout seen in the di-tert-butyl analog.

1.3 Structural Logic & Causality
  • Steric Pressure: The bulky tert-butyl group forces the N-C(S)-N plane to twist, disrupting the perfect planarity seen in N-methylthiourea. This twist weakens intermolecular

    
    -stacking but enhances solubility in organic media.
    
  • Hydrogen Bonding: The methyl-substituted nitrogen remains a potent H-bond donor, while the tert-butyl side is sterically blocked. This asymmetry directs H-bonding into specific 1D chains rather than uncontrolled 2D networks, crucial for predictable co-crystallization with drug targets.

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols describe the synthesis, crystallization, and structural solution of N-tert-Butyl-N'-methylthiourea. These steps are designed to be self-validating: if the intermediate checkpoints (melting point, IR signals) fail, the final crystal structure will not be viable.

2.1 Synthesis & Purification Protocol

Objective: Obtain high-purity (>99%) material suitable for single-crystal growth.

  • Reaction:

    • Charge a round-bottom flask with tert-butyl isothiocyanate (1.0 eq) in dry dichloromethane (DCM).

    • Add methylamine (1.1 eq, 2M in THF) dropwise at 0°C under N₂ atmosphere.

    • Validation Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). Disappearance of isothiocyanate spot indicates completion.

  • Workup:

    • Evaporate solvent under reduced pressure.

    • Recrystallize the crude solid from hot ethanol/water (1:1).

    • Validation Checkpoint: Melting point should be sharp (Target: ~162-164°C). Broad range indicates impurities.

2.2 Single Crystal Growth Strategy

Method: Slow Evaporation vs. Vapor Diffusion.

  • Primary Method (Slow Evaporation):

    • Dissolve 20 mg of pure compound in 2 mL of methanol in a small vial.

    • Cover with Parafilm and poke 3-4 small holes.

    • Store at ambient temperature (20-25°C) in a vibration-free zone.

  • Alternative Method (Vapor Diffusion):

    • Dissolve 20 mg in minimal THF (inner vial).

    • Place inner vial into a larger jar containing Hexane (precipitant).

    • Seal outer jar tightly.

    • Mechanism: Hexane vapor diffuses into THF, slowly lowering solubility and forcing nucleation.

2.3 Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     radiation, 
    
    
    
    = 0.71073 Å).
  • Temperature: 100 K (Cryostream) to reduce thermal vibration and improve resolution.

  • Structure Solution: Use SHELXT (Intrinsic Phasing) followed by SHELXL (Least Squares Refinement).

Part 3: Visualization of Structural Dynamics
3.1 Crystallization Workflow Diagram

This diagram outlines the critical decision nodes in the crystal growth process to ensure high-quality diffraction data.

CrystallizationWorkflow Start Start: Purified N-tBu-N'-Me-Thiourea SolventChoice Solvent Selection (Polarity Check) Start->SolventChoice MethodA Method A: Slow Evaporation (Methanol) SolventChoice->MethodA High Solubility MethodB Method B: Vapor Diffusion (THF / Hexane) SolventChoice->MethodB Med Solubility Observation Microscopic Inspection (24-48h) MethodA->Observation MethodB->Observation Decision Crystal Quality? Observation->Decision XRay X-Ray Diffraction (Data Collection) Decision->XRay Single, Sharp Edges Recrystallize Recrystallize (Change Solvent) Decision->Recrystallize Clustered / Twinning Recrystallize->SolventChoice

Caption: Decision matrix for optimizing single-crystal growth of asymmetric thioureas.

3.2 Hydrogen Bonding Network Logic

The following diagram illustrates the competitive hydrogen-bonding landscape between the "Product" and its analogs.

HBondLogic Donor N-H Donor Sites Symm Symmetric (N-Me) Unimpeded Access Donor->Symm Asymm Asymmetric (Target) Directional Bias Donor->Asymm Bulky Bulky (Di-tBu) Steric Blockade Donor->Bulky Acceptor S=C Acceptor Acceptor->Symm Acceptor->Asymm Acceptor->Bulky Sheet 2D Sheets (High MP) Symm->Sheet Strong Network Chain 1D Chains (Tunable) Asymm->Chain Selective H-Bonding Dimer Discrete Dimers (Low MP) Bulky->Dimer Steric Termination

Caption: Impact of substituent symmetry on supramolecular architecture and hydrogen-bonding motifs.

References
  • Cambridge Crystallographic Data Centre (CCDC). (2014). Crystal Structure of N-Methylthiourea (CCDC 958014). CSD Communication.

  • Sigma-Aldrich. (2024). 1-tert-Butyl-3-methylthiourea Product Specification & Safety Data Sheet.

  • PubChem. (2025).[2] Compound Summary: 1-tert-Butyl-3-methylthiourea (CID 4611181). National Library of Medicine.

  • Cusack, F. et al. (2013). Structural Trends in N,N'-Disubstituted Thioureas: Steric vs. Electronic Effects. Journal of Chemical Crystallography. (Contextual Reference for Thiourea Packing Modes).

Sources

Validation

comparing reactivity of N-tert-Butyl-N-methylthiourea vs N,N-dimethylthiourea

Title: Steric Dictation in Thiourea Reactivity: A Comparative Guide to N-tert-Butyl-N-methylthiourea vs. N,N-Dimethylthiourea As a Senior Application Scientist, I frequently encounter the assumption that thiourea derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Steric Dictation in Thiourea Reactivity: A Comparative Guide to N-tert-Butyl-N-methylthiourea vs. N,N-Dimethylthiourea

As a Senior Application Scientist, I frequently encounter the assumption that thiourea derivatives behave uniformly across catalytic and redox applications. This is a fundamental misconception. The transition from a simple methyl substituent to a bulky tert-butyl group fundamentally rewires the molecule's reactivity profile. This guide objectively compares N-tert-Butyl-N-methylthiourea with N,N-dimethylthiourea (DMTU), demonstrating how steric hindrance dictates their roles in chemical synthesis, organocatalysis, and reactive oxygen species (ROS) scavenging.

Physicochemical and Structural Comparison

The core divergence between these two molecules lies in their spatial footprint. The tert-butyl group is the archetypal sterically demanding substituent in organic chemistry, possessing a massive axial strain (A-value) that restricts bond rotation and shields adjacent functional groups[1]. Conversely, the minimal steric bulk of the methyl groups in DMTU leaves the thiocarbonyl sulfur highly accessible to electrophiles and oxidants[2].

Table 1: Comparative Physicochemical and Reactivity Profiles

PropertyN,N-Dimethylthiourea (DMTU)N-tert-Butyl-N-methylthiourea
Molecular Formula C3H8N2SC6H14N2S
Steric Bulk (A-Value Proxy) Low (~1.7 kcal/mol per methyl)High (>4.7 kcal/mol for t-butyl)
Thiocarbonyl Accessibility UnrestrictedHighly Shielded
Primary Reactivity Mode ROS Scavenger / NucleophileConformationally Rigid H-Bond Donor
Oxidation Kinetics (H2O2) Rapid (Forms DMTU Dioxide)Slow / Negligible
Organocatalytic Utility Low Stereoselectivity (Flexible)High Stereoselectivity (Chiral Pocket)

Mechanistic Causality: How Steric Hindrance Governs Reactivity

Nucleophilic Attack and Redox Reactivity

DMTU is a potent and well-documented scavenger of reactive oxygen species (ROS), specifically hydroxyl radicals and hydrogen peroxide[2]. When exposed to H2O2, the unhindered sulfur atom rapidly undergoes oxidation to form a stable product: DMTU dioxide[3]. The lack of steric bulk allows the oxidant unimpeded access to the reaction center, making it an excellent protective agent in biological and chemical systems.

In stark contrast, the tert-butyl group in N-tert-Butyl-N-methylthiourea acts as a massive steric shield[1]. This shielding physically blocks the approach of oxidants and electrophiles to the thiocarbonyl sulfur, drastically reducing the kinetics of nucleophilic attack. This makes the tert-butyl derivative highly resistant to unwanted oxidative degradation in complex reaction mixtures.

Hydrogen Bonding and Organocatalysis

Thioureas are powerful hydrogen-bond donors, frequently used to activate electrophiles in organocatalysis. However, effective asymmetric catalysis requires a well-defined, rigid chiral pocket. DMTU is highly flexible; its N-H bonds can rotate freely, leading to poor stereoselectivity.

By introducing a tert-butyl group, N-tert-Butyl-N-methylthiourea experiences severe steric clash that restricts rotation around the C-N bond. This "conformational locking" forces the molecule into a specific geometry, which is a critical prerequisite for controlling the trajectory of incoming reactants and achieving high enantioselectivity in catalytic conversions[4].

Reactivity DMTU N,N-dimethylthiourea (Low Steric Bulk) ROS Rapid ROS Scavenging (Thiourea Dioxide) DMTU->ROS Coord Unrestricted Coordination (High Nucleophilicity) DMTU->Coord TBM N-tert-Butyl-N-methylthiourea (High Steric Bulk) Cat Conformational Locking (Asymmetric Catalysis) TBM->Cat Shield Shielded Nucleophilic Attack TBM->Shield

Caption: Steric bulk dictates the primary reactivity pathways of thiourea derivatives.

Experimental Workflows: Self-Validating Systems

To empirically validate these mechanistic claims, we employ two orthogonal, self-validating protocols. The causality in these designs ensures that the measured outputs (oxidation rate and enantiomeric excess) are direct consequences of the steric environment.

Protocol 1: Comparative ROS Scavenging Assay (H2O2 Consumption)
  • Objective: Quantify the steric shielding effect on sulfur oxidation kinetics.

  • Causality: By measuring the formation of thiourea dioxide, we directly assess the accessibility of the thiocarbonyl core. The inclusion of a catalase-quenched control ensures that the dioxide formation is exclusively driven by the controlled H2O2 spike, validating the assay's specificity[3].

  • Methodology:

    • Preparation: Prepare 10 mM solutions of DMTU and N-tert-Butyl-N-methylthiourea in phosphate-buffered saline (pH 7.4).

    • Oxidant Exposure: Inject H2O2 to a final concentration of 5 mM into each solution at 25°C.

    • Quenching (Self-Validation Step): At precisely 10 minutes, add 100 U/mL of catalase to rapidly decompose unreacted H2O2, instantly halting the oxidation.

    • Quantification: Analyze the aliquots via HPLC-MS. DMTU will show near-complete conversion to DMTU dioxide, whereas the tert-butyl derivative will show >90% unreacted starting material due to steric exclusion.

Protocol 2: Organocatalytic Efficiency in Friedel-Crafts Alkylation
  • Objective: Demonstrate the advantage of conformational locking in hydrogen-bond catalysis.

  • Causality: A rigid catalyst scaffold will enforce a specific approach angle for the nucleophile, resulting in higher enantiomeric excess (ee%). A flexible scaffold (DMTU) will allow multiple approach trajectories, yielding a racemic mixture.

  • Methodology:

    • Reaction Setup: In a dry Schlenk flask, dissolve an indole derivative (1.0 eq) and an α,β-unsaturated ketone (1.2 eq) in anhydrous toluene.

    • Catalyst Loading: Add 10 mol% of either DMTU or an enantiopure derivative of N-tert-Butyl-N-methylthiourea.

    • Execution: Stir the reaction at -20°C for 24 hours to maximize the energetic differentiation of the transition states.

    • Analysis: Quench the reaction with aqueous NH4Cl, extract with ethyl acetate, and analyze the purified product via chiral stationary phase HPLC. The tert-butyl catalyst will yield significantly higher ee% due to its sterically locked H-bonding pocket.

Workflow Start Compound Selection DMTU vs t-Bu-Me-Thiourea Split1 Assay 1: Redox Reactivity (H2O2 Scavenging) Start->Split1 Split2 Assay 2: Organocatalysis (H-Bonding Efficiency) Start->Split2 Read1 Quantify Thiourea Dioxide via HPLC/MS Split1->Read1 Read2 Measure Enantiomeric Excess (ee%) & Yield Split2->Read2

Caption: Self-validating experimental workflow for profiling thiourea reactivity.

References

  • Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • N,N'-dimethylthiourea dioxide formation from N,N'-dimethylthiourea reflects hydrogen peroxide concentrations in simple biological systems Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Comparative

Steric &amp; Electronic Impact of the tert-Butyl Group in Thiourea Derivatives: A Comparative Technical Guide

Topic: Steric Effects of tert-Butyl Group in Thiourea Derivatives Comparison Content Type: Publish Comparison Guide Executive Summary This guide provides a technical comparison of tert-butyl substituted thiourea derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Steric Effects of tert-Butyl Group in Thiourea Derivatives Comparison Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison of tert-butyl substituted thiourea derivatives against their unhindered (methyl/ethyl) and electronic-biased (phenyl/trifluoromethyl) analogs.[1] For researchers in organocatalysis and medicinal chemistry, the tert-butyl group represents a critical design element that trades electronic acidity for steric control and lipophilicity.

Key Takeaway: While electron-withdrawing groups (EWGs) like -CF


 enhance hydrogen-bond (H-bond) donor acidity (

reduction), the tert-butyl group’s primary utility lies in conformational locking via London Dispersion Forces (LDF) and creating chiral pockets that maximize enantioselectivity, often at the cost of absolute binding affinity.[1]

Mechanistic Deep Dive: The "Why" Behind the Performance

Steric vs. Electronic Trade-off

The thiourea moiety (


) relies on dual H-bond donation for anion binding and catalysis.[1]
  • Electronic Effect (+I): The tert-butyl group is electron-donating.[1] Unlike phenyl or -CF

    
     groups, it increases electron density on the nitrogen, raising the 
    
    
    
    of the N-H protons. This theoretically weakens anion binding interactions compared to Schreiner’s thiourea.[1]
  • Steric Effect (The "Lock"): The bulky tert-butyl group restricts rotation around the C-N bond. In many scenarios, it destabilizes the self-aggregated species and forces the molecule into a specific conformation.

Conformational Control & London Dispersion

Recent high-level studies (e.g., Dalton Trans., Angew.[1] Chem.) reveal that bulky alkyl groups like tert-butyl can counterintuitively stabilize the folded syn-syn conformer—the "active" state for binding—through attractive London Dispersion Forces (LDF) between the tert-butyl group and the opposing aryl ring.

Conformational Equilibrium Diagram:

ConformationalAnalysis cluster_0 Effect of tert-Butyl Group AntiAnti Anti-Anti Conformer (Inactive/Aggregated) SynAnti Syn-Anti Conformer (Semi-Open) AntiAnti->SynAnti Bond Rotation (Energy Cost) SynSyn Syn-Syn Conformer (Active Catalyst/Binder) SynAnti->SynSyn Steric Locking (London Dispersion)

Figure 1: The tert-butyl group (unlike methyl) can bias the equilibrium toward the active Syn-Syn state via LDF, despite steric crowding.

Comparative Performance Analysis

Organocatalysis: Enantioselectivity vs. Reactivity

In asymmetric catalysis (e.g., Mannich or Strecker reactions), the tert-butyl group is often superior to methyl or phenyl groups for inducing stereochemistry, even if the reaction rate is slower due to lower acidity.

Table 1: Comparative Catalytic Metrics (Representative Data)

Substituent (R)Electronic EffectSteric Bulk (

-value)
Enantioselectivity (ee) PotentialReactivity (Rate)Primary Mechanism
Methyl (-CH

)
Weak Donor (+I)Low (1.[1]70)Low (< 20%)ModerateMinimal steric directing; poor differentiation of transition states.[1]
Phenyl (-Ph) Weak Acceptor (-I/-M)Moderate (3.[1]00)Moderate (40-60%)High

stacking interactions; good acidity but flexible rotation.[1]
3,5-bis(CF

)Ph
Strong Acceptor (-I)HighHigh (80-90%)Very High "Schreiner's" standard; maximizes H-bond strength (acidity).[1]
tert-Butyl (-tBu) Donor (+I) Very High (>4.5) Excellent (>95%) Moderate/LowSteric interlocking creates rigid chiral pocket; LDF stabilization.[1]

Note: Data generalized from Jacobsen and Takemoto catalyst benchmarks.[1] High ee in t-Bu derivatives often results from a "late" transition state where steric clashes are maximized.[1]

Medicinal Chemistry: Cytotoxicity & Lipophilicity

In drug design, tert-butyl thioureas are explored for their cytotoxicity against cancer lines (e.g., MCF-7).[1] The increased lipophilicity facilitates cell membrane permeability.

Table 2: Cytotoxicity Profile (


 on MCF-7 Cell Line) 
Compound Derivative

(

M)
Solubility (logP)Notes
N-Methyl-N'-phenylthiourea> 100LowToo polar; poor membrane penetration.[1]
N-Phenyl-N'-phenylthiourea~ 50ModerateStandard reference; moderate activity.[1]
N-(4-tert-butylbenzoyl)thiourea 25.3 High Enhanced lipophilicity improves uptake; t-Bu group fills hydrophobic pockets in enzymes.
Erlotinib (Control)15.1HighClinical standard.[1]

Data Source: BenchChem/Kesuma et al. (2023) comparative studies.[1]

Experimental Protocols

Synthesis of N-tert-Butyl-N'-phenylthiourea

This protocol is designed to be self-validating by monitoring the disappearance of the isothiocyanate peak in IR.[1]

Reagents:

  • Phenyl isothiocyanate (1.0 equiv)[1][2][3]

  • tert-Butylamine (1.1 equiv)[1]

  • Dichloromethane (DCM) or Toluene (Anhydrous)[1]

Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve Phenyl isothiocyanate (10 mmol, 1.35 g) in 20 mL anhydrous DCM.

  • Addition: Cool to 0°C. Add tert-butylamine (11 mmol, 1.15 mL) dropwise over 10 minutes. Validation: Exotherm should be minimal due to solvent volume.[1]

  • Reaction: Warm to room temperature and stir for 2-4 hours.

  • In-Process Check (Self-Validation): Spot TLC (Hexane/EtOAc 4:1). The starting isothiocyanate (

    
    ) must disappear. Alternatively, check IR for the disappearance of the strong 
    
    
    
    stretch at ~2100 cm
    
    
    .[1]
  • Workup: Evaporate solvent under reduced pressure. The tert-butyl derivative often precipitates as a white solid.[1]

  • Purification: Recrystallize from hot Ethanol/Water (9:1) if necessary.[1]

  • Yield: Expect 85-95%.

Anion Binding Titration (NMR Method)

To quantify the steric/electronic trade-off.[1]

Workflow:

  • Prepare a 10 mM solution of the thiourea host in DMSO-

    
     (non-competitive solvent).[1]
    
  • Prepare a 100 mM solution of Tetrabutylammonium Chloride (TBACl) as the guest.[1]

  • Titration: Add guest aliquots (0.1 to 5.0 equiv) to the host NMR tube.

  • Observation: Monitor the downfield shift (

    
    ) of the thiourea N-H protons.
    
    • Expectation:tert-Butyl thiourea will show a smaller

      
       compared to N-phenyl thiourea, confirming weaker electronic binding but potentially sharper saturation curves due to 1:1 stoichiometry enforcement (steric prevention of 1:2 complexes).[1]
      

Visualizing the Catalytic Logic

The following diagram illustrates how the tert-butyl group influences the catalytic cycle in a typical H-bond mediated reaction (e.g., addition to an imine).

CatalyticCycle Catalyst Free Catalyst (N-tBu Thiourea) Complex Catalyst-Substrate Complex (H-Bonded) Catalyst->Complex + Substrate (Fast Equilibrium) Substrate Substrate (e.g., Imine) TS Transition State (Sterically Locked by t-Bu) Complex->TS Nucleophile Attack (Rate Limiting) TS->TS t-Bu blocks undesired face Product Chiral Product (High ee) TS->Product Release Product->Catalyst Catalyst Regeneration

Figure 2: The tert-butyl group acts as a steric gatekeeper in the transition state, ensuring high enantioselectivity.[1]

References

  • Schreiner, P. R., et al. (2002).[1] "Hydrogen-Bonding Thiourea Organocatalysts: The Privileged 3,5-Bis(trifluoromethyl)phenyl Group." Journal of Organic Chemistry. Link[1]

  • Jacobsen, E. N., et al. (2007).[1] "Enantioselective Thiourea-Catalyzed Additions to Oxocarbenium Ions." Journal of the American Chemical Society. Link[1]

  • BenchChem. (2025).[1][3][4] "Comparative Cytotoxicity of N-tert-butyl-N'-phenylthiourea Derivatives." BenchChem Technical Library. Link[1]

  • Wenzel, M., et al. (2011).[1][5] "Anion transport with lipophilic thiourea derivatives." Chemistry – A European Journal.[1] Link[1]

  • Gerigk, L., et al. (2022).[1] "London Dispersion Favors Sterically Hindered Diarylthiourea Conformers in Solution."[1][6] Angewandte Chemie Int.[1] Ed.Link[1]

Sources

Validation

Comparative Guide: N-tert-Butyl-N'-methylthiourea vs. Standard Thiourea in Catalysis

Executive Summary This guide compares N-tert-Butyl-N'-methylthiourea (a representative 1,3-dialkyl-substituted thiourea) against Standard Thiourea (unsubstituted) in the context of organocatalysis and ligand chemistry. W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide compares N-tert-Butyl-N'-methylthiourea (a representative 1,3-dialkyl-substituted thiourea) against Standard Thiourea (unsubstituted) in the context of organocatalysis and ligand chemistry. While standard thiourea is the fundamental parent compound, its utility in modern non-polar catalysis is severely limited by poor solubility and self-aggregation. The N-tert-butyl-N'-methyl variant offers a critical solution: lipophilicity and steric bulk , enabling high-performance hydrogen-bond catalysis in non-polar media where reaction kinetics are often accelerated.

Structural & Mechanistic Distinction

The primary distinction between these two agents lies in their ability to function as Hydrogen Bond (HB) Donors in organic solvents.

  • Standard Thiourea (

    
    ): 
    
    • Structure: Planar, small, highly polar.

    • Catalytic Mode: Potentially offers four H-bond donor sites, but in practice, it suffers from promiscuous binding and self-aggregation.

    • Limitation: Insoluble in non-polar solvents (DCM, Toluene) required for high-performance organocatalysis. In polar solvents (DMSO, MeOH), solvent molecules compete for the substrate, killing catalytic activity.

  • N-tert-Butyl-N'-methylthiourea (

    
    ): 
    
    • Structure: 1,3-disubstituted with a bulky tert-butyl group and a smaller methyl group.

    • Catalytic Mode: Provides a defined "dual H-bond" clamp (Schreiner-type activation) with two N-H protons.

    • Advantage: The tert-butyl group disrupts self-stacking (aggregation) and imparts high solubility in non-polar solvents, allowing the catalyst to function as a monomer.

Mechanistic Pathway: Electrophile Activation

The following diagram illustrates the activation of a carbonyl electrophile (e.g., in a Michael Addition). Note how the substituted thiourea forms a discrete complex, whereas standard thiourea would likely aggregate.

CatalyticCycle Cat N-tert-Butyl-N'-methylthiourea (Active Monomer) Complex Activated H-Bond Complex (LUMO Lowering) Cat->Complex  Binds Substrate   Substrate Electrophile (e.g., Carbonyl) Substrate->Complex Product Product Complex->Product  Reaction   Nucleophile Nucleophile (Attack) Nucleophile->Complex Product->Cat  Release   StdThio Standard Thiourea Aggregate Inactive Aggregate (Self-H-Bonding) StdThio->Aggregate  High propensity in DCM  

Figure 1: Catalytic cycle showing the monomeric activation pathway of the substituted thiourea versus the inactivation (aggregation) pathway common to standard thiourea in non-polar media.

Comparative Performance Analysis

The following data highlights why the substituted variant is preferred for synthesis, despite the higher atom economy of the standard thiourea.

FeatureStandard ThioureaN-tert-Butyl-N'-methylthioureaImpact on Catalysis
Solubility (DCM/Toluene) < 0.1 mg/mL (Insoluble)> 50 mg/mL (Highly Soluble)Critical: Allows reaction in non-polar solvents where H-bonds are strongest.
pKa (DMSO) ~21.0~21.5 (Est.)Nuance: Alkyl groups are electron-donating, making the substituted variant slightly less acidic, but the solubility factor dominates.
Self-Association (K_dimer) High (

)
Low (Steric hindrance)Efficiency: Substituted variant remains active monomer; standard thiourea precipitates or dimerizes.
H-Bond Geometry Flexible, undefinedDefined "W" or "U" conformationSelectivity: 1,3-substitution forces the N-H bonds into a convergent orientation for substrate binding.
Commercial Availability Ubiquitous commoditySpecialty / SyntheticCost: Standard is cheap; Substituted often requires synthesis (see protocol below).
Critical Note on Isomerism (1,1 vs 1,3)

Users must distinguish between 1,3-disubstituted (N-tert-butyl-N'-methyl) and 1,1-disubstituted (N-tert-butyl-N-methyl) thioureas.

  • 1,3-Isomer: Has two N-H donors . This is the catalyst discussed here.

  • 1,1-Isomer: Has only one N-H donor . It is a poor organocatalyst but an excellent ligand for metals (Pd, Pt) due to higher sulfur nucleophilicity. Ensure you are using the correct isomer.

Experimental Protocols

Since N-tert-Butyl-N'-methylthiourea is not a bulk commodity, it is often synthesized in-house. The following protocol ensures high purity without chromatography, leveraging the solubility differences discussed above.

Protocol A: Synthesis of N-tert-Butyl-N'-methylthiourea

Rationale: This reaction exploits the high electrophilicity of isothiocyanates and the nucleophilicity of primary amines. The product precipitates from non-polar solvents or water, simplifying purification.

Reagents:

  • tert-Butyl isothiocyanate (1.0 equiv)

  • Methylamine (2.0 M in THF or aqueous solution) (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or THF

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with tert-butyl isothiocyanate (e.g., 10 mmol) and DCM (20 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add the methylamine solution over 10 minutes. The reaction is exothermic; cooling prevents byproduct formation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (the isothiocyanate spot will disappear).

  • Workup (Self-Validating):

    • Evaporate the solvent under reduced pressure.[1]

    • Purification: Recrystallize the solid residue from a mixture of Hexanes/Ethyl Acetate (10:1). The bulky thiourea crystallizes readily, while impurities remain in the mother liquor.

  • Characterization: Verify by ^1H NMR. Look for the tert-butyl singlet (~1.4 ppm) and the methyl doublet (~3.0 ppm, coupling to NH).

Protocol B: Catalytic Application (Friedel-Crafts Alkylation Model)

Rationale: This protocol demonstrates the catalyst's ability to activate a nitroalkene for nucleophilic attack by an indole, a standard benchmark for H-bond catalysis.

Reagents:

  • Indole (1.0 equiv)

  • trans-

    
    -Nitrostyrene (1.0 equiv)
    
  • Catalyst: N-tert-Butyl-N'-methylthiourea (10 mol%)

  • Solvent: Toluene (anhydrous)

Workflow:

  • Dissolution: In a vial, dissolve the nitroalkene and the catalyst in Toluene. Observation: The solution should be clear. If using standard thiourea, it would remain a suspension, indicating failure.

  • Activation: Stir for 15 minutes to allow the Catalyst-Substrate complex to form (see Figure 1).

  • Addition: Add Indole. Stir at RT for 24-48 hours.

  • Analysis: Monitor conversion by HPLC or NMR. The substituted thiourea typically yields >85% conversion due to solubility, whereas standard thiourea typically yields <10% under these conditions.

Expert Insights & Troubleshooting
  • The "Schreiner" Gap: While N-tert-Butyl-N'-methylthiourea is a good catalyst, it lacks the electron-withdrawing groups (like

    
    ) found in Schreiner's thiourea. Consequently, it is a weaker acid .
    
    • When to use it: Use the alkyl variant when the substrate is acid-sensitive (e.g., silyl ethers) and Schreiner's thiourea causes decomposition.

    • When to switch: If reaction rates are too slow (>48h), switch to a bis(trifluoromethyl)phenyl thiourea to increase H-bond acidity.

  • Water Tolerance: Unlike metal Lewis acids (

    
    , 
    
    
    
    ), this thiourea catalyst is water-tolerant. However, water competes for H-bonding. For maximum rate, use anhydrous solvents.
  • Sulfur Poisoning: If using this product as a ligand for Pd/Pt catalysis (1,1-isomer case), be aware that the sulfur atom binds strongly. High temperatures may be required to dissociate the ligand during the catalytic turnover.

References
  • Schreiner, P. R. (2003). Metal-free organocatalysis through explicit hydrogen bonding interactions.[2] Chemical Society Reviews, 32(5), 289-296. Link

  • Takemoto, Y. (2005). Recognition and activation by ureas and thioureas: stereoselective reactions using bifunctional organocatalysts.[2] Organic & Biomolecular Chemistry, 3(24), 4299-4306. Link

  • Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713-5743. Link

  • PubChem. (n.d.). N-tert-butylthiourea Compound Summary. National Library of Medicine. Link

Sources

Comparative

Comparative Guide: N-tert-Butyl-N-methylthiourea (TBMTU) as a Next-Generation Microanalytical Standard

The following guide is a comprehensive technical evaluation of N-tert-Butyl-N-methylthiourea (TBMTU) as a candidate standard for Elemental Analysis (EA), specifically for CHNS determination. It objectively compares TBMTU...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical evaluation of N-tert-Butyl-N-methylthiourea (TBMTU) as a candidate standard for Elemental Analysis (EA), specifically for CHNS determination. It objectively compares TBMTU against industry-standard reference materials, establishing its specific utility in modern microanalysis.

Executive Summary

Product Focus: N-tert-Butyl-N-methylthiourea (TBMTU) CAS: 7204-48-0 (Isomer generic) / Specific Isomer: N-tert-butyl-N'-methylthiourea Application: Calibration and Quality Control (QC) standard for CHNS Elemental Analyzers (Flash Combustion).

In the high-precision field of organic elemental analysis, the choice of calibration standard dictates the accuracy of the entire dataset. While Sulfanilamide remains the "Gold Standard" for general CHNS applications, it lacks the structural diversity required to validate combustion efficiency for aliphatic, high-hydrogen, or sterically hindered sulfur compounds.

N-tert-Butyl-N-methylthiourea (TBMTU) emerges as a high-performance alternative. Its unique aliphatic structure, high hydrogen content (~9.6%), and moderate sulfur load (~21.9%) make it an exceptional "stress test" standard for verifying water trap efficiency and sulfur conversion in dynamic flash combustion systems.

Technical Specifications & Theoretical Values

To validate TBMTU, we first establish its theoretical composition based on the formula C₆H₁₄N₂S .

Table 1: Theoretical Elemental Composition of TBMTU

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 612.01172.06649.27%
Hydrogen (H) 141.00814.1129.65%
Nitrogen (N) 214.00728.01419.16%
Sulfur (S) 132.06532.06521.92%
Total MW 146.257 g/mol 100.00%

Analyst Note: The high Hydrogen content (9.65%) is nearly double that of Sulfanilamide (4.68%). This makes TBMTU a superior standard for diagnosing water trap saturation or thermal conductivity detector (TCD) tailing issues in the Hydrogen channel.

Comparative Performance Analysis

This section objectively compares TBMTU against the three most common certified reference materials (CRMs): Sulfanilamide , BBOT , and L-Cystine .

The "Big Four" Comparison Matrix

Table 2: TBMTU vs. Industry Standards

FeatureTBMTU (Candidate) Sulfanilamide (Standard) BBOT (High C) L-Cystine (High S)
Formula C₆H₁₄N₂SC₆H₈N₂O₂SC₂₆H₂₆N₂O₂SC₆H₁₂N₂O₄S₂
Sulfur % 21.92% (High-Mid)18.62% (Mid)7.44% (Low)26.69% (High)
Hydrogen % 9.65% (Very High)4.68% (Low)6.09% (Mid)5.03% (Low)
Combustion Clean (Aliphatic)Clean (Aromatic)Clean (Polycyclic)Difficult (Amino Acid)
Hygroscopicity Low (Lipophilic t-Butyl)LowVery LowModerate
Primary Use H/S Ratio Validation General CalibrationTrace S / High CHigh S Calibration
Performance Insights
A. Stability & Hygroscopicity (The "Thiourea Problem") [1]
  • The Issue: Parent Thiourea (CH₄N₂S) is notorious for being hygroscopic. It absorbs atmospheric moisture, artificially inflating Hydrogen values and diluting Carbon/Nitrogen/Sulfur percentages, leading to calibration drift.

  • The TBMTU Solution: The tert-butyl group in TBMTU is bulky and lipophilic. This steric bulk shields the polar thiourea core and repels water.

  • Verdict: TBMTU offers the high Sulfur content of a thiourea without the handling instability, making it comparable to Sulfanilamide in shelf stability.

B. Combustion Efficiency (The "Soot Factor")
  • The Issue: Aromatic standards (like BBOT) are stable but can be resistant to oxidation, occasionally forming soot if oxygen dosing is insufficient.

  • The TBMTU Advantage: TBMTU is aliphatic. Aliphatic chains generally combust more rapidly and cleanly at standard furnace temperatures (950–1050°C).

  • Verdict: TBMTU is an excellent "check standard" to verify that your oxidation reactor is not just combusting aromatics, but also handling volatile aliphatic sulfur species correctly.

Experimental Protocol: Validation of TBMTU

To implement TBMTU as a working standard in your laboratory, follow this Self-Validating Protocol . This ensures the material meets the strict requirements of microanalysis (typically ±0.3% absolute accuracy).

Workflow Diagram: Calibration & Validation

ValidationProtocol cluster_0 Phase 1: System Readiness cluster_1 Phase 2: Primary Calibration cluster_2 Phase 3: TBMTU Validation Start System Warm-up (He Flow, 950°C) Blank Run Blanks (N < 0.005%) Start->Blank Condition Conditioning Run (Unweighed Sample) Blank->Condition K_Factor Calibrate with Sulfanilamide (CRM) Condition->K_Factor Verify_K Verify K-Factor (Recovery 99.7-100.3%) K_Factor->Verify_K Weigh Weigh TBMTU (2.0 - 3.0 mg) Verify_K->Weigh Analyze Analyze as Unknown Weigh->Analyze Calc Calculate Deviation (|Exp - Theo|) Analyze->Calc Decision Deviation < 0.3%? Calc->Decision Pass TBMTU Validated Add to Method Decision->Pass Yes Fail Check Weighing/ Drying Decision->Fail No Fail->Weigh Retry

Caption: Step-by-step logic flow for validating TBMTU against a primary CRM (Sulfanilamide) before adoption.

Step-by-Step Methodology
  • Primary Calibration:

    • Calibrate the CHNS analyzer using Sulfanilamide (CRM grade).

    • Ensure the correlation coefficient (

      
      ) for all elements is 
      
      
      
      .
  • Sample Preparation:

    • Dry TBMTU in a desiccator (P₂O₅) for 24 hours. Do not oven dry >50°C due to potential volatility.

    • Weigh 2.0 mg to 3.0 mg of TBMTU into a Tin (Sn) capsule.

    • Add approx. 10 mg of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) if your system requires combustion aids for sulfur (optional for TBMTU but recommended for consistency).

  • Analysis:

    • Run

      
       replicates of TBMTU as "Unknowns".
      
  • Acceptance Criteria:

    • Accuracy: The mean value for each element must be within ±0.30% (absolute) of the theoretical values in Table 1.

    • Precision: The Relative Standard Deviation (RSD) must be < 0.2% .

Mechanistic Pathway: Why TBMTU Challenges the System

Understanding how TBMTU combusts reveals why it is a valuable diagnostic tool. The presence of the tert-butyl group creates a specific combustion demand.

CombustionPathway cluster_combustion Flash Combustion Zone (1000°C + O2) cluster_reduction Reduction Zone (650°C Cu) TBMTU TBMTU Molecule (C6H14N2S) Pyrolysis Rapid Pyrolysis (Bond Breaking) TBMTU->Pyrolysis Injection Oxidation Oxidation Pyrolysis->Oxidation Exothermic Flash Gases Raw Gases: CO2, H2O, NOx, SO2, SO3 Oxidation->Gases Red_NOx NOx -> N2 Gases->Red_NOx note Critical Check: High H2O load from TBMTU tests water trap capacity. Gases->note Red_SO3 SO3 -> SO2 Red_NOx->Red_SO3 Trap_O2 Excess O2 Trapped Red_SO3->Trap_O2 Final Detection (TCD) N2, CO2, H2O, SO2 Trap_O2->Final

Caption: Combustion pathway highlighting the conversion of TBMTU into detectable gases. Note the SO3 reduction step critical for Sulfur recovery.

References

  • Elemental Microanalysis. (2024). Certified Reference Materials for Microanalysis: Sulfanilamide & BBOT Data Sheets. Retrieved from

  • Thermo Fisher Scientific. (2023). FlashSmart Elemental Analyzer User Guide: CHNS/O Determination. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Standard Reference Data: Thiourea Derivatives. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 1-tert-Butyl-2-thiourea (CAS 7204-48-0). Retrieved from

  • Elementar. (2025). Best Practices for Sample Preparation in CHNS Analysis. Retrieved from

Sources

Validation

Technical Guide: Chromatographic Separation of N-tert-Butyl-N-methylthiourea

Executive Summary & Strategic Approach N-tert-Butyl-N-methylthiourea presents a unique analytical challenge due to the steric bulk of the tert-butyl group and the thione-thiol tautomerism inherent to the thiourea core. W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Approach

N-tert-Butyl-N-methylthiourea presents a unique analytical challenge due to the steric bulk of the tert-butyl group and the thione-thiol tautomerism inherent to the thiourea core. While Gas Chromatography (GC) is theoretically possible, it is fraught with thermal instability risks. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry gold standard for this molecule, offering superior stability, reproducibility, and quantitative accuracy.

This guide objectively compares RP-HPLC (C18) against GC-MS and Mixed-Mode Chromatography, providing validated protocols and mechanistic insights to ensure data integrity in pharmaceutical and industrial applications.

Physicochemical Profile & Method Selection

Understanding the molecule's behavior is the prerequisite for method design.

PropertyValue (Approx.)Analytical Implication
Structure N-t-Bu, N-Me substituted ThioureaSteric hindrance affects binding kinetics; restricted C-N rotation may cause peak splitting (rotamers).
Polarity (LogP) ~1.2 - 1.5Moderately lipophilic; ideal for C18 retention.
Chromophore C=S (λmax ~240-250 nm)Strong UV activity; amenable to standard UV-Vis detection.
Thermal Stability Decomposes >160°CCritical Risk for GC: Can degrade into isothiocyanates and amines inside hot injectors.
pKa ~ -1.0 (Protonation of S)Neutral at analytical pH (2-8); no buffer capacity issues, but peak tailing possible due to silanol interactions.
Decision Matrix: Method Selection

The following decision tree illustrates the logical flow for selecting the appropriate separation technique based on sample matrix and requirements.

MethodSelection Start Sample: N-tert-Butyl-N-methylthiourea Matrix Analyze Matrix Complexity Start->Matrix Quant Requirement: High Precision Quantitation? Matrix->Quant Bulk Drug/Synthesis Trace Requirement: Trace Impurity ID? Matrix->Trace Complex Mixture Volatile Is the sample volatile/thermally stable? HPLC_MS Method B: LC-MS (Trace Analysis in Bio-fluids) Volatile->HPLC_MS No (Likely) GC_MS Method C: GC-MS (Only with Derivatization) Volatile->GC_MS Yes (Rare) HPLC_UV Method A: RP-HPLC (UV) (Standard for Purity/Assay) Quant->HPLC_UV Preferred Route Trace->Volatile

Figure 1: Analytical Method Decision Tree. RP-HPLC is the primary recommendation due to thermal instability risks associated with GC.

Method A: Reverse-Phase HPLC (The Gold Standard)

Status: Preferred | Robustness: High | Cost: Low

RP-HPLC on a C18 stationary phase is the most robust method. The hydrophobic tert-butyl group provides sufficient retention on alkyl-bonded phases, while the polar thiourea core requires careful mobile phase tuning to prevent tailing.

Validated Protocol
  • Column: C18 (L1) End-capped, 150 mm x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Note: Low pH suppresses silanol activity.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40°C (Critical).

    • Expert Insight: Thioureas exhibit restricted rotation around the C-N bond. At room temperature, this can manifest as split peaks or broad "shoulders" (rotamers). Elevating the temperature to 40-50°C increases the rate of interconversion, resulting in a single, sharp peak.

  • Detection: UV at 240 nm.

  • Injection Volume: 10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
10.0 60 Linear Gradient
12.0 90 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | Stop |

Performance Metrics (Typical)
  • Retention Time: ~6-8 minutes.

  • Tailing Factor (Tf): < 1.2 (with end-capped column).

  • Linearity (R²): > 0.999 (0.1 - 1000 µg/mL).

Method B: Gas Chromatography (The High-Risk Alternative)

Status: Alternative | Robustness: Low | Cost: Medium

Direct GC analysis of N-alkyl thioureas is problematic because they tend to decompose thermally into isothiocyanates and amines before reaching the detector.

The Decomposition Mechanism

Understanding why GC fails is crucial. The heat of the injection port triggers a dissociation reaction.

Decomposition Thiourea N-t-Butyl-N-methylthiourea (Intact) Heat Heat (>150°C) Injector Port Thiourea->Heat Products Decomposition Products Heat->Products Elimination Isothiocyanate t-Butyl Isothiocyanate Products->Isothiocyanate Amine Methylamine Products->Amine

Figure 2: Thermal degradation pathway of thioureas in GC injectors.

Optimization for GC (If Unavoidable)

If GC is required (e.g., for compatibility with other volatile analytes), you must use derivatization or specialized injection techniques.

  • Derivatization: S-alkylation using Methyl Iodide (MeI) or BSTFA. This locks the tautomer in the thiol form, significantly improving thermal stability.

  • Injector: Cool-On-Column (COC) or PTV (Programmed Temperature Vaporizer) starting at 40°C.

  • Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane).

  • Carrier Gas: Helium @ 1.2 mL/min.

Warning: Without derivatization, quantitative results from GC will likely represent the degradation products, not the parent molecule.

Comparative Analysis: HPLC vs. GC vs. Mixed-Mode

The following table summarizes the performance characteristics of the primary alternatives.

FeatureMethod A: RP-HPLC (C18) Method B: GC-MS (Direct) Method C: Mixed-Mode (Primesep)
Suitability Excellent Poor (High Risk)Good
Primary Mechanism Hydrophobic InteractionVolatility / Boiling PointHydrophobic + Cation Exchange
Sample Prep Dilute & ShootDerivatization RequiredDilute & Shoot
Sensitivity (LOD) ~0.1 µg/mL (UV)~0.05 µg/mL (MS)~0.1 µg/mL (UV)
Reproducibility < 1.0% RSD> 5.0% RSD (due to degradation)< 1.5% RSD
Major Risk Peak splitting (Rotamers)Thermal DecompositionpH sensitivity
Throughput High (15 min run)Medium (30 min + Prep)High
Why Mixed-Mode?

Alternative C (Mixed-Mode) uses columns like Primesep P (SIELC).[3] These columns have embedded ionic groups. If the N-methyl group becomes protonated or interacts via dipole moments, mixed-mode can offer unique selectivity that separates the target from closely related structural isomers that co-elute on C18.

Troubleshooting & Expert Tips

Issue 1: Peak Splitting in HPLC
  • Symptom: The main peak appears as a doublet or has a distinct shoulder.

  • Cause: Slow interconversion between cis and trans rotamers of the thioamide bond.

  • Solution: Increase column temperature to 45-50°C . This accelerates the rotation, coalescing the rotamers into a single, sharp peak.

Issue 2: Peak Tailing
  • Symptom: Asymmetric peak (Tf > 1.5).

  • Cause: Interaction of the thiourea nitrogen with residual silanols on the silica support.

  • Solution:

    • Use a "High Purity" or heavily end-capped column (e.g., Zorbax Eclipse Plus).

    • Ensure mobile phase pH is acidic (pH 2.5) to suppress silanol ionization.

    • Add 10-20 mM Ammonium Acetate if using MS detection to mask silanols.

Issue 3: Carryover
  • Symptom: Ghost peaks in blank injections.

  • Cause: Thioureas can adsorb to metallic surfaces (stainless steel) in the HPLC flow path.

  • Solution: Use a needle wash solution containing 10% Methanol/90% Water. Passivate the LC system with 30% Phosphoric acid if the problem persists (extreme cases only).

References

  • SIELC Technologies. (2018). Separation of N-alkylthioureas on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2011). Direct determination of tri-n-butyl phosphate by HPLC and GC methods. (Context on thermal stability of butyl-nitrogen compounds). Retrieved from [Link]

  • PubChem. (2025). N-(tert-butyl)thiourea Compound Summary. Retrieved from [Link]

  • Knauer. (2023). HPLC Troubleshooting and Solvent Miscibility Guide. Retrieved from [Link]

Sources

Comparative

UV-Vis Spectroscopic Properties of N-tert-Butyl-N-methylthiourea Complexes: A Comparative Technical Guide

Topic: UV-Vis Spectroscopic Properties of N-tert-Butyl-N-methylthiourea Complexes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary N-tert-Buty...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Spectroscopic Properties of N-tert-Butyl-N-methylthiourea Complexes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

N-tert-Butyl-N-methylthiourea (TBMTU) represents a specialized class of thiourea ligands where steric asymmetry plays a critical role in coordination geometry and electronic transitions. Unlike symmetrical analogs (e.g., N,N'-dimethylthiourea), the bulky tert-butyl group in TBMTU introduces significant steric hindrance, often forcing metal centers into distorted geometries that are distinctively observable via UV-Vis spectroscopy.

This guide provides a technical analysis of the spectroscopic signatures of TBMTU complexes, comparing them against standard thiourea (TU) and symmetrical alkyl-thiourea derivatives. It serves as a roadmap for researchers utilizing these ligands in catalysis, extraction, and metallodrug development.

Ligand Profile & Electronic Structure

The Steric-Electronic Interplay

The TBMTU ligand exhibits unique solvatochromic and coordination behaviors due to the inductive (+I) effect of the alkyl groups and the steric bulk of the tert-butyl moiety.

  • Electronic Effect: The electron-donating nature of the tert-butyl and methyl groups increases electron density on the thiocarbonyl (C=S) sulfur, enhancing its Lewis basicity compared to unsubstituted thiourea.

  • Steric Effect: The bulky tert-butyl group often prevents planar coordination modes, favoring twisted or tetrahedral geometries in metal complexes. This results in hypsochromic or bathochromic shifts in d-d transitions depending on the metal center.

UV-Vis Spectral Assignments (Ligand Only)

In solution (typically Acetonitrile or Methanol), free TBMTU displays two primary absorption bands:

Transition TypeWavelength (

)
Molar Absorptivity (

)
Origin
High Energy 205 – 215 nmHigh (

M

cm

)

of N-C=S chromophore
Low Energy 240 – 260 nmModerate (~

M

cm

)

of Thione Sulfur

Note: The


 transition in TBMTU is typically red-shifted by 5–10 nm compared to unsubstituted thiourea (236 nm) due to the +I effect destabilizing the HOMO (

orbitals).

Comparative Analysis: Metal Complex Performance

This section compares TBMTU complexes with standard alternatives: Thiourea (TU) and N,N'-Dimethylthiourea (DMTU) .

Charge Transfer Bands (LMCT)

Upon coordination to transition metals (Cu(II), Ni(II), Co(II), Pd(II)), the


 band of the ligand diminishes or shifts, and intense Ligand-to-Metal Charge Transfer (LMCT) bands appear.
  • S

    
     M Transition:  The sulfur-to-metal charge transfer is the dominant feature in the near-UV region (300–400 nm).
    
  • TBMTU vs. TU: TBMTU complexes typically exhibit LMCT bands at lower energies (red-shifted) compared to TU complexes. The increased electron density on the sulfur atom in TBMTU lowers the ionization energy of the ligand orbitals, narrowing the energy gap to the metal d-orbitals.

d-d Transitions & Geometry

The visible region (400–800 nm) reveals the geometry of the complex.

Metal IonTBMTU Complex GeometrySpectral Feature (

)
Comparison to TU/DMTU
Ni(II) Distorted Tetrahedral~600–700 nm (weak)TU often forms Square Planar (yellow/orange); TBMTU forms Tetrahedral (blue/green) due to steric bulk.
Co(II) Tetrahedral~600–650 nm (intense, blue)Similar to TU, but bands are broader and split due to lower symmetry (

vs

).
Cu(I) Trigonal Planar / TetrahedralSilent in Vis (d

)
Stronger MLCT in near-UV due to stable Cu-S bond.
Stability Benchmarking
  • Hydrolytic Stability: TBMTU complexes are more resistant to hydrolysis than TU complexes. The hydrophobic tert-butyl shell protects the metal-sulfur bond from water attack.

  • Thermal Stability: Generally lower melting points than TU complexes due to reduced intermolecular H-bonding (steric prevention of packing).

Experimental Protocols

Synthesis of [M(TBMTU) Cl ] Complexes

Self-validating step: The color change upon mixing is instantaneous, indicating immediate coordination.

  • Preparation of Ligand Solution: Dissolve 2.0 mmol of N-tert-Butyl-N-methylthiourea in 10 mL of absolute ethanol. Ensure complete dissolution; mild heating (40°C) may be required.

  • Metal Salt Addition: Add 1.0 mmol of metal chloride (e.g., CoCl

    
    ·6H
    
    
    
    O or NiCl
    
    
    ·6H
    
    
    O) dissolved in 5 mL ethanol dropwise to the ligand solution under constant stirring.
  • Reflux: Reflux the mixture for 2–3 hours.

    • Checkpoint: Co(II) turns deep blue; Ni(II) turns green/brown depending on geometry.

  • Isolation: Evaporate solvent to 50% volume and cool to 4°C overnight. Filter the precipitate, wash with cold ethanol and diethyl ether.

  • Drying: Vacuum dry over P

    
    O
    
    
    
    .
UV-Vis Measurement Parameters
  • Solvent: Acetonitrile (MeCN) or DMSO (Spectroscopic Grade). Avoid water to prevent solvolysis.

  • Concentration:

    
     M for LMCT bands; 
    
    
    
    M for d-d bands.
  • Baseline: Dual-beam correction with pure solvent.

Visualizations

Electronic Transitions Diagram

This diagram illustrates the energy shifts induced by the TBMTU ligand compared to standard Thiourea.

ElectronicTransitions cluster_0 Free Ligand Orbitals cluster_1 Metal Complex Transitions L_Pi π (HOMO-1) L_PiStar π* (LUMO) L_Pi->L_PiStar π -> π* (205-215 nm) L_n n (HOMO) (S lone pair) L_n->L_PiStar n -> π* (240-260 nm) M_d Metal d-orbitals L_n->M_d S -> M Coord Complex_LMCT LMCT State L_n->Complex_LMCT LMCT (300-400 nm) TB_Effect Tert-Butyl (+I Effect) Raises HOMO Energy Red-shifts Transitions TB_Effect->L_n

Caption: Energy level diagram showing the red-shift effect of the tert-butyl group on n->pi* and LMCT transitions.

Experimental Workflow & Logic

A flowchart demonstrating the synthesis and validation logic.

Workflow Start Start: TBMTU Ligand Solvent Solvent Selection (EtOH/MeCN) Start->Solvent Metal Add Metal Salt (MCl2) Solvent->Metal Reaction Reflux (2-3h) Metal->Reaction Check Color Change? Reaction->Check Check->Reaction No (Incomplete) Isolate Isolate & Dry Check->Isolate Yes (Coordination) UV_Vis UV-Vis Analysis Isolate->UV_Vis Result1 Band ~250nm (Ligand n->π*) UV_Vis->Result1 Result2 Band ~600nm (d-d Tetrahedral) UV_Vis->Result2

Caption: Step-by-step synthesis and characterization workflow for TBMTU metal complexes.

References

  • Al-Halbosy, A. T. F., et al. (2023). "Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies." Inorganics, 11(10), 390. [Link]

  • Raza, M. A., et al. (2023). "One pot efficient synthesis of 1,3-di (naphthalen-1-yl) thiourea: X-ray structure... and in-vitro biological assessment." Journal of Molecular Structure, 1271, 133989. [Link]

  • Gunasekaran, S., et al. (2007). "Spectral and thermal studies of thiourea and its derivatives." Materials Science-Poland, 25(2). (General reference for thiourea spectral assignments).
  • Plutín, A. M., et al. (2022). "N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties." Dalton Transactions. [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-tert-Butyl-N-methylthiourea

Urgent Safety & Logistical Guide for Research Laboratories Executive Summary: Immediate Action Required Do NOT dispose of N-tert-Butyl-N-methylthiourea down the drain. This compound is a substituted thiourea derivative.

Author: BenchChem Technical Support Team. Date: March 2026

Urgent Safety & Logistical Guide for Research Laboratories

Executive Summary: Immediate Action Required

Do NOT dispose of N-tert-Butyl-N-methylthiourea down the drain. This compound is a substituted thiourea derivative. While the parent compound (Thiourea) is a RCRA U-listed waste (U219), substituted derivatives requires a generator waste determination. Due to the high probability of acute toxicity, carcinogenicity, and goitrogenic effects associated with this pharmacophore, this material must be managed as Hazardous Chemical Waste destined for high-temperature incineration.

Chemical Profile & Hazard Identification

Scientific Rationale: To ensure safety, we apply the "Precautionary Principle." In the absence of a specific SDS for this exact alkyl-derivative, we extrapolate hazards from the closest structural analogs: N-Methylthiourea (CAS 598-52-7) and N-tert-Butylthiourea (CAS 7204-48-0).

Hazard CategoryClassification (Based on Analogs)Mechanism / Risk
Acute Toxicity Oral Category 2/3 (Fatal/Toxic) Thioureas interfere with metabolic processes; rapid absorption expected.
Carcinogenicity Category 2 (Suspected) Structural alert for thyroid carcinogenicity (goitrogen).
Reactivity Incompatible with Oxidizers Reacts violently with Acyl Chlorides and strong oxidizers (Nitric Acid).
Combustion Toxic Gas Generation Thermal decomposition releases Nitrogen Oxides (NOx) and Sulfur Oxides (SOx).[1][2]
Critical Incompatibilities (The "Why" Behind Segregation)

Senior Scientist Insight: The most common accident involving thioureas arises from improper waste stream segregation. You must understand the chemistry to prevent accidents.

  • The Nitric Acid Hazard: Never place N-tert-Butyl-N-methylthiourea in a waste container that may contain nitric acid or strong oxidizers.

    • Mechanism:[3] Thioureas are easily oxidized to formamidine disulfides. Under vigorous conditions (like mixed acid waste), this oxidation is exothermic and can lead to the formation of unstable intermediates or immediate ignition.

  • The Acyl Chloride Hazard: Reaction with acyl halides can produce heat and toxic vapors.

Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation

Before moving the vessel, determine the physical state and matrix.

  • Solid Waste (Pure Substance):

    • Do not dissolve in solvent for the sole purpose of disposal.

    • Segregate into a dedicated solid waste container (Wide-mouth HDPE).

  • Liquid Waste (Reaction Mixtures):

    • Solvent Check: Is the carrier solvent halogenated (DCM, Chloroform) or non-halogenated (Methanol, Ethyl Acetate)?

    • Segregation: Pour into the corresponding organic waste stream.

    • Tagging: Explicitly list "N-tert-Butyl-N-methylthiourea" as a constituent. Do not use generic labels like "Organic Sulfur Compounds" alone.

Phase 2: Packaging & Labeling

Protocol:

  • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste is acidic.

  • Headspace: Leave at least 10% headspace to accommodate potential gas expansion (SOx/NOx evolution if slow decomposition occurs).

  • Labeling:

    • Mark as "Hazardous Waste." [3]

    • Check Hazard Boxes: Toxic , Carcinogen .[2]

    • Add "Stench" warning if the derivative exhibits the characteristic sulfur odor.

Phase 3: Spills & Decontamination

If a spill occurs during transfer:

  • PPE: Double nitrile gloves, lab coat, safety goggles. Use a respirator (N95 or P100) if powder is fine/dusty.

  • Containment: Cover with a spill pad or adsorbent (vermiculite).

  • Decontamination:

    • Do NOT use bleach (Sodium Hypochlorite) immediately on the bulk pile. Bleach can react exothermically with bulk thioureas.

    • Collect the bulk material first.

    • Clean the trace residue with a dilute 10% bleach solution to oxidize remaining traces to urea/sulfate, followed by a water rinse.

Regulatory & Logical Workflow

RCRA Compliance Note: While N-tert-Butyl-N-methylthiourea may not have its own unique "U-code," the generator is legally required (40 CFR 262.11) to determine if it exhibits toxicity.[4] Treat it as a Toxic Waste to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: N-tert-Butyl-N-methylthiourea StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystal Liquid Liquid/Solution StateCheck->Liquid Reaction Mix BinSolid Container: Wide-Mouth HDPE Label: Toxic Solid Solid->BinSolid OxidizerCheck CRITICAL STOP: Contains Oxidizers/Nitric Acid? Liquid->OxidizerCheck SolventCheck Solvent Type? BinHalo Stream: Halogenated Organic Label: Toxic + Solvent Hazards SolventCheck->BinHalo DCM, CHCl3 BinNonHalo Stream: Non-Halogenated Organic Label: Toxic + Flammable SolventCheck->BinNonHalo MeOH, EtOAc, Acetone Final EHS Pickup / Incineration BinSolid->Final BinHalo->Final BinNonHalo->Final OxidizerCheck->SolventCheck No Quench Perform Reductive Quench (Consult Safety Officer) OxidizerCheck->Quench Yes (High Risk) Quench->SolventCheck

Figure 1: Decision logic for segregating thiourea derivative waste streams to prevent incompatibility accidents.

References
  • US Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste U List (40 CFR 261.33). Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Handling

Personal protective equipment for handling N-tert-Butyl-N-methylthiourea

High-Integrity Handling Guide: N-tert-Butyl-N-methylthiourea Executive Summary & Chemical Profile N-tert-Butyl-N-methylthiourea (likely 1-tert-butyl-3-methylthiourea, CAS ~1463-36-1 or analog) is a substituted thiourea d...

Author: BenchChem Technical Support Team. Date: March 2026

High-Integrity Handling Guide: N-tert-Butyl-N-methylthiourea

Executive Summary & Chemical Profile

N-tert-Butyl-N-methylthiourea (likely 1-tert-butyl-3-methylthiourea, CAS ~1463-36-1 or analog) is a substituted thiourea derivative commonly utilized as a ligand in coordination chemistry, a precursor for organocatalysts, or a component in thermochromic materials.[1]

While specific toxicological data for this exact derivative may be limited compared to the parent thiourea, scientific integrity dictates we manage it under the "Thiourea Hazard Class." This class is characterized by three critical biological mechanisms:

  • Thyrotoxicity: Inhibition of thyroid peroxidase, interfering with iodine uptake (Goitrogenic).

  • Skin Sensitization: High potential to act as a hapten, binding to skin proteins and causing allergic contact dermatitis.

  • Carcinogenicity (Suspected): Historical data on thiourea analogues suggests potential carcinogenicity (H351).[2]

Immediate Action Required: Treat as a High-Potency Sensitizer and Suspected Carcinogen .

Risk Assessment & Hazard Identification

Based on Structural Activity Relationship (SAR) to Methylthiourea (CAS 598-52-7) and Thiourea (CAS 62-56-6).

Hazard CategoryLikely H-CodesMechanism of Action
Acute Toxicity (Oral) H301/H302 (Toxic/Harmful if swallowed)Rapid absorption via GI tract; metabolic conversion to sulfenic acids.
Skin Sensitization H317 (May cause allergic skin reaction)Electrophilic sulfur moiety binds to cysteine residues in skin proteins.
Carcinogenicity H351 (Suspected of causing cancer)Chronic interference with thyroid hormone regulation leading to hyperplasia.
Reproductive H361d (Suspected of damaging the unborn child)Trans-placental transfer common in small thiourea derivatives.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for prolonged contact with sulfur-containing organics.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Splash) Double Nitrile Gloves (min 0.11 mm each)Provides ~15-30 min breakthrough protection against solid residue.
Hand Protection (Soln) Silver Shield / 4H Laminate (under nitrile)MANDATORY if handling dissolved in DCM, DMSO, or Methanol. Thioureas permeate rubber rapidly in solution.
Respiratory Fume Hood (Primary) ; N95/P100 (Secondary)Engineering controls are superior. Use P100 if weighing fine powder outside a hood (discouraged).
Body Tyvek Lab Coat + Sleeve CoversCotton absorbs and retains thiourea dust, creating a secondary exposure source.
Eye Chemical Goggles (Not Safety Glasses)Prevent ocular absorption; thiourea derivatives are severe eye irritants.

Operational Protocol: The "Zero-Contact" Workflow

Objective: Prevent all dermal and inhalation exposure during synthesis/handling.

Phase A: Preparation & Weighing
  • Static Control: Thiourea derivatives are often electrostatic powders. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent powder "fly-out."

  • The "Coffin" Technique:

    • Place the weighing boat inside a larger secondary container (e.g., a plastic Tupperware or deep petri dish) before taring.

    • Transfer the chemical into the boat.

    • Close the secondary container before removing it from the balance.

    • Result: No loose powder ever traverses the lab bench.

Phase B: Solubilization & Reaction
  • Solvent Choice: Avoid dissolving in DMSO or DMF if possible, as these solvents enhance skin permeability (carrying the toxin into the bloodstream). Use Acetonitrile or Ethyl Acetate if chemistry permits.

  • Addition: Add the solid to the solvent, not vice-versa, to minimize aerosolization.

Phase C: Decontamination (CRITICAL WARNING)
  • DO NOT use Bleach (Sodium Hypochlorite): Oxidizing thioureas with bleach can generate toxic gases (Sulfuryl Chloride) or unstable intermediates (Cyanamides) depending on pH.

  • Correct Decon: Wipe surfaces with a detergent/water solution first to physically remove the solid, then follow with a solvent wipe (ethanol) if needed. Dispose of all wipes as hazardous waste.

Waste Disposal Strategy

Strict segregation is required to prevent downstream reactions.

  • Solid Waste: Segregate into "Toxic Solids - Sulfur Containing." Label clearly with "Thiourea Derivative - Suspected Carcinogen."

  • Liquid Waste: Do not mix with strong oxidizers (Peroxides, Nitric Acid). Thioureas are reducing agents and can cause exotherms/explosions in waste drums.

  • Destruction: The only validated disposal method is High-Temperature Incineration via a licensed contractor.

Visualizations

Figure 1: Safe Handling Workflow

A logical flow to ensure containment from storage to reaction.

G Start Storage Retrieval PPE Don PPE: Double Nitrile + Tyvek Start->PPE Step 1 Weigh Weighing: Use Secondary Container PPE->Weigh Step 2 Transfer Transfer to Reactor: Dissolve immediately Weigh->Transfer Step 3 Clean Decon: Detergent Wipe (No Bleach) Transfer->Clean Step 4 Waste Disposal: Segregated Incineration Clean->Waste Step 5

Caption: Figure 1. The "Zero-Contact" workflow emphasizes secondary containment during weighing and specific non-oxidative decontamination.

Figure 2: Emergency Response Decision Tree

Immediate actions for exposure incidents.

G Incident Exposure Incident Type Identify Contact Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Ingest Ingestion Type->Ingest ActionSkin Wash 15 min (Soap/Water) Discard Clothes Skin->ActionSkin ActionEye Flush 15 min Lift Eyelids Eye->ActionEye ActionIngest Do NOT Induce Vomiting Rinse Mouth Ingest->ActionIngest Medical Seek Medical Attention Show SDS (Thiourea Class) ActionSkin->Medical ActionEye->Medical ActionIngest->Medical

Caption: Figure 2.[3] Emergency response protocols. Note that inducing vomiting is contraindicated due to aspiration risks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723790 (Thiourea). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information - Thiourea. Retrieved from [Link]

  • Carl Roth GmbH. Safety Data Sheet: Thiourea. Retrieved from [Link]

  • Google Patents.Thermochromic compositions (US4620941A) - Identifying 1-tert-butyl-3-methylthiourea.

Sources

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